Product packaging for Ajugose(Cat. No.:CAS No. 512-72-1)

Ajugose

Cat. No.: B3029061
CAS No.: 512-72-1
M. Wt: 990.9 g/mol
InChI Key: NCIHJQNXRKJRMJ-HKJJPIHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ajugose (CAS 512-72-1) is a hexasaccharide and a higher homolog of the raffinose family of oligosaccharides (RFOs), with a molecular formula of C₃₆H₆₂O₃₁ and a molecular weight of 990.86 g/mol . This complex carbohydrate is characterized by its structure consisting of multiple galactose units linked α-(1→6) to a sucrose core . It is found in various plant species, notably including seeds of Vigna mungo (black gram) . In plant physiology, this compound and other RFOs are subjects of significant research interest due to their role as carbohydrate reserves in seeds and their contribution to tolerance against abiotic stresses such as desiccation, drought, and cold . They are believed to confer protection by stabilizing cell membranes and proteins, potentially through the formation of a glassy intracellular matrix during drying . The biosynthesis of RFOs like this compound is a galactinol-dependent process, and their metabolism is a key focus in studies of seed development and germination . Beyond fundamental plant science, this compound is relevant in food and nutritional research. As a member of the Fermentable Oligo-, Di-, Monosaccharides, and Polyols (FODMAP) group, its digestion and fermentation properties are investigated in relation to digestive health . Analysis of such oligosaccharides in legumes is important for understanding and potentially reducing flatulence effects in food products . This product is supplied as a high-purity powder for research applications and is intended for Laboratory Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H62O31 B3029061 Ajugose CAS No. 512-72-1

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-8-14(40)20(46)25(51)31(61-8)57-3-10-15(41)21(47)26(52)32(62-10)58-4-11-16(42)22(48)27(53)33(63-11)59-5-12-17(43)23(49)28(54)34(64-12)60-6-13-18(44)24(50)29(55)35(65-13)67-36(7-39)30(56)19(45)9(2-38)66-36/h8-35,37-56H,1-7H2/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18-,19-,20+,21+,22+,23+,24+,25-,26-,27-,28-,29-,30+,31+,32+,33+,34+,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIHJQNXRKJRMJ-HKJJPIHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)OC6(C(C(C(O6)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)O[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-72-1
Record name Ajugose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ajugose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of Ajugose, a hexasaccharide of interest in various scientific fields.

Core Chemical Structure and Properties

This compound is a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs).[1] Its fundamental structure consists of a sucrose core (a disaccharide of glucose and fructose) to which four galactose units are sequentially added.

The systematic IUPAC name for this compound is α-D-Galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside.[2] This name delineates the precise arrangement and glycosidic linkages of the monosaccharide units. Specifically, it is verbascose with an additional α-D-galactopyranose unit attached via a (1→6) glycosidic bond to the terminal galactose residue.[1]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₃₆H₆₂O₃₁[1][3]
Molecular Weight 990.9 g/mol [1]
Appearance Powder[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]

Experimental Protocols for Isolation and Analysis

This compound has been successfully isolated and characterized from various plant sources, notably from the seeds of Vigna mungo L. (black gram).[2] The following sections detail the methodologies employed in its study.

Isolation of this compound from Vigna mungo L.

The isolation of this compound is a multi-step process involving extraction and chromatographic purification.

2.1.1. Extraction

  • Sample Preparation: Dry seeds of Vigna mungo L. are finely ground to a powder.

  • Solvent Extraction: The powdered seeds are subjected to extraction with a polar solvent, typically an aqueous ethanol solution, to solubilize the oligosaccharides.

2.1.2. Purification

A combination of chromatographic techniques is employed to separate this compound from other components of the crude extract.

  • Paper and Thin-Layer Chromatography (TLC): These techniques are initially used for the qualitative detection of this compound in the extract.[2]

    • Stationary Phase: Silica gel 60 plates for TLC or Whatman filter paper for paper chromatography.

    • Mobile Phase: A common solvent system for oligosaccharide separation on TLC is a mixture of n-butanol, acetic acid, and water.

    • Visualization: The separated spots are visualized by spraying with a reagent such as orcinol-sulfuric acid followed by heating.

  • Silica Gel Column Chromatography: This is the primary method for the preparative isolation of this compound.[2]

    • Stationary Phase: Silica gel of an appropriate mesh size is packed into a glass column.

    • Elution: A gradient of a suitable solvent system, such as ethanol-water, is used to elute the oligosaccharides. Fractions are collected and analyzed by TLC to identify those containing pure this compound.

Structural Elucidation

The precise chemical structure of isolated this compound is confirmed through a combination of hydrolytic and spectroscopic methods.

2.2.1. Hydrolysis

  • Acid Hydrolysis: Treatment with a strong acid, such as trifluoroacetic acid, at elevated temperatures will cleave all glycosidic bonds, yielding the constituent monosaccharides (galactose, glucose, and fructose) for identification by chromatography.

  • Enzymatic Hydrolysis: The use of specific glycosidases provides information about the linkages. For instance, α-galactosidase will specifically cleave the α-(1→6) linkages between the galactose units.[4]

2.2.2. Mass Spectrometry

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been successfully used to determine the molecular weight of this compound and to obtain information about the sequence of monosaccharide units.[2]

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR spectroscopy are crucial for the definitive structural elucidation of this compound.[2] These techniques provide detailed information about the anomeric configuration of each monosaccharide, the specific positions of the glycosidic linkages, and the overall conformation of the molecule.

Visualizing Key Pathways and Workflows

Biosynthesis of this compound

This compound is synthesized in plants as part of the Raffinose Family Oligosaccharide (RFO) pathway. This pathway begins with sucrose and involves the sequential addition of galactose moieties. The key enzymes in this pathway include galactinol synthase, raffinose synthase, stachyose synthase, and verbascose synthase.

Ajugose_Biosynthesis Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Raffinose Synthase Galactinol Galactinol Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose Verbascose Verbascose Galactinol->Verbascose This compound This compound Galactinol->this compound UDP_Gal UDP-Galactose UDP_Gal->Galactinol Galactinol Synthase myo_Inositol myo-Inositol myo_Inositol->Galactinol Raffinose->Stachyose Stachyose Synthase Stachyose->Verbascose Verbascose Synthase Verbascose->this compound Galactosyltransferase

Biosynthetic pathway of this compound.
Experimental Workflow for this compound Isolation and Identification

The general workflow for isolating and identifying this compound from a plant source is a systematic process involving extraction, purification, and structural analysis.

Ajugose_Workflow Plant_Material Plant Material (e.g., Vigna mungo seeds) Extraction Extraction with Aqueous Ethanol Plant_Material->Extraction Crude_Extract Crude Oligosaccharide Extract Extraction->Crude_Extract TLC_Analysis TLC/Paper Chromatography for initial detection Crude_Extract->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Purified_Fractions Purified this compound Fractions Column_Chromatography->Purified_Fractions Structural_Elucidation Structural Elucidation Purified_Fractions->Structural_Elucidation Hydrolysis Acid/Enzymatic Hydrolysis Structural_Elucidation->Hydrolysis MS Mass Spectrometry (FAB-MS) Structural_Elucidation->MS NMR NMR Spectroscopy (1D and 2D) Structural_Elucidation->NMR

Workflow for this compound isolation.

References

The Ajugose Biosynthesis Pathway in Legumes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Biosynthetic Pathway of Raffinose Family Oligosaccharides in Legumes, with a Focus on Ajugose Synthesis, Experimental Protocols, and Quantitative Analysis.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in legumes, tailored for researchers, scientists, and professionals in drug development. This document details the enzymatic steps, subcellular localization, and key enzymes involved. It further presents detailed experimental protocols for enzyme assays and metabolite quantification, alongside a compilation of relevant quantitative data.

Introduction to Raffinose Family Oligosaccharides (RFOs) in Legumes

Raffinose Family Oligosaccharides (RFOs) are a group of soluble carbohydrates derived from sucrose, playing significant roles in plants, including carbon storage, transport, and tolerance to abiotic stresses such as desiccation, cold, and salinity.[1][2][3] In legume seeds, RFOs, including raffinose, stachyose, verbascose, and this compound, are particularly abundant.[2][4] While beneficial for the plant, the presence of these oligosaccharides in high concentrations in edible legumes is a concern for human and monogastric animal nutrition, as they can cause flatulence and other digestive issues due to the absence of the α-galactosidase enzyme required for their digestion.[2][3] Understanding the biosynthesis of these molecules, particularly the higher-order oligosaccharide this compound, is crucial for developing strategies to modulate their levels in legume crops.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is an extension of the well-established Raffinose Family Oligosaccharide (RFO) pathway. This metabolic process is a series of sequential additions of galactose units to a sucrose molecule. The primary enzymes involved are galactosyltransferases, which utilize galactinol as the galactose donor.[5][6] The entire pathway is believed to be localized in the cytosol.[7]

The key enzymatic steps are:

  • Galactinol Synthesis: The pathway is initiated by the synthesis of galactinol from UDP-galactose and myo-inositol, a reaction catalyzed by galactinol synthase (GolS) .[5][6][7] This is a critical control point for the entire RFO biosynthetic pathway.[6]

  • Raffinose Synthesis: Raffinose synthase (RS) then transfers a galactose moiety from galactinol to sucrose, forming the trisaccharide raffinose.[1][8]

  • Stachyose Synthesis: Subsequently, stachyose synthase (STS) catalyzes the transfer of a second galactose unit from galactinol to raffinose, yielding the tetrasaccharide stachyose.[8][9]

  • Verbascose and this compound Synthesis: Higher-order RFOs are synthesized by the further addition of galactose units. Stachyose synthase is often a multifunctional enzyme capable of synthesizing the pentasaccharide verbascose by transferring a galactose from galactinol to stachyose.[10][11] The final step, the synthesis of the hexasaccharide this compound, is also believed to be catalyzed by a multifunctional stachyose synthase, which transfers a galactose unit from galactinol to verbascose.[10] While the term "this compound synthase" is used conceptually, a distinct enzyme solely responsible for this final step has not been widely isolated and characterized; evidence points towards the broad substrate specificity of stachyose synthase.[11][12]

Ajugose_Biosynthesis_Pathway cluster_substrates cluster_pathway cluster_enzymes UDP-Galactose UDP-Galactose GolS GolS UDP-Galactose->GolS myo-Inositol myo-Inositol myo-Inositol->GolS Sucrose Sucrose RS RS Sucrose->RS Galactinol Galactinol Galactinol->RS STS1 Stachyose Synthase Galactinol->STS1 STS2 Stachyose Synthase Galactinol->STS2 STS3 Stachyose Synthase Galactinol->STS3 Raffinose Raffinose Raffinose->STS1 Stachyose Stachyose Stachyose->STS2 Verbascose Verbascose Verbascose->STS3 This compound This compound GolS->Galactinol RS->Raffinose STS1->Stachyose STS2->Verbascose STS3->this compound

This compound Biosynthesis Pathway.

Quantitative Data on RFO Content and Enzyme Properties

The concentration of RFOs and the kinetic properties of the biosynthetic enzymes can vary significantly between different legume species and even between cultivars of the same species.[3][13] The following tables summarize available quantitative data.

Table 1: Raffinose Family Oligosaccharide Content in Various Legume Seeds (mg/g dry matter)

Legume SpeciesRaffinoseStachyoseVerbascoseThis compoundReference(s)
Soybean (Glycine max)2.5 - 13.52.9 - 63.3--[3]
Chickpea (Cicer arietinum)3.8 - 9.97.9 - 18.7--[13]
Pigeonpea (Cajanus cajan)11.5 - 25.522.5 - 40.520.5 - 40.5-[8]
Mung Bean (Vigna radiata)PresentPresentPresentNot Detected[14]
Adzuki Bean (Vigna angularis)PresentPresent--[12]
Lentil (Lens culinaris)PresentPresent--[15]
Black Gram (Vigna mungo)PresentPresentPresentPresent[16]

Table 2: Kinetic Properties of RFO Biosynthesis Enzymes in Legumes

EnzymeLegume SpeciesSubstrate(s)Km (mM)Optimal pHReference(s)
Galactinol Synthase (GolS)Soybean (Glycine max)UDP-galactose, myo-inositol-7.0[17]
Raffinose Synthase (RS)Soybean (Glycine max)Sucrose, Galactinol-6.0-7.0[18]
Stachyose Synthase (STS)Adzuki Bean (Vigna angularis)Raffinose38.6-[12][19]
Galactinol--[12][19]
Lentil (Lens culinaris)Raffinose, Galactinol--[15]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

A thorough investigation of the this compound biosynthesis pathway requires robust experimental protocols for enzyme extraction, activity assays, and metabolite quantification.

Enzyme Extraction

A general procedure for the extraction of RFO biosynthetic enzymes from legume seeds is as follows:

  • Homogenization: Grind frozen legume seed tissue to a fine powder in liquid nitrogen.

  • Extraction Buffer: Resuspend the powder in a suitable extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 5 mM DTT, 1 mM PMSF, and 10% (v/v) glycerol).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Desalting: Pass the supernatant through a desalting column (e.g., Sephadex G-25) to remove small molecules that may interfere with subsequent assays.

  • Protein Quantification: Determine the protein concentration of the desalted extract using a standard method such as the Bradford assay.

Enzyme Activity Assays

The activity of the key enzymes in the this compound biosynthesis pathway can be determined by measuring the formation of their respective products.

Galactinol Synthase (GolS) Assay:

  • Principle: The activity is determined by measuring the amount of galactinol produced from UDP-galactose and myo-inositol. A colorimetric method can be used to indirectly quantify the UDP formed, which is then hydrolyzed by apyrase to release inorganic phosphate (Pi). The Pi is then quantified.[17]

  • Reaction Mixture: 50 mM HEPES-KOH (pH 7.0), 10 mM MgCl₂, 10 mM myo-inositol, 5 mM UDP-galactose, and the enzyme extract in a final volume of 100 µL.

  • Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by heating at 95°C for 5 minutes.

  • Quantification: Add apyrase to hydrolyze the UDP produced. Then, quantify the released inorganic phosphate using a colorimetric method, such as the Fiske-SubbaRow method.[17]

Raffinose Synthase (RS) Assay:

  • Principle: The activity is measured by quantifying the amount of raffinose produced from sucrose and galactinol.[4]

  • Reaction Mixture: 25 mM Potassium Phosphate buffer (pH 7.0), 10 mM sucrose, 5 mM galactinol, and the enzyme extract in a final volume of 100 µL.[4]

  • Incubation: Incubate at 25-30°C for 1-2 hours.[4]

  • Termination: Stop the reaction by heating at 95°C for 5 minutes.

  • Quantification: Analyze the reaction mixture for raffinose content using High-Performance Liquid Chromatography (HPLC).[4]

Stachyose Synthase (STS) and this compound Synthesis Assay:

  • Principle: The multifunctional activity of STS is assayed by measuring the formation of stachyose, verbascose, or this compound from the corresponding oligosaccharide substrate and galactinol.[20]

  • Reaction Mixture for Stachyose Synthesis: 20 mM Potassium Phosphate buffer (pH 7.0), 20 mM raffinose, 10 mM galactinol, and the enzyme extract in a final volume of 100 µL.[20]

  • Reaction Mixture for Verbascose/Ajugose Synthesis: Replace raffinose with 20 mM stachyose (for verbascose synthesis) or 20 mM verbascose (for this compound synthesis).

  • Incubation: Incubate at 30°C for 2-4 hours.[20]

  • Termination: Stop the reaction by heating at 95°C for 5 minutes.

  • Quantification: Determine the amount of the product oligosaccharide (stachyose, verbascose, or this compound) using HPLC.

Quantification of Raffinose Family Oligosaccharides by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of RFOs.

  • Extraction: Extract soluble sugars from finely ground legume seed powder with 80% ethanol at 80°C for 1 hour.

  • Clarification: Centrifuge the extract and pass the supernatant through a C18 Sep-Pak cartridge to remove nonpolar compounds.

  • HPLC Analysis:

    • Column: A carbohydrate analysis column (e.g., amino-bonded silica column).

    • Mobile Phase: Acetonitrile:water gradient (e.g., starting with 80:20 and decreasing the acetonitrile concentration).

    • Detection: Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD).[21]

    • Quantification: Use external standards of sucrose, raffinose, stachyose, verbascose, and this compound to create calibration curves for quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Legume Seed Tissue Grinding Grind in Liquid N2 Sample->Grinding Extraction Extract with 80% Ethanol (for Metabolites) or Extraction Buffer (for Enzymes) Grinding->Extraction Centrifugation Centrifuge to Pellet Debris Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Metabolite_Analysis Metabolite Quantification (HPLC) Supernatant->Metabolite_Analysis Metabolite Extract Enzyme_Assay Enzyme Activity Assay Supernatant->Enzyme_Assay Enzyme Extract Data_Analysis Data Analysis and Interpretation Metabolite_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis

Experimental Workflow for RFO Analysis.

Subcellular Localization Studies

Determining the subcellular location of the biosynthetic enzymes and their products is crucial for a complete understanding of the pathway's regulation. Non-aqueous fractionation is a suitable method for this purpose.[22]

Protocol for Non-Aqueous Fractionation:

  • Lyophilization: Freeze-dry finely ground plant material.

  • Homogenization: Homogenize the lyophilized tissue in a non-aqueous solvent mixture (e.g., heptane and tetrachloroethylene).

  • Density Gradient Centrifugation: Layer the homogenate onto a density gradient of the non-aqueous solvents and centrifuge at high speed.

  • Fraction Collection: Carefully collect the fractions from the gradient.

  • Marker Enzyme Analysis: Assay each fraction for the activity of marker enzymes specific to different cellular compartments (e.g., cytosol, plastids, vacuole) to determine the purity of the fractions.

  • Metabolite and Enzyme Analysis: Analyze the metabolite content and the activity of the RFO biosynthetic enzymes in each fraction to determine their subcellular localization.

Conclusion and Future Perspectives

The biosynthesis of this compound in legumes is a complex, multi-step process that is an extension of the RFO pathway. The key to this pathway is a series of galactosyltransferases, with stachyose synthase exhibiting broad substrate specificity to produce higher-order oligosaccharides. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating this pathway.

Future research should focus on the purification and detailed kinetic characterization of the multifunctional stachyose synthases from a wider range of legume species to better understand the regulation of this compound synthesis. Furthermore, molecular approaches, such as gene expression analysis and the characterization of mutants, will be invaluable in identifying the specific gene isoforms responsible for the accumulation of different RFOs in legume seeds.[7][10] This knowledge will be instrumental in developing strategies to modify the carbohydrate composition of legumes to improve their nutritional value.

References

Ajugose: A Key Raffinose Family Oligosaccharide in Plant Physiology and Potential Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugose, a hexasaccharide member of the raffinose family oligosaccharides (RFOs), plays a significant role in the physiological processes of various plants, particularly in carbon storage, transport, and stress tolerance. Comprised of four galactose moieties attached to a sucrose molecule, its biosynthesis and metabolism are intricately linked to central carbohydrate pathways. While indigestible in monogastric animals, including humans, due to the absence of α-galactosidase in the upper gastrointestinal tract, this property makes this compound and other RFOs subjects of interest for their potential prebiotic effects and implications in drug development. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, biosynthetic pathways, physiological functions, and detailed experimental protocols for its analysis. Furthermore, it explores the signaling pathways influenced by its metabolic products and discusses its relevance to the scientific and pharmaceutical research communities.

Introduction to this compound and Raffinose Family Oligosaccharides (RFOs)

This compound is a complex carbohydrate belonging to the raffinose family of oligosaccharides (RFOs). Structurally, it is a hexasaccharide consisting of a sucrose core (glucose-fructose) to which four galactose units are sequentially added via α-(1→6) glycosidic linkages[1][2]. The general structure of RFOs can be described as α-D-galactopyranosyl-(1→6)-[α-D-galactopyranosyl-(1→6)]n-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside, where n=0 for raffinose, n=1 for stachyose, n=2 for verbascose, and n=3 for this compound. These oligosaccharides are widely distributed in the plant kingdom, particularly in the seeds of legumes and members of the Lamiaceae family, where they serve as important storage carbohydrates and transport molecules[3][4][5][6].

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the RFO pathway, which primarily occurs through a galactinol-dependent mechanism. A galactinol-independent pathway has also been identified in some plant species.

Galactinol-Dependent Pathway

The canonical pathway for RFO synthesis begins with the formation of galactinol, which then serves as the galactose donor for the elongation of the oligosaccharide chain.

  • Galactinol Synthesis: The initial step is the synthesis of galactinol from UDP-D-galactose and myo-inositol, a reaction catalyzed by galactinol synthase (GolS) .

  • Raffinose Synthesis: Raffinose synthase (RS) then transfers a galactose moiety from galactinol to sucrose, forming the trisaccharide raffinose.

  • Stachyose Synthesis: Subsequently, stachyose synthase (SS) catalyzes the transfer of another galactose unit from galactinol to raffinose, yielding the tetrasaccharide stachyose.

  • Verbascose and this compound Synthesis: Higher-order RFOs are formed by the sequential addition of galactose from galactinol. Verbascose synthase (VS) adds a galactose to stachyose to form verbascose (a pentasaccharide). While a specific "this compound synthase" has not been definitively characterized, it is believed that an enzyme with galactosyltransferase activity, possibly a stachyose synthase with broader substrate specificity, catalyzes the final step of adding a galactose to verbascose to produce this compound.

Galactinol-Dependent RFO Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway UDP-Galactose UDP-Galactose Galactinol Galactinol UDP-Galactose->Galactinol Galactinol Synthase (GolS) myo-Inositol myo-Inositol myo-Inositol->Galactinol Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Raffinose Synthase (RS) Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose Verbascose Verbascose Galactinol->Verbascose This compound This compound Galactinol->this compound Raffinose->Stachyose Stachyose Synthase (SS) Stachyose->Verbascose Verbascose Synthase (VS) Verbascose->this compound Galactosyltransferase

Galactinol-Dependent RFO Biosynthesis Pathway
Galactinol-Independent Pathway

In some species, particularly within the Lamiaceae family, a galactinol-independent pathway exists for the synthesis of higher RFOs. This pathway involves the enzyme galactan:galactan galactosyltransferase (GGT) , which catalyzes the transfer of a terminal galactose residue from one RFO molecule to another. For instance, two molecules of stachyose can be converted into one molecule of verbascose and one molecule of raffinose. This mechanism allows for the interconversion and elongation of RFOs without the direct involvement of galactinol.

Physiological Role of this compound in Plants

This compound and other RFOs fulfill several critical functions in plants:

  • Carbon Storage: In many plant species, RFOs serve as soluble storage carbohydrates in seeds, tubers, and vegetative tissues. Their high solubility allows for accumulation to high concentrations without crystallization.

  • Carbon Transport: In some plant families, RFOs are the primary form of photoassimilate transported in the phloem from source tissues (leaves) to sink tissues (roots, fruits, and seeds). The "polymer trapping" model suggests that sucrose diffuses into intermediary cells where it is converted into larger RFOs like this compound, which are too large to diffuse back and are thus "trapped" for phloem loading.

  • Desiccation Tolerance and Seed Longevity: The accumulation of RFOs in seeds during late maturation is associated with the acquisition of desiccation tolerance and improved seed longevity. They are thought to protect cellular structures by forming a glassy state during drying, preventing damage to membranes and proteins.

  • Abiotic Stress Response: RFOs accumulate in vegetative tissues in response to various abiotic stresses such as cold, drought, and high salinity. They are believed to act as compatible solutes, contributing to osmotic adjustment and protecting cellular components from stress-induced damage.

This compound in Animal and Human Systems

Monogastric animals, including humans, lack the α-galactosidase enzyme necessary to hydrolyze the α-(1→6) glycosidic linkages in this compound and other RFOs in the small intestine. Consequently, these oligosaccharides pass undigested to the large intestine, where they are fermented by the resident microflora. This fermentation can lead to the production of gases (hydrogen, methane, and carbon dioxide), causing flatulence and other gastrointestinal discomforts. However, this same property makes RFOs potential prebiotics, as they can selectively stimulate the growth and activity of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli.

Quantitative Data of this compound in Plant Sources

The concentration of this compound and other RFOs varies significantly among plant species and even between cultivars of the same species. The following tables summarize reported concentrations in various legume seeds and other plant sources.

Table 1: Raffinose Family Oligosaccharide Content in Legume Seeds (mg/100g)

Legume SpeciesCultivar/VarietyRaffinoseStachyoseVerbascoseThis compoundTotal RFOsReference
Ricebean (Vigna umbellata)JCR-08-12196.29692.747.660.27937.13[4]
Ricebean (Vigna umbellata)JCR-08-32429.51480.67130.368.821944.55[4]
Black gram (Vigna mungo)Local-I-----[4]
Black gram (Vigna mungo)Local-II-----[4]
Lupin (Lupinus angustifolius)------[4]

Table 2: Raffinose Family Oligosaccharide Content in Other Plant Sources (mg/g)

Plant SpeciesTissueRaffinoseStachyoseVerbascoseThis compoundTotal RFOsReference
Lycopus lucidusRoot66.5289.0212.4118.6686.5[4]
Black gram (Vigna mungo)Seed Meal0.18 - 8.088.90 - 37.2713.95 - 31.020.30 - 4.4826.64 - 61.57[5]

Experimental Protocols

Extraction of this compound and Other RFOs from Plant Material

This protocol outlines a general procedure for the extraction of soluble sugars, including this compound, from plant tissues for subsequent analysis.

Materials:

  • Plant tissue (e.g., seeds, leaves), freeze-dried and finely ground

  • 80% (v/v) Ethanol

  • Internal standard (e.g., mannitol or ribitol)

  • Centrifuge and centrifuge tubes

  • Water bath or heating block

  • Syringe filters (0.45 µm)

  • HPLC vials

Procedure:

  • Weigh approximately 100 mg of finely ground plant tissue into a centrifuge tube.

  • Add a known amount of internal standard.

  • Add 5 mL of 80% ethanol.

  • Vortex thoroughly to ensure complete mixing.

  • Incubate in a water bath at 80°C for 1 hour, with occasional vortexing.

  • Centrifuge at 10,000 x g for 15 minutes.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Repeat the extraction (steps 3-7) on the pellet twice more to ensure complete recovery of soluble sugars.

  • Pool the supernatants from the three extractions.

  • Evaporate the ethanol from the pooled supernatant under a stream of nitrogen or using a rotary evaporator.

  • Redissolve the dried extract in a known volume of deionized water (e.g., 1-2 mL).

  • Filter the aqueous extract through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for analysis by HPLC or other methods.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common HPLC method for the separation and quantification of RFOs.

Instrumentation and Columns:

  • HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • Amino-bonded column (e.g., Spherisorb NH2) or a specialized carbohydrate analysis column.

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized depending on the column and the specific separation required.

Procedure:

  • Prepare a series of standard solutions of this compound, verbascose, stachyose, raffinose, and sucrose of known concentrations in deionized water. Also include the internal standard if used during extraction.

  • Set the column temperature (e.g., 30-40°C) and the flow rate of the mobile phase (e.g., 1.0 mL/min).

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a known volume (e.g., 20 µL) of each standard solution and the prepared sample extracts.

  • Identify the peaks corresponding to each sugar based on the retention times of the standards.

  • Generate a calibration curve for each sugar by plotting the peak area (or peak area ratio to the internal standard) against the concentration.

  • Quantify the amount of this compound and other RFOs in the samples by interpolating their peak areas from the calibration curves.

Experimental_Workflow_Ajugose_Quantification cluster_extraction Sample Preparation and Extraction cluster_analysis HPLC Analysis cluster_quantification Quantification start Start: Ground Plant Tissue add_ethanol Add 80% Ethanol & Internal Standard start->add_ethanol vortex Vortex add_ethanol->vortex heat Heat at 80°C vortex->heat centrifuge Centrifuge heat->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction on pellet pool_supernatants Pool Supernatants collect_supernatant->pool_supernatants repeat_extraction->centrifuge evaporate Evaporate Ethanol pool_supernatants->evaporate redissolve Redissolve in Water evaporate->redissolve filter Filter (0.45 µm) redissolve->filter hplc_injection Inject into HPLC filter->hplc_injection separation Separation on Column hplc_injection->separation detection Detection (RI or ELSD) separation->detection data_analysis Data Analysis detection->data_analysis quantify Quantify this compound data_analysis->quantify standards Prepare Standard Solutions calibration_curve Generate Calibration Curve standards->calibration_curve calibration_curve->quantify end End: this compound Concentration quantify->end

Workflow for this compound Quantification
Enzymatic Assay of α-Galactosidase Activity using this compound

This protocol describes the principle of determining α-galactosidase activity, the enzyme that hydrolyzes this compound. While artificial substrates like p-nitrophenyl-α-D-galactopyranoside (pNPG) are often used for convenience, the natural substrate, this compound, can also be employed.

Principle: α-Galactosidase catalyzes the hydrolysis of the terminal α-galactosyl residue from this compound, yielding galactose and verbascose. The activity of the enzyme can be determined by measuring the rate of galactose release or the disappearance of this compound over time. The released galactose can be quantified using a coupled enzyme assay (e.g., with galactose dehydrogenase or galactose oxidase) leading to a colorimetric or fluorometric signal, or by chromatographic methods like HPLC.

Materials:

  • α-Galactosidase enzyme preparation

  • This compound solution of known concentration (substrate)

  • Reaction buffer (e.g., sodium acetate or citrate buffer, pH optimized for the specific enzyme, typically acidic to neutral)

  • Stopping reagent (e.g., sodium carbonate for colorimetric assays, or heat/acid for chromatographic analysis)

  • Detection system (spectrophotometer for colorimetric assays, or HPLC system for chromatographic analysis)

Procedure (using HPLC for detection):

  • Prepare a reaction mixture containing the this compound solution in the appropriate reaction buffer.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37-50°C).

  • Initiate the reaction by adding a known amount of the α-galactosidase enzyme solution.

  • Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes). It is advisable to take samples at multiple time points to ensure the reaction is in the linear range.

  • Stop the reaction at each time point by, for example, boiling the sample for 5 minutes or adding a strong acid.

  • Analyze the reaction mixture by HPLC (as described in section 6.2) to quantify the amount of this compound remaining and the amount of galactose and verbascose produced.

  • Calculate the enzyme activity based on the rate of substrate consumption or product formation. One unit of activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

This compound and Cellular Signaling

Direct signaling pathways initiated by this compound itself have not been extensively characterized. Instead, it is understood that the metabolic products of this compound hydrolysis, sucrose and galactose, are the molecules that interact with the plant's sugar sensing and signaling networks. These networks are crucial for regulating plant growth, development, and metabolism in response to carbon availability.

Key components of the plant sugar signaling network include:

  • Hexokinase (HXK): Besides its catalytic role in glycolysis, HXK acts as a glucose sensor. High glucose levels lead to HXK-mediated signaling that represses the expression of photosynthetic genes and promotes growth.

  • Snf1-related kinase 1 (SnRK1): This is a key energy sensor that is activated under low sugar/energy conditions. Activated SnRK1 promotes the expression of genes involved in catabolism and represses anabolic processes to conserve energy.

  • Target of Rapamycin (TOR) Kinase: TOR is a central regulator of growth that is activated by high sugar and energy levels. It promotes processes like protein synthesis and cell proliferation.

The sucrose and galactose released from this compound catabolism can be further metabolized to glucose and fructose, which then influence the activity of these key signaling components, thereby modulating gene expression and metabolic pathways.

Plant_Sugar_Signaling_Pathway cluster_input Sugar Input cluster_sensing Sensing and Signaling cluster_response Cellular Response This compound This compound Sucrose Sucrose This compound->Sucrose α-Galactosidase Galactose Galactose This compound->Galactose α-Galactosidase Glucose Glucose Sucrose->Glucose Invertase Galactose->Glucose Metabolism HXK Hexokinase (HXK) (High Sugar Sensor) Glucose->HXK High Levels SnRK1 SnRK1 (Low Sugar Sensor) Glucose->SnRK1 Low Levels TOR TOR Kinase (Growth Regulator) Glucose->TOR High Levels Photosynthesis_Genes Photosynthesis Genes HXK->Photosynthesis_Genes Repression Growth_Genes Growth & Proliferation Genes HXK->Growth_Genes Activation SnRK1->Growth_Genes Repression Catabolic_Genes Catabolic Genes SnRK1->Catabolic_Genes Activation TOR->Growth_Genes Activation

Generalized Plant Sugar Signaling Pathway

Relevance for Drug Development and Future Perspectives

The study of this compound and other RFOs holds relevance for the pharmaceutical industry in several areas:

  • Prebiotics and Gut Health: As non-digestible carbohydrates, RFOs can modulate the gut microbiome. Research into their specific effects on different bacterial strains could lead to the development of targeted prebiotics for various health conditions.

  • Drug Delivery: The carbohydrate structure of this compound could potentially be explored for use in drug delivery systems, for example, to target specific lectin receptors in the body.

  • Enzyme Inhibitors: Understanding the enzymes involved in RFO metabolism, such as α-galactosidase, could inform the development of enzyme inhibitors. For instance, inhibitors of microbial α-galactosidases in the gut could be developed to mitigate the gastrointestinal side effects of consuming RFO-rich foods.

Future research should focus on elucidating the specific enzymes and genes involved in this compound biosynthesis and catabolism in a wider range of plant species. Furthermore, detailed clinical studies are needed to fully understand the impact of this compound and other RFOs on human health, particularly their prebiotic potential and their influence on the gut-brain axis. A deeper understanding of the signaling roles of their metabolic products will also open new avenues for research in plant science and agriculture.

References

The Occurrence and Analysis of Ajugose in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and analysis of Ajugose, a hexasaccharide of the Raffinose Family Oligosaccharides (RFOs). This compound, while less ubiquitous than other RFOs like raffinose and stachyose, is found in specific plant families and holds interest for its physiological roles in plants and potential applications.

Natural Sources and Distribution of this compound

This compound has a limited but significant distribution in the plant kingdom. Its presence is predominantly documented in the seeds of various legume species and in the vegetative tissues of a few other plant families.

Leguminosae (Fabaceae) Family

The seeds of legumes are the most well-documented source of this compound. Among these, the genus Lupinus (lupin) stands out for its consistent and relatively high accumulation of this hexasaccharide.[1][2]

  • Lupinus (Lupin): Various lupin species are known to contain this compound, with concentrations varying significantly between them. For instance, Lupinus albus and Lupinus mutabilis generally exhibit lower levels of this compound, while Lupinus angustifolius and Lupinus luteus tend to have higher concentrations.[1][2]

  • Vigna (Black Gram and Ricebean): this compound has also been identified in the seeds of black gram (Vigna mungo) and ricebean (Vigna umbellata), although often in trace amounts.[2][3]

Lamiaceae Family

Certain members of the Lamiaceae family are notable for containing this compound and for possessing a unique biosynthetic pathway for higher RFOs.

  • Ajuga reptans (Common Bugle): This species not only contains this compound but is also a model organism for studying the galactinol-independent pathway of RFO synthesis.[1] In Ajuga reptans, RFOs can constitute a significant portion of the dry weight in photosynthesizing leaves.[1]

  • Coleus blumei: Similar to Ajuga reptans, Coleus blumei is reported to have a galactinol-independent pathway for the synthesis of higher RFOs, including this compound.[1][4]

Other Plant Sources
  • Leonurus lucidus (Turcz.): The roots of this plant have been found to contain a substantial amount of oligosaccharides, including this compound.[2]

  • Lantana camara: The roots of this plant have also been reported to contain this compound among other oligosaccharides.[2]

Quantitative Occurrence of this compound

The concentration of this compound can vary widely depending on the plant species, cultivar, and environmental conditions. The following table summarizes the reported quantitative data for this compound in various plants.

Plant SpeciesPlant PartThis compound ContentReference
Lupinus albusSeeds0.2% - 0.5%[1]
Lupinus mutabilisSeeds0.2%[1]
Lupinus angustifoliusSeeds1.7% - 2.6%[1]
Lupinus luteusSeeds0.6% - 4.6%[1]
Vigna umbellata (Ricebean)Seeds0.27 - 8.82 mg/100g[2]
Vigna mungo (Black gram)Seeds0.30 - 4.48 mg/g[3]
Leonurus lucidusRoots118.6 mg/g[2]

Biosynthesis of this compound in Plants

This compound is synthesized as part of the Raffinose Family Oligosaccharides (RFO) pathway. There are two primary routes for the biosynthesis of higher RFOs like this compound: a galactinol-dependent pathway and a galactinol-independent pathway.

Galactinol-Dependent Pathway

This is the primary pathway for RFO synthesis in most plants. It involves the sequential addition of galactose units from a donor molecule called galactinol.

UDP_Gal UDP-Galactose Galactinol Galactinol UDP_Gal->Galactinol Galactinol Synthase myo_Inositol myo-Inositol myo_Inositol->Galactinol Raffinose Raffinose Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose Verbascose Verbascose Galactinol->Verbascose This compound This compound Galactinol->this compound Sucrose Sucrose Sucrose->Raffinose Raffinose Synthase Raffinose->Stachyose Stachyose Synthase Stachyose->Verbascose Verbascose Synthase Verbascose->this compound This compound Synthase

Galactinol-Dependent RFO Biosynthesis
Galactinol-Independent Pathway

This alternative pathway has been identified in some species of the Lamiaceae family, such as Ajuga reptans and Coleus blumei.[1][4][5] It involves the transfer of a galactose unit from one RFO molecule to another, catalyzed by galactan:galactan galactosyltransferase (GGT).

Raffinose1 Raffinose Stachyose_from_Raf Stachyose Raffinose1->Stachyose_from_Raf GGT Sucrose Sucrose Raffinose1->Sucrose Raffinose2 Raffinose Raffinose2->Stachyose_from_Raf GGT Raffinose2->Sucrose Stachyose1 Stachyose Verbascose Verbascose Stachyose1->Verbascose GGT Raffinose_from_Sta Raffinose Stachyose1->Raffinose_from_Sta Stachyose2 Stachyose Stachyose2->Verbascose GGT Stachyose2->Raffinose_from_Sta Verbascose1 Verbascose This compound This compound Verbascose1->this compound GGT Stachyose_from_Ver Stachyose Verbascose1->Stachyose_from_Ver Verbascose2 Verbascose Verbascose2->this compound GGT Verbascose2->Stachyose_from_Ver

Galactinol-Independent RFO Biosynthesis

Experimental Protocols for this compound Analysis

The analysis of this compound and other RFOs typically involves extraction from the plant material followed by chromatographic separation and quantification.

Extraction of Soluble Sugars

A general workflow for the extraction of soluble sugars, including this compound, from plant tissues is outlined below.

start Plant Material (e.g., seeds, leaves) homogenize Homogenize in 80% Ethanol start->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Pellet (repeat extraction) centrifuge1->pellet1 combine Combine Supernatants supernatant1->combine pellet1->homogenize evaporate Evaporate Ethanol combine->evaporate dissolve Dissolve in Water evaporate->dissolve filter Filter (0.45 µm) dissolve->filter end Extract for Analysis filter->end

References

The Role of Ajugose in Seed Desiccation Tolerance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seed desiccation tolerance is a critical physiological trait that allows plants to survive in harsh environmental conditions and is fundamental to long-term seed storage and agricultural productivity. Raffinose Family Oligosaccharides (RFOs), a group of non-reducing sugars, are key players in conferring this tolerance. Ajugose, a higher-degree polymerization member of the RFOs, is increasingly recognized for its significant contribution to the stability and viability of seeds during extreme water loss. This technical guide provides an in-depth exploration of the function of this compound in seed desiccation tolerance, summarizing quantitative data, detailing experimental protocols for its analysis, and visualizing the associated biochemical and signaling pathways.

Core Mechanisms of this compound-Mediated Desiccation Tolerance

This compound, along with other RFOs, contributes to seed desiccation tolerance through a combination of biophysical and biochemical mechanisms. These mechanisms collectively protect cellular integrity in the near-absence of water.

  • Vitrification: As water is lost from the seed, the concentration of soluble sugars like this compound increases dramatically. This leads to the formation of a highly viscous, non-crystalline glassy state within the cytoplasm.[1][2] This process of vitrification is crucial as it restricts molecular mobility, thereby preventing deleterious processes such as protein denaturation and membrane fusion that would otherwise occur in a dehydrated state.[1][2]

  • Water Replacement Hypothesis: The hydroxyl groups on the this compound molecule can form hydrogen bonds with proteins and membrane phospholipids.[1] In doing so, they effectively replace the water molecules that would normally hydrate these structures, thus preserving their native conformation and function during desiccation.[1]

  • Osmoprotection: The accumulation of this compound and other soluble sugars in the cytoplasm helps to lower the water potential, which can protect cells from the osmotic stress associated with dehydration.

  • Antioxidant Activity: There is growing evidence that RFOs may also act as antioxidants, helping to scavenge reactive oxygen species (ROS) that are produced during the stress of desiccation and subsequent rehydration, thereby mitigating oxidative damage to cellular components.

Quantitative Analysis of this compound in Seeds

The concentration of this compound and other RFOs often correlates with the degree of desiccation tolerance. Orthodox seeds, which are desiccation-tolerant, generally accumulate higher levels of RFOs compared to recalcitrant seeds, which are desiccation-sensitive.[2][3][4][5][6]

Seed SpeciesTypeRaffinose (mg/g DW)Stachyose (mg/g DW)Verbascose (mg/g DW)This compound (mg/g DW)Reference
Vigna mungo (Black gram)Orthodox0.18 - 8.088.90 - 37.2713.95 - 31.020.30 - 4.48[5]
Ricebean (Various varieties)Orthodox1.96 - 4.306.93 - 14.810.48 - 1.300.003 - 0.088[7]
Lupinus luteusOrthodoxPresentAverageHighPresent[2]
Erythrina speciosaOrthodoxHighHigh--[3]
Castanospermum australeRecalcitrantLow/AbsentLow/AbsentLow/AbsentLow/Absent[6]

Note: Data is compiled from multiple sources and analytical methods may vary. The presence of this compound is often in trace amounts and may not always be quantified in studies focusing on more abundant RFOs.

Experimental Protocols

Assessment of Seed Desiccation Tolerance

This protocol provides a general framework for determining the desiccation tolerance of seeds.

  • Initial Viability Test: A baseline germination test is performed on fresh, fully hydrated seeds to determine the initial viability of the seed lot.

  • Controlled Desiccation: Sub-samples of seeds are equilibrated to a range of moisture contents by placing them in desiccators containing saturated salt solutions that maintain specific relative humidities (e.g., LiCl for ~11% RH, MgCl2 for ~33% RH, NaCl for ~75% RH) or by using a controlled-environment drying chamber.

  • Moisture Content Determination: The moisture content of seeds at each desiccation level is determined gravimetrically by drying a small sample at 103°C for 17 hours and calculating the percentage of weight loss.

  • Rehydration and Viability Assessment: After equilibration, the desiccated seeds are rehydrated under optimal germination conditions. Viability is assessed by scoring the percentage of seeds that germinate and produce normal seedlings over a defined period (e.g., 14-21 days).

  • Data Analysis: A desiccation tolerance curve is generated by plotting seed viability against moisture content. Orthodox seeds will maintain high viability down to low moisture contents (e.g., 5%), while recalcitrant seeds will show a sharp decline in viability at relatively high moisture contents (e.g., >20-30%).

Extraction and Quantification of this compound

This protocol outlines a method for the extraction and quantification of this compound and other RFOs from seed tissue using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

3.2.1. Extraction of Soluble Sugars

  • Sample Preparation: Freeze-dry seed samples and grind them into a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

    • Add 1 mL of 80% (v/v) ethanol.

    • Incubate in a water bath at 80°C for 30 minutes, with intermittent vortexing.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 1 mL of 80% ethanol.

    • Pool the supernatants.

  • Purification (Optional but Recommended):

    • Pass the pooled supernatant through a C18 solid-phase extraction (SPE) cartridge to remove lipids and pigments.

    • Further purify by passing through tandem ion-exchange cartridges (e.g., anion and cation exchange) to remove charged compounds.

  • Final Preparation: Evaporate the purified extract to dryness under a stream of nitrogen or using a vacuum concentrator. Re-dissolve the residue in a known volume of ultrapure water (e.g., 500 µL) and filter through a 0.22 µm syringe filter before HPLC analysis.

3.2.2. HPLC-ELSD Quantification

  • Chromatographic System: An HPLC system equipped with an autosampler, a column oven, and an ELSD.

  • Column: A column suitable for carbohydrate analysis, such as an amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution using acetonitrile and ultrapure water. A typical starting condition is 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • ELSD Settings:

    • Nebulizer Temperature: 40-50°C

    • Evaporator Temperature: 60-80°C

    • Gas (Nitrogen) Flow Rate: 1.5-2.0 L/min

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration. The ELSD response is non-linear and typically follows a power-law relationship.

  • Quantification: Inject the prepared seed extract and identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample using the calibration curve.

Visualizing the Core Pathways

Biosynthesis of this compound

The biosynthesis of this compound is part of the Raffinose Family Oligosaccharides (RFO) pathway, which begins with sucrose. Each subsequent RFO is formed by the addition of a galactose unit from a galactinol donor.

RFO_Biosynthesis Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Raffinose Synthase myo_Inositol myo-Inositol Galactinol Galactinol myo_Inositol->Galactinol UDP_Gal UDP-Galactose UDP_Gal->Galactinol Galactinol Synthase (GolS) Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose Verbascose Verbascose Galactinol->Verbascose This compound This compound Galactinol->this compound Raffinose->Stachyose Stachyose Synthase Stachyose->Verbascose Verbascose Synthase Verbascose->this compound This compound Synthase

Biosynthesis pathway of Raffinose Family Oligosaccharides (RFOs).
Experimental Workflow for this compound Quantification

This workflow illustrates the key steps from sample preparation to data analysis for quantifying this compound in seed samples.

Ajugose_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis SeedSample Seed Sample Grinding Grinding to Fine Powder SeedSample->Grinding Extraction Extraction with 80% Ethanol Grinding->Extraction Purification SPE Purification Extraction->Purification Concentration Drying and Reconstitution Purification->Concentration HPLC HPLC-ELSD Analysis Concentration->HPLC Inject Sample DataProcessing Data Processing HPLC->DataProcessing Quantification Quantification DataProcessing->Quantification

Workflow for the quantification of this compound in seed samples.
Generalized Sugar Signaling in Desiccation Tolerance

While a specific signaling pathway for this compound is not fully elucidated, it is understood that sugars, including RFOs, act as signaling molecules in response to abiotic stress, often cross-talking with the abscisic acid (ABA) pathway.[8][9] This leads to the activation of stress-responsive genes, including those for LEA proteins.

Sugar_Signaling Desiccation Desiccation Stress ABA ABA Accumulation Desiccation->ABA This compound This compound/RFO Accumulation Desiccation->this compound Signaling Signal Transduction Cascade (Kinases, Phosphatases) ABA->Signaling This compound->Signaling Tolerance Desiccation Tolerance This compound->Tolerance Biophysical Protection TFs Activation of Transcription Factors (e.g., ABI3, ABI5) Signaling->TFs GeneExpression Expression of Stress-Responsive Genes TFs->GeneExpression LEA LEA Protein Synthesis GeneExpression->LEA LEA->Tolerance Ajugose_LEA_Interaction cluster_hydrated Hydrated State cluster_desiccated Desiccated State LEA_hydrated LEA Protein (Unstructured) Protein_hydrated Cellular Protein (Native) Protein_desiccated Cellular Protein (Protected) LEA_desiccated LEA Protein (Structured) LEA_desiccated->Protein_desiccated Molecular Shield This compound This compound This compound->LEA_desiccated Synergistic Interaction This compound->Protein_desiccated Water Replacement

References

The Role of Ajugose in Plant Cold Acclimation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

Cold stress is a primary environmental factor that limits plant growth, productivity, and geographical distribution. To survive freezing temperatures, plants have evolved a complex adaptive process known as cold acclimation. This process involves a suite of physiological and biochemical changes, including the accumulation of compatible solutes. Among these, the Raffinose Family Oligosaccharides (RFOs) have been identified as crucial molecules in conferring stress tolerance. Ajugose, a hexasaccharide member of the RFO family, is synthesized through the sequential addition of galactose moieties to sucrose. While research has extensively focused on the roles of smaller RFOs like raffinose and stachyose, the function of higher-order oligosaccharides such as this compound is an emerging area of investigation. This technical guide synthesizes current knowledge on the role of the RFO pathway in cold acclimation, with a specific focus on the position and inferred function of this compound. It details the biosynthetic and signaling pathways, presents quantitative data on RFO accumulation, and outlines key experimental protocols for researchers in plant science and stress physiology.

Introduction to Plant Cold Acclimation

Plants, as sessile organisms, must adapt to fluctuating environmental conditions. Low, non-freezing temperatures trigger a process called cold acclimation, which increases a plant's freezing tolerance.[1][2] This adaptive response involves significant reprogramming of gene expression and metabolism.[3] A key feature of cold acclimation is the accumulation of various metabolites that protect cellular structures from damage caused by freezing-induced dehydration and oxidative stress.[4][5]

Soluble sugars, including sucrose, glucose, fructose, and particularly the Raffinose Family Oligosaccharides (RFOs), are prominent among these protective molecules.[3][6] They function as osmoprotectants to stabilize membranes, as antioxidants to scavenge reactive oxygen species (ROS), and as carbon storage reserves.[2][7][8]

The Raffinose Family Oligosaccharides (RFOs)

RFOs are a group of non-reducing carbohydrates derived from sucrose by the addition of one or more α-1,6-linked galactose units.[8][9] This family includes raffinose (trisaccharide), stachyose (tetrasaccharide), verbascose (pentasaccharide), and this compound (hexasaccharide).[9][10] RFOs are nearly ubiquitous in higher plants and play pivotal roles in seed development, desiccation tolerance, carbon transport, and responses to various abiotic stresses, including cold, drought, and high salinity.[7][11][12]

Biosynthesis of this compound and Other RFOs

The synthesis of RFOs is a multi-step enzymatic process primarily occurring in the cytoplasm. The pathway begins with sucrose and involves the key intermediate, galactinol.[13]

Key Enzymes in the RFO Pathway:

  • Galactinol Synthase (GolS): This is the rate-limiting enzyme that catalyzes the first committed step in RFO biosynthesis. It transfers a galactose moiety from UDP-galactose to myo-inositol, forming galactinol.[8][14][15] The expression and activity of GolS are often upregulated in response to abiotic stress, making it a critical regulatory point.[15]

  • Raffinose Synthase (RS): Transfers a galactose unit from galactinol to sucrose to produce raffinose.[16]

  • Stachyose Synthase (SS): Adds another galactose from galactinol to raffinose, forming stachyose.[16]

  • Higher-Order RFO Synthases: Subsequent additions of galactose units to form verbascose and this compound are catalyzed by specific galactosyltransferases, which may include broad-specificity stachyose synthases or distinct enzymes.[9]

In some plant families, such as Lamiaceae (e.g., Ajuga reptans), a galactinol-independent pathway has also been identified. This pathway involves a galactan:galactan galactosyltransferase (GGT) that transfers galactose from one RFO molecule to another, elongating the chain.[16][17]

RFO_Biosynthesis_Pathway Galactinol-Dependent RFO Biosynthesis Pathway UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS Myo_Ino Myo-inositol Myo_Ino->GolS Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS Galactinol Galactinol Galactinol->RS SS Stachyose Synthase (SS) Galactinol->SS VS Verbascose/Ajugose Synthases Galactinol->VS Raffinose Raffinose Raffinose->SS Stachyose Stachyose Stachyose->VS Verbascose Verbascose This compound This compound Verbascose->this compound ... GolS->Galactinol RS->Raffinose SS->Stachyose VS->Verbascose ...

Caption: The biosynthetic pathway of Raffinose Family Oligosaccharides (RFOs).

Signaling Pathways Regulating RFOs in Cold Acclimation

The accumulation of RFOs during cold acclimation is not a passive process but is tightly regulated by complex signaling networks. The best-characterized pathway is the ICE1-CBF-COR cascade.

  • Signal Perception: Cold temperatures are perceived by sensors at the plasma membrane, leading to an influx of Ca²⁺ into the cytoplasm.[4]

  • Signal Transduction: The Ca²⁺ signal activates various protein kinases.

  • Transcriptional Regulation: The transcription factor INDUCER OF CBF EXPRESSION 1 (ICE1) activates the expression of C-REPEAT BINDING FACTOR (CBF) genes.[5]

  • Activation of COR Genes: CBF proteins are master regulators that bind to the C-repeat/DRE cis-element in the promoters of hundreds of COLD-RESPONSIVE (COR) genes, activating their transcription.[18]

Several genes encoding RFO biosynthetic enzymes, particularly specific isoforms of Galactinol Synthase (GolS) , are targets of the CBF pathway. For example, in Arabidopsis thaliana, AtGolS3 is specifically induced by cold stress but not by drought or salt stress, highlighting its dedicated role in cold acclimation.[15][19] Phytohormones, especially abscisic acid (ABA), also play a role, with ABA accumulation during cold stress correlating with the upregulation of RFO synthesis genes.[2][7]

Cold_Acclimation_Signaling ICE-CBF Signaling Pathway Leading to RFO Accumulation Cold Low Temperature Membrane Plasma Membrane (Ca²+ Influx) Cold->Membrane Sensed by ICE1 ICE1 Activation Membrane->ICE1 Activates CBF CBF Gene Expression (CBF1, 2, 3) ICE1->CBF Induces COR COR Gene Expression CBF->COR GolS GolS Gene Expression (e.g., AtGolS3) CBF->GolS Tolerance Freezing Tolerance COR->Tolerance Contributes to RFO RFO Accumulation (Raffinose, this compound...) GolS->RFO Leads to RFO->Tolerance Contributes to ABA ABA Signaling ABA->CBF Modulates

Caption: Simplified signaling cascade for cold-induced RFO accumulation.

Quantitative Evidence of RFO Accumulation

Numerous studies have documented the accumulation of RFOs in various plant species upon exposure to cold. While direct quantitative data for this compound remains limited, the trend for the RFO family as a whole is well-established.

Plant SpeciesTissueCold TreatmentAnalyteFold Change / ConcentrationReference
Arabidopsis thalianaWhole PlantDrought, High Salinity, ColdGalactinolNot detected (unstressed) to large amount (stressed)[15][19]
Arabidopsis thalianaWhole PlantDrought, High Salinity, ColdRaffinoseNot detected (unstressed) to large amount (stressed)[15][19]
Ajuga reptansRoots42 days at 8/3°CTotal RFOs~5-fold increase (to 31 mg/g FW)[1]
Vitis vinifera (Grapevine)Woody Canes14 days at 4°CSucrose4.52 to 7.44 mg/g FW[2]
Vitis vinifera (Grapevine)Woody Canes14 days at 4°CRaffinoseIncreased significantly (data in graph)[2]
Vitis vinifera (Grapevine)Woody Canes14 days at 4°CStachyoseIncreased significantly (data in graph)[2]
Malus domestica (Apple)Transgenic CallusLow TemperatureGalactinolLarge accumulation vs. Wild Type[20]
Malus domestica (Apple)Transgenic CallusLow TemperatureRaffinoseLarge accumulation vs. Wild Type[20]

The Inferred Role of this compound

Direct experimental evidence detailing the specific role of this compound in cold acclimation is sparse. However, based on the known functions of the RFO family, its role can be inferred:

  • Enhanced Osmoprotection: As a larger molecule, this compound would contribute more to the viscosity of the cytoplasm on a per-mole basis than smaller sugars, potentially offering superior protection against the formation of ice crystals and stabilizing cellular structures.

  • Membrane Stabilization: Like other RFOs, this compound is thought to interact with phosphate headgroups of lipid bilayers, preventing membrane fusion and maintaining fluidity at low temperatures.

  • Carbon Storage: Higher-order RFOs like this compound represent a more condensed and less osmotically active form of carbon storage compared to an equivalent amount of sucrose or glucose, which can be mobilized for energy upon deacclimation.

  • ROS Scavenging: RFOs have been shown to possess antioxidant properties.[14][21] While not definitively proven for this compound, it is plausible that it also contributes to scavenging hydroxyl radicals, mitigating oxidative damage that is often exacerbated by cold stress.

Key Experimental Protocols

Investigating the role of this compound and other RFOs in cold acclimation involves a multi-disciplinary approach combining plant physiology, biochemistry, and molecular biology.

General Experimental Workflow

A typical workflow involves growing plants under controlled conditions, subjecting them to a cold acclimation regime, harvesting tissues at various time points, and performing downstream analyses.

Experimental_Workflow Start Plant Growth (Controlled Environment) Treatment Cold Acclimation Treatment (e.g., 4°C, various durations) + Control Group (e.g., 22°C) Start->Treatment Harvest Tissue Harvesting (e.g., leaves, roots) Flash-freeze in Liquid N₂ Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis Metabolite Metabolite Analysis (HPLC, GC-MS) Analysis->Metabolite Transcript Transcriptome Analysis (RT-qPCR, RNA-Seq) Analysis->Transcript Proteome Proteome Analysis (iTRAQ, Western Blot) Analysis->Proteome Physiology Physiological Assays (Freezing Tolerance, ROS levels) Analysis->Physiology Data Data Integration & Interpretation Metabolite->Data Transcript->Data Proteome->Data Physiology->Data

Caption: A generalized experimental workflow for studying plant cold acclimation.
Protocol: RFO Extraction and Quantification by HPLC

Objective: To quantify this compound and other soluble sugars in plant tissue.

  • Tissue Homogenization: Weigh ~100 mg of frozen, ground plant tissue into a microcentrifuge tube.

  • Extraction: Add 1 mL of 80% (v/v) ethanol. Vortex thoroughly and incubate in a water bath at 80°C for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube. Repeat the extraction step on the pellet with another 1 mL of 80% ethanol to ensure complete recovery.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness using a vacuum concentrator.

  • Resuspension: Re-dissolve the dried extract in a known volume (e.g., 500 µL) of ultrapure water.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • HPLC Analysis:

    • System: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

    • Column: An amino-based column (e.g., Spherisorb NH2) is suitable for sugar separation.[10]

    • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 70:30 v/v), is used.[10]

    • Quantification: Compare peak retention times and areas to those of authentic standards (sucrose, raffinose, stachyose, verbascose, this compound) to identify and quantify the sugars.

Protocol: Gene Expression Analysis by RT-qPCR

Objective: To measure the transcript abundance of RFO biosynthesis genes (e.g., GolS, RS).

  • RNA Extraction: Extract total RNA from ~100 mg of frozen plant tissue using a commercial kit or a TRIzol-based method.

  • RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the quantitative PCR reaction using a SYBR Green-based master mix, gene-specific primers for the target genes (GolS, RS, etc.), and a reference gene (e.g., Actin, Ubiquitin) for normalization.

  • Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between control and cold-treated samples.

Conclusion and Future Directions

The accumulation of Raffinose Family Oligosaccharides is a conserved and critical component of the plant cold acclimation response. While the protective roles of raffinose and stachyose are well-documented, the specific functions of higher-order RFOs like this compound are less understood, primarily due to their lower abundance and the analytical challenges they present.

Future research should focus on:

  • Developing sensitive analytical methods to accurately quantify this compound in various plant tissues under stress.

  • Utilizing genetic approaches , such as overexpressing or knocking out genes responsible for the synthesis of higher-order RFOs, to elucidate the specific contribution of this compound to freezing tolerance.

  • Investigating the subcellular localization of this compound to understand its site of action, whether in the vacuole for osmotic adjustment or in the cytoplasm for membrane protection.

A deeper understanding of the entire RFO pathway, including the role of this compound, will provide new insights into the mechanisms of plant stress tolerance and may offer novel targets for engineering crops with enhanced resilience to cold climates.

References

An In-depth Technical Guide on Ajugose Metabolism in Vigna mungo

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vigna mungo (L.) Hepper, commonly known as black gram, is a vital pulse crop cultivated and consumed worldwide. Beyond its nutritional value as a rich source of protein and carbohydrates, Vigna mungo seeds contain a variety of bioactive compounds, including the raffinose family of oligosaccharides (RFOs). Ajugose, a hexasaccharide, is a higher-order member of this family. The metabolism of this compound and other RFOs in Vigna mungo is of significant interest due to their dual role. In plants, they are implicated in stress tolerance mechanisms. However, for human and monogastric animal consumption, these oligosaccharides are considered anti-nutritional factors as they can cause flatulence and other digestive issues. A thorough understanding of this compound metabolism is therefore crucial for developing strategies to enhance the nutritional quality of Vigna mungo and for exploring the potential roles of these compounds in plant physiology and even as prebiotics. This technical guide provides a comprehensive overview of this compound metabolism in Vigna mungo, detailing quantitative data, experimental protocols, and metabolic pathways.

Quantitative Data on this compound and Other Raffinose Family Oligosaccharides in Vigna mungo

The concentration of this compound and other RFOs in Vigna mungo seeds can vary significantly among different genotypes. Verbascose and stachyose are typically the most abundant RFOs, while this compound is present in smaller quantities.[1] Processing methods such as soaking and cooking have a substantial impact on the levels of these oligosaccharides.[2][3]

Table 1: Concentration of Raffinose Family Oligosaccharides in Different Genotypes of Vigna mungo (mg/g seed meal) [1]

OligosaccharideRange (mg/g)Average (mg/g)
Raffinose0.18 - 8.08-
Stachyose8.90 - 37.27-
Verbascose13.95 - 31.02-
This compound0.30 - 4.48-
Total RFOs 26.64 - 61.57 43.6

Table 2: Effect of Processing on Raffinose Family Oligosaccharides in Two Local Varieties of Vigna mungo (% Reduction) [2][3]

TreatmentOligosaccharideLocal-I Variety (% Reduction)Local-II Variety (% Reduction)
Soaking (16 hr)Raffinose41.6643.75
Stachyose47.6120.58
Verbascose28.4823.60
This compound26.8215.88
Cooking (60 min)Raffinose100100
Stachyose76.1955.88
Verbascose36.3948.52
This compound60.9756.07

This compound Metabolic Pathway

The biosynthesis of this compound in Vigna mungo, like other legumes, is a sequential elongation of a sucrose molecule with galactose units. This process is catalyzed by a series of specific galactosyltransferases. The primary donor of these galactose units is galactinol.

Ajugose_Metabolic_Pathway Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS Galactinol Galactinol Galactinol->RS STS Stachyose Synthase (STS) Galactinol->STS VS Verbascose Synthase (VS) Galactinol->VS AjuS This compound Synthase Galactinol->AjuS Raffinose Raffinose Raffinose->STS Stachyose Stachyose Stachyose->VS Verbascose Verbascose Verbascose->AjuS This compound This compound myo_Inositol myo-Inositol GS Galactinol Synthase (GS) myo_Inositol->GS UDP_Galactose UDP-Galactose UDP_Galactose->GS GS->Galactinol RS->Raffinose STS->Stachyose VS->Verbascose AjuS->this compound Regulation_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity) ABA Abscisic Acid (ABA) Signaling Abiotic_Stress->ABA induces SA Salicylic Acid (SA) Signaling Abiotic_Stress->SA induces GolS_Gene Galactinol Synthase Gene Expression ABA->GolS_Gene upregulates SA->GolS_Gene upregulates RFO_Biosynthesis RFO Biosynthesis GolS_Gene->RFO_Biosynthesis initiates This compound This compound Accumulation RFO_Biosynthesis->this compound HPLC_Workflow Start Start: Vigna mungo seed flour Extraction Oligosaccharide Extraction (70% Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (Sep-Pak C18) Concentration->Purification HPLC HPLC Analysis (NH2 Column) Purification->HPLC Data_Analysis Data Analysis (Quantification of this compound) HPLC->Data_Analysis End End: this compound Concentration Data_Analysis->End

References

An In-depth Technical Guide to Ajugose and its Relation to Other Galactosyl Sucrose Oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ajugose, a hexasaccharide, and its relationship with other galactosyl sucrose oligosaccharides, commonly known as the Raffinose Family of Oligosaccharides (RFOs). This document details their structure, biosynthesis, physiological effects, and methodologies for their analysis, aimed at professionals in research, and drug development.

Introduction to Galactosyl Sucrose Oligosaccharides

The Raffinose Family of Oligosaccharides (RFOs) are α-galactosyl derivatives of sucrose, prevalent throughout the plant kingdom.[1] They serve crucial roles in plants, acting as transport carbohydrates, storage compounds, and signaling molecules, particularly in response to abiotic stress and during seed maturation.[2] The most common members of this family are the trisaccharide raffinose, the tetrasaccharide stachyose, and the pentasaccharide verbascose.[1]

This compound is a hexasaccharide, representing a further extension in this family.[3] Structurally, it is formed by the addition of a galactose unit to verbascose.[3] These oligosaccharides are of significant interest due to their status as non-digestible carbohydrates in the human upper gastrointestinal tract, leading to their classification as prebiotics.[4]

Chemical Structure and Biosynthesis

The fundamental structure of RFOs consists of a sucrose molecule (glucose-fructose disaccharide) to which one or more α-D-galactopyranosyl units are sequentially added at the 6-position of the glucose residue.[5]

  • Raffinose: Sucrose + 1 Galactose unit

  • Stachyose: Sucrose + 2 Galactose units[6]

  • Verbascose: Sucrose + 3 Galactose units

  • This compound: Sucrose + 4 Galactose units[3]

The chemical formula for stachyose is C₂₄H₄₂O₂₁, and for this compound, it is C₃₆H₆₂O₃₁.[3][6]

The primary biosynthetic pathway for RFOs in plants is the galactinol-dependent pathway.[2] This process involves the sequential action of specific galactosyltransferases.[7]

Biosynthesis Pathway of Raffinose Family Oligosaccharides

RFO_Biosynthesis UDP_Gal UDP-Galactose GolS Galactinol Synthase UDP_Gal->GolS Myo_Inositol myo-Inositol Myo_Inositol->GolS Galactinol Galactinol RS Raffinose Synthase Galactinol->RS STS Stachyose Synthase Galactinol->STS Galactosyl donor VerS Verbascose Synthase Galactinol->VerS Galactosyl donor AjuS This compound Synthase Galactinol->AjuS Galactosyl donor Sucrose Sucrose Sucrose->RS Raffinose Raffinose Raffinose->STS Stachyose Stachyose Stachyose->VerS Verbascose Verbascose Verbascose->AjuS This compound This compound GolS->Galactinol RS->Raffinose STS->Stachyose VerS->Verbascose AjuS->this compound

Biosynthesis of Raffinose Family Oligosaccharides.

Quantitative Data of RFOs in Plant Sources

The concentration of RFOs varies significantly among different plant species and even between cultivars of the same species. Legumes are particularly rich sources of these oligosaccharides.

Plant SourceSucrose (%)Raffinose (%)Stachyose (%)Verbascose (%)Total RFOs (mg/g DM)Reference
Pigeonpea Cultivars (Average of 32) -1.15 - 2.552.25 - 4.052.05 - 4.05-[8]
Soybean Seeds ----33.75 - 69.30[9]
Lupine Seeds ----57.23 - 130.38[9]
Pea Seeds ----52.03 - 80.60[9]
Faba Bean Seeds ----32.15 - 65.17[9]

Experimental Protocols

Extraction and Purification of this compound and other RFOs

Objective: To isolate RFOs from plant material for subsequent analysis.

Methodology based on protocols for Vigna mungo and other legumes: [4][10]

  • Sample Preparation: Air-dry and grind the plant material (e.g., seeds) into a fine powder.

  • Defatting: Extract the powder with a non-polar solvent (e.g., hexane or petroleum ether) to remove lipids.

  • Extraction of Sugars: The defatted material is then extracted with an aqueous ethanol solution (e.g., 70-80% ethanol) at an elevated temperature (e.g., 60-80°C) for several hours. This step is often repeated to ensure complete extraction.

  • Clarification: The crude extract is centrifuged or filtered to remove insoluble material. The supernatant is then concentrated under reduced pressure.

  • Purification:

    • Yeast Treatment: To remove mono- and disaccharides (glucose, fructose, sucrose), the extract can be incubated with yeast strains (e.g., Saccharomyces cerevisiae) that selectively ferment these simpler sugars.[11]

    • Chromatography:

      • Silica Gel Chromatography: The concentrated extract is applied to a silica gel column and eluted with a solvent system, typically a gradient of acetonitrile and water, to separate the oligosaccharides based on their polarity.[4][10]

      • Activated Charcoal Chromatography: This method can also be used for the purification of oligosaccharides.[11]

Analytical Methods for Quantification and Characterization

Objective: To separate and quantify individual RFOs.

Typical HPLC System:

  • Column: Amino-bonded silica column or a strong cation exchanger in the calcium form.[6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[7] For ion-moderated partition HPLC, demineralized water can be used.[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Detector: Refractive Index (RI) detector or Evaporative Light-Scattering Detector (ELSD).[1][6]

  • Quantification: External standards of known concentrations of raffinose, stachyose, and verbascose are used to create a calibration curve. The concentration of each RFO in the sample is determined by comparing its peak area to the calibration curve.

Objective: To confirm the identity and elucidate the structure of isolated oligosaccharides.

  • Mass Spectrometry: Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the oligosaccharides, providing confirmation of their identity.[4][12]

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are powerful tools for the complete structural elucidation of oligosaccharides.[4][12][13] These techniques provide information about the monosaccharide composition, the anomeric configuration, and the linkage between the sugar units.

General Experimental Workflow for RFO Analysis

RFO_Analysis_Workflow Start Plant Material (e.g., Legume Seeds) Grinding Grinding and Homogenization Start->Grinding Defatting Defatting (Hexane) Grinding->Defatting Extraction Aqueous Ethanol Extraction Defatting->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Silica Gel Chromatography) Concentration->Purification Analysis Analysis Purification->Analysis HPLC HPLC-RI/ELSD Analysis->HPLC MS Mass Spectrometry (ESI/FAB) Analysis->MS NMR NMR Spectroscopy (1D/2D) Analysis->NMR Data Data Interpretation and Quantification HPLC->Data MS->Data NMR->Data

Experimental workflow for RFO analysis.

Prebiotic Effects and Signaling Pathways

Since humans lack the α-galactosidase enzyme necessary to hydrolyze the α-1,6 glycosidic bonds in RFOs, these oligosaccharides pass undigested through the small intestine and are fermented by the gut microbiota in the colon.[4] This fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[14]

These SCFAs have numerous beneficial effects on host health:

  • Lowering of Gut pH: The production of SCFAs lowers the pH of the colon, which can inhibit the growth of pathogenic bacteria.

  • Energy Source for Colonocytes: Butyrate is the preferred energy source for the cells lining the colon (colonocytes).

  • Modulation of the Immune System: SCFAs can interact with G-protein coupled receptors (GPCRs) on the surface of various cells, including immune cells, leading to anti-inflammatory effects.[14]

  • Systemic Effects: SCFAs are absorbed into the bloodstream and can influence metabolic processes in distant organs.[14] For instance, they have been linked to improved insulin sensitivity and regulation of appetite through the stimulation of gut hormone secretion (e.g., GLP-1 and PYY).[14]

Signaling Pathway of RFOs as Prebiotics

Prebiotic_Signaling cluster_colon Colon Lumen cluster_epithelium Intestinal Epithelium RFOs Raffinose Family Oligosaccharides (RFOs) (e.g., this compound) Fermentation Fermentation RFOs->Fermentation Gut_Microbiota Gut Microbiota (e.g., Bifidobacteria, Lactobacilli) Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) (Acetate, Propionate, Butyrate) Fermentation->SCFAs Colonocytes Colonocytes SCFAs->Colonocytes Energy Source (Butyrate) GPCRs G-protein Coupled Receptors (e.g., GPR41, GPR43, GPR109A) SCFAs->GPCRs Binding Systemic_Circulation Systemic Circulation SCFAs->Systemic_Circulation Absorption Immune_Cells Immune Cells GPCRs->Immune_Cells Anti-inflammatory Signaling Enteroendocrine_Cells Enteroendocrine Cells GPCRs->Enteroendocrine_Cells GLP-1/PYY Secretion Host_Health Improved Host Health Immune_Cells->Host_Health Enteroendocrine_Cells->Host_Health Appetite Regulation Systemic_Circulation->Host_Health Metabolic Regulation

Prebiotic signaling pathway of RFOs.

Conclusion

This compound and other members of the raffinose family of oligosaccharides represent a fascinating class of plant-derived carbohydrates with significant implications for both plant physiology and human health. Their role as prebiotics, mediated by their fermentation into beneficial short-chain fatty acids, underscores their potential in the development of functional foods and novel therapeutics. The analytical techniques detailed in this guide provide a robust framework for the continued investigation of these compounds, paving the way for a deeper understanding of their biological functions and applications.

References

Ajugose: A Potential Prebiotic Compound for Gut Health Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ajugose, a hexasaccharide belonging to the Raffinose Family Oligosaccharides (RFOs), presents a promising frontier in the field of prebiotics. While direct research on this compound is in its nascent stages, its structural similarity to well-studied RFOs like raffinose and stachyose suggests a significant potential for modulating the gut microbiota, promoting the production of beneficial short-chain fatty acids (SCFAs), enhancing intestinal barrier function, and modulating the immune system. This technical guide synthesizes the current understanding of RFOs as a class of prebiotics and extrapolates the potential mechanisms and applications of this compound, providing a foundational resource for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a complex carbohydrate composed of four galactose molecules, one glucose molecule, and one fructose molecule. As a member of the Raffinose Family Oligosaccharides, it is found in various plants, though typically in lower concentrations than its smaller counterparts like raffinose and stachyose.[1] The defining characteristic of RFOs is the presence of α-1,6 glycosidic bonds linking the galactose units, which are resistant to hydrolysis by human digestive enzymes. This resistance allows them to reach the colon largely intact, where they can be selectively fermented by beneficial gut bacteria.

Physicochemical Properties of this compound

PropertyDescriptionReference
Chemical Formula C36H62O31General Chemical Knowledge
Molar Mass 990.86 g/mol General Chemical Knowledge
Structure Hexasaccharide[1]
Solubility Expected to be soluble in waterGeneral Oligosaccharide Properties
Digestibility Indigestible by human enzymes[1]

Prebiotic Potential of this compound and Raffinose Family Oligosaccharides

The prebiotic effect of RFOs is primarily attributed to their selective fermentation by beneficial gut bacteria, leading to a cascade of positive physiological effects.

Modulation of Gut Microbiota

In vitro and animal studies on RFOs such as raffinose and stachyose have consistently demonstrated their ability to stimulate the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[2] The addition of RFOs to fermentation cultures has been shown to significantly increase the populations of these probiotic bacteria.[2] While direct evidence for this compound is pending, its structural similarity suggests it would serve as a fermentable substrate for these saccharolytic bacteria.

Table 1: Effects of Raffinose Family Oligosaccharides (RFOs) on Gut Microbiota

RFOStudy TypeModelKey FindingsReference
Raffinose, Stachyose, VerbascoseReview-Promotes the growth of Bifidobacteria and Lactobacilli.[1]
RaffinoseIn vitroFermented milk with B. lactis Bb-12 and L. acidophilusIncreased populations of B. lactis Bb-12 and L. acidophilus.[2]
Raffinose, StachyoseIn vitroSoymilk fermented with L. rhamnosus and W. confusaHighest viable count observed with 3% RFOs.[3]
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of RFOs by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut homeostasis.

  • Acetate: The most abundant SCFA, it is a primary energy source for colonocytes and can be utilized by other tissues.

  • Propionate: Primarily absorbed into the portal vein and utilized by the liver for gluconeogenesis and lipid metabolism.

  • Butyrate: The preferred energy source for colonocytes, it has anti-inflammatory properties and plays a role in maintaining the integrity of the intestinal barrier.

Studies on raffinose have shown its fermentation results in the production of these beneficial SCFAs.[3]

Table 2: Short-Chain Fatty Acid (SCFA) Production from RFO Fermentation

RFOStudy TypeModelKey FindingsReference
RaffinoseIn vitroSoymilk fermentation99-fold increase in methyl propionate.[3]
Raffinose-derived oligosaccharidesIn vitropH-controlled batch cultures with human fecesAcetic acid was the main SCFA produced.[4]

Mechanisms of Action

Enzymatic Hydrolysis

The breakdown of this compound and other RFOs in the colon is initiated by the enzyme α-galactosidase, which is produced by various gut bacteria.[5][6] This enzyme specifically cleaves the α-1,6 glycosidic bonds, releasing galactose units and the core sucrose molecule, which are then further metabolized by the bacteria.

G This compound This compound alpha_Galactosidase α-Galactosidase This compound->alpha_Galactosidase Hydrolysis Galactose1 Galactose Galactose2 Galactose Galactose3 Galactose Galactose4 Galactose Sucrose Sucrose (Glucose-Fructose) alpha_Galactosidase->Galactose1 alpha_Galactosidase->Galactose2 alpha_Galactosidase->Galactose3 alpha_Galactosidase->Galactose4 alpha_Galactosidase->Sucrose

Fig. 1: Enzymatic hydrolysis of this compound.
Impact on Intestinal Barrier Function

SCFAs, particularly butyrate, produced from the fermentation of RFOs, are known to enhance the integrity of the intestinal barrier. They achieve this by upregulating the expression of tight junction proteins, which seal the space between intestinal epithelial cells, thereby reducing intestinal permeability. A compromised intestinal barrier is associated with various inflammatory and metabolic disorders. While direct studies on this compound are lacking, research on other oligosaccharides has demonstrated their ability to improve intestinal barrier function.

Immunomodulation

The gut microbiota and its metabolites, including SCFAs, have a profound impact on the host's immune system. RFOs can exert immunomodulatory effects through several mechanisms:

  • SCFA-mediated effects: Butyrate, for instance, can inhibit histone deacetylases, leading to anti-inflammatory effects.

  • Direct interaction with immune cells: Some prebiotics may directly interact with immune cells in the gut-associated lymphoid tissue (GALT).

  • Modulation of gut microbiota: By promoting the growth of beneficial bacteria and reducing the abundance of potentially pathogenic bacteria, RFOs can indirectly influence immune responses.

In vitro studies have shown that raffinose, stachyose, and verbascose can decrease the secretion of the pro-inflammatory cytokine IL-8.[7]

G This compound This compound Gut_Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) This compound->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Production Intestinal_Barrier Strengthened Intestinal Barrier SCFAs->Intestinal_Barrier Immune_Modulation Immune Modulation (Anti-inflammatory effects) SCFAs->Immune_Modulation Intestinal_Barrier->Immune_Modulation

Fig. 2: Potential signaling pathway of this compound.

Experimental Protocols

In Vitro Fermentation Model

This protocol is designed to assess the prebiotic potential of a test compound by measuring its effects on the composition and metabolic activity of the gut microbiota.

  • Fecal Slurry Preparation:

    • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

    • Pool the samples and homogenize in an anaerobic phosphate buffer to create a fecal slurry.

  • Batch Culture Fermentation:

    • Set up anaerobic batch cultures containing a basal nutrient medium and the fecal slurry.

    • Add the test compound (e.g., this compound) at a specific concentration (e.g., 1% w/v). Include a negative control (no added carbohydrate) and a positive control (e.g., inulin).

    • Incubate the cultures at 37°C under anaerobic conditions for 24-48 hours.

  • Sample Analysis:

    • Microbiota Composition: Extract bacterial DNA from samples taken at different time points and perform 16S rRNA gene sequencing to analyze changes in the microbial community.

    • SCFA Analysis: Centrifuge the culture samples and analyze the supernatant for SCFA concentrations using gas chromatography (GC).

G Fecal_Sample Fecal Sample Collection Homogenization Homogenization in Anaerobic Buffer Fecal_Sample->Homogenization Inoculation Inoculation into Batch Cultures Homogenization->Inoculation Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation DNA_Extraction DNA Extraction Incubation->DNA_Extraction SCFA_Analysis SCFA Analysis (GC) Incubation->SCFA_Analysis Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis SCFA_Analysis->Data_Analysis

Fig. 3: Experimental workflow for in vitro fermentation.
Animal Studies

Animal models, such as mice or rats, are crucial for investigating the in vivo effects of potential prebiotics.

  • Animal Model and Diet:

    • Use a standardized rodent model (e.g., C57BL/6 mice).

    • Acclimatize the animals and then divide them into a control group (standard diet) and a treatment group (standard diet supplemented with the test compound, e.g., this compound at 5-10% w/w).

  • Experimental Period:

    • Maintain the diets for a specified period (e.g., 4-8 weeks).

    • Monitor body weight, food intake, and general health throughout the study.

  • Sample Collection and Analysis:

    • Collect fecal samples at baseline and at the end of the study for microbiota and SCFA analysis.

    • At the end of the study, collect cecal contents for SCFA analysis and intestinal tissue for gene expression analysis of tight junction proteins and inflammatory markers.

Safety and Tolerability

As this compound is a naturally occurring oligosaccharide found in food sources, it is generally considered safe. However, high doses of RFOs can lead to gastrointestinal symptoms such as flatulence and bloating in some individuals due to their fermentation in the colon. Dose-response studies would be necessary to determine the optimal and well-tolerated dosage of this compound for prebiotic effects.

Future Directions and Conclusion

This compound holds significant promise as a novel prebiotic compound. Its larger degree of polymerization compared to raffinose and stachyose may lead to slower fermentation and potentially different effects on the gut microbiota and SCFA production profiles. Future research should focus on:

  • In-depth in vitro fermentation studies: To confirm the selective utilization of this compound by beneficial bacteria and quantify the production of SCFAs.

  • Animal studies: To investigate the in vivo effects of this compound on gut microbiota, intestinal barrier function, and immune responses.

  • Human clinical trials: To evaluate the efficacy, safety, and optimal dosage of this compound as a prebiotic in human subjects.

References

Enzymatic Synthesis of Ajugose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugose, a hexasaccharide member of the raffinose family of oligosaccharides (RFOs), holds potential applications in the pharmaceutical and food industries. This technical guide provides an in-depth exploration of the enzymatic synthesis of this compound. It details the biosynthetic pathway, the enzymes involved, and experimental protocols for the synthesis of its precursors. While a definitive, optimized protocol for the final enzymatic conversion of verbascose to this compound is not extensively documented in publicly available literature, this guide constructs a comprehensive, plausible methodology based on the established synthesis of related RFOs. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding and application by researchers in the field.

Introduction

This compound is a complex carbohydrate composed of four galactose moieties, one glucose, and one fructose unit.[1] As a member of the raffinose family of oligosaccharides (RFOs), it is naturally found in various plants and is synthesized through a sequential addition of galactose units to a sucrose core.[2] The enzymatic synthesis of such complex oligosaccharides offers a highly specific and efficient alternative to chemical synthesis, which is often plagued by low yields and the need for extensive protecting group chemistry. This guide focuses on the in vitro multi-enzyme cascade approach for the synthesis of this compound.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process that begins with sucrose and sequentially adds four galactose units. The key galactose donor in this pathway is galactinol (O-α-D-galactopyranosyl-(1→1)-L-myo-inositol).[2][3] The pathway is catalyzed by a series of specific galactosyltransferases.

The enzymatic cascade for this compound synthesis can be summarized as follows:

  • Galactinol Synthesis: UDP-galactose and myo-inositol are converted to galactinol and UDP by galactinol synthase (GolS).

  • Raffinose Synthesis: Galactinol donates a galactose moiety to sucrose to form raffinose, catalyzed by raffinose synthase (RS).

  • Stachyose Synthesis: A second galactose unit is transferred from galactinol to raffinose to produce stachyose, a reaction mediated by stachyose synthase (STS).

  • Verbascose Synthesis: Verbascose synthase (VS) catalyzes the addition of a third galactose from galactinol to stachyose, yielding verbascose.

  • This compound Synthesis: In the final step, a fourth galactose moiety is transferred from galactinol to verbascose to form this compound. This reaction is believed to be catalyzed by a galactosyltransferase, potentially a multifunctional stachyose synthase or a specific This compound synthase .[4]

dot digraph "this compound Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Sucrose [label="Sucrose", fillcolor="#F1F3F4", fontcolor="#202124"]; Galactinol [label="Galactinol", fillcolor="#F1F3F4", fontcolor="#202124"]; Raffinose [label="Raffinose", fillcolor="#F1F3F4", fontcolor="#202124"]; Stachyose [label="Stachyose", fillcolor="#F1F3F4", fontcolor="#202124"]; Verbascose [label="Verbascose", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

RS [label="Raffinose\nSynthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; STS [label="Stachyose\nSynthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; VS [label="Verbascose\nSynthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AS [label="this compound\nSynthase*", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Sucrose -> RS; Galactinol -> RS [arrowhead=tee]; RS -> Raffinose;

Raffinose -> STS; Galactinol -> STS [arrowhead=tee]; STS -> Stachyose;

Stachyose -> VS; Galactinol -> VS [arrowhead=tee]; VS -> Verbascose;

Verbascose -> AS; Galactinol -> AS [arrowhead=tee]; AS -> this compound;

// Invisible nodes and edges for alignment {rank=same; Sucrose; Galactinol;} {rank=same; RS; STS; VS; AS;} {rank=same; Raffinose; Stachyose; Verbascose; this compound;} } Caption: Biosynthetic pathway of this compound from Sucrose.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the enzymatic synthesis of this compound precursors. While a specific protocol for the final conversion to this compound is extrapolated, the preceding steps are based on established research.

Enzyme Preparation

The enzymes for the cascade reaction (Galactinol Synthase, Raffinose Synthase, Stachyose Synthase, Verbascose Synthase) can be obtained from plant sources, such as pea seeds, or through recombinant expression in microbial hosts like E. coli. For the purpose of this guide, we will outline a general approach for enzyme extraction from pea seeds, as described by Peterbauer et al. (2002).

Protocol for Crude Enzyme Extraction from Pea Seeds:

  • Homogenize 10g of developing pea seeds in 50 mL of extraction buffer (50 mM HEPES-NaOH, pH 7.5, containing 2 mM dithiothreitol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone).

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

  • Subject the supernatant to ammonium sulfate precipitation (30-60% saturation).

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to collect the protein precipitate.

  • Resuspend the pellet in a minimal volume of extraction buffer and desalt using a Sephadex G-25 column equilibrated with the same buffer.

  • The desalted protein extract containing the synthase activities can be used for subsequent reactions.

In Vitro Multi-Enzyme Synthesis of Raffinose and Stachyose

This protocol is adapted from the work of Tian et al. (2019) and describes a stepwise cascade reaction.

Reaction Components:

ComponentStock ConcentrationFinal Concentration
Sucrose500 mM50 mM
myo-Inositol100 mM10 mM
UDP-galactose100 mM10 mM
HEPES-NaOH buffer (pH 7.0)1 M50 mM
MgCl₂1 M5 mM
Galactinol Synthase1 mg/mL0.1 mg/mL
Raffinose Synthase1 mg/mL0.1 mg/mL
Stachyose Synthase1 mg/mL0.1 mg/mL

Reaction Protocol:

  • Stage 1 (Raffinose Synthesis):

    • Combine sucrose, myo-inositol, UDP-galactose, HEPES-NaOH buffer, and MgCl₂ to the final concentrations in a total volume of 1 mL.

    • Add Galactinol Synthase and Raffinose Synthase.

    • Incubate at 30°C for 4 hours with gentle agitation.

  • Stage 2 (Stachyose Synthesis):

    • To the reaction mixture from Stage 1, add Stachyose Synthase.

    • Continue incubation at 30°C for an additional 8 hours.

  • Reaction Termination and Analysis:

    • Terminate the reaction by heating at 95°C for 10 minutes.

    • Analyze the products by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Enzymatic Assay for Verbascose Synthase and Extrapolated this compound Synthesis

This protocol is based on the verbascose synthase assay described by Peterbauer et al. (2002) and is extended for the synthesis of this compound.

Reaction Components:

ComponentStock ConcentrationFinal Concentration
Stachyose (for Verbascose synthesis)100 mM20 mM
Verbascose (for this compound synthesis)100 mM20 mM
Galactinol50 mM10 mM
HEPES-NaOH buffer (pH 7.0)1 M50 mM
Crude Enzyme Extract(from 3.1)20 µL
Total Volume 100 µL

Reaction Protocol:

  • Verbascose Synthesis:

    • In a microcentrifuge tube, combine 20 µL of 100 mM stachyose, 20 µL of 50 mM galactinol, 5 µL of 1 M HEPES-NaOH (pH 7.0), and 35 µL of sterile water.

    • Add 20 µL of the crude enzyme extract.

    • Incubate at 30°C for 4 hours.

  • Extrapolated this compound Synthesis:

    • In a separate tube, combine 20 µL of 100 mM verbascose, 20 µL of 50 mM galactinol, 5 µL of 1 M HEPES-NaOH (pH 7.0), and 35 µL of sterile water.

    • Add 20 µL of the crude enzyme extract containing verbascose/ajugose synthase activity.

    • Incubate at 30°C for 4-8 hours.

  • Reaction Termination and Analysis:

    • Stop the reactions by heating at 95°C for 10 minutes.

    • Analyze the formation of verbascose and this compound using HPAEC-PAD.

Quantitative Data

The following tables summarize the quantitative data for the enzymatic synthesis of this compound precursors based on published literature.

Table 1: Reaction Conditions for In Vitro RFO Synthesis

ParameterGalactinol SynthesisRaffinose SynthesisStachyose SynthesisVerbascose Synthesis (Assay)
Enzyme Source Pea Seed ExtractPea Seed ExtractPea Seed ExtractPea Seed Extract
Substrates UDP-galactose, myo-inositolGalactinol, SucroseGalactinol, RaffinoseGalactinol, Stachyose
pH 7.07.07.07.0
Temperature (°C) 30303030
Incubation Time (h) 4484
Key Cations Mg²⁺---

Table 2: Substrate Concentrations and Product Yields

Synthesis StepSubstrate(s)Substrate Concentration(s)ProductProduct Concentration/YieldReference
Raffinose SynthesisSucrose, Galactinol50 mM, 10 mMRaffinose86.6 mMTian et al. (2019)
Stachyose SynthesisRaffinose, Galactinol(from previous step)Stachyose61.1 mMTian et al. (2019)
Verbascose SynthesisStachyose, Galactinol20 mM, 10 mMVerbascoseActivity DetectedPeterbauer et al. (2002)
This compound SynthesisVerbascose, Galactinol20 mM, 10 mMThis compoundNot Reported-

Note: The yield for this compound synthesis is not available in the reviewed literature and would need to be determined experimentally.

Visualizations

Experimental Workflow for this compound Synthesis

dot digraph "Experimental_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; enzyme_prep [label="Enzyme Preparation\n(Crude Extract or Recombinant)", fillcolor="#F1F3F4", fontcolor="#202124"]; raffinose_syn [label="Raffinose Synthesis\n(Sucrose + Galactinol)", fillcolor="#F1F3F4", fontcolor="#202124"]; stachyose_syn [label="Stachyose Synthesis\n(Raffinose + Galactinol)", fillcolor="#F1F3F4", fontcolor="#202124"]; verbascose_syn [label="Verbascose Synthesis\n(Stachyose + Galactinol)", fillcolor="#F1F3F4", fontcolor="#202124"]; ajugose_syn [label="this compound Synthesis\n(Verbascose + Galactinol)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Product Analysis\n(HPAEC-PAD)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> enzyme_prep; enzyme_prep -> raffinose_syn; raffinose_syn -> stachyose_syn; stachyose_syn -> verbascose_syn; verbascose_syn -> ajugose_syn; ajugose_syn -> analysis; analysis -> end; } Caption: Stepwise workflow for the enzymatic synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound presents a promising avenue for the production of this complex oligosaccharide. This guide has outlined the fundamental biosynthetic pathway and provided detailed, actionable protocols for the synthesis of its precursors, raffinose and stachyose. While the final enzymatic step to produce this compound requires further empirical optimization, the provided methodology, based on the well-characterized synthesis of other RFOs, offers a solid foundation for researchers. The quantitative data and visual workflows are intended to streamline the experimental design process for scientists and professionals in drug development and related fields, accelerating research into the applications of this compound. Future work should focus on the isolation and characterization of a specific this compound synthase to improve the efficiency and yield of the final conversion step.

References

Ajugose Accumulation in Response to Abiotic Stress: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved intricate mechanisms to cope with a variety of environmental challenges known as abiotic stresses. These include drought, high salinity, and extreme temperatures. A key adaptive strategy is the accumulation of compatible solutes, also known as osmoprotectants, which are small, soluble molecules that do not interfere with cellular metabolism even at high concentrations. The Raffinose Family Oligosaccharides (RFOs) are a prominent class of such osmoprotectants. Ajugose, a higher-order RFO, plays a significant role in this stress response, although it is less abundant and less studied than other RFOs like raffinose and stachyose. This technical guide provides a comprehensive overview of this compound accumulation in response to abiotic stress, detailing the underlying signaling pathways, experimental protocols for its study, and quantitative data on its accumulation.

Data Presentation: Quantitative Analysis of this compound and Other RFOs under Abiotic Stress

The accumulation of Raffinose Family Oligosaccharides (RFOs), including this compound, is a hallmark of the plant response to various abiotic stresses. However, specific quantitative data for this compound is less common in the literature compared to raffinose and stachyose. The following tables summarize available quantitative data and general trends for RFO accumulation under different stress conditions.

Table 1: this compound and RFO Content in Plant Tissues Under Control Conditions

Plant SpeciesTissueThis compound Content (mg/g dry weight)Other RFOs Content (mg/g dry weight)Reference
Vigna mungo (Black gram)Seeds0.30 - 4.48Raffinose: 0.18 - 8.08, Stachyose: 8.90 - 37.27, Verbascose: 13.95 - 31.02[1]
Lycopus lucidusRoots118.6 (mg/g of total oligosaccharides)Raffinose: 66.5, Stachyose: 289.0, Verbascose: 212.4

Table 2: Changes in this compound and RFO Content in Response to Abiotic Stress

Plant SpeciesAbiotic StressTissueChange in this compound ContentChange in Other RFOs ContentReference
Ajuga reptansCold (42 days at 8/3°C)RootsInferred increase as part of total RFOsTotal RFOs increased ~5-fold (to 19-31 mg/g fresh weight)[2]
Arabidopsis thalianaHeat StressLeavesNot specifiedRaffinose content increases significantly; this increase is dependent on Galactinol Synthase 1 (GolS1)[3][4][5]
Phaseolus vulgaris (Common bean)Drought and Salt StressLeavesNot specifiedGalactinol and raffinose content generally increases.
General Trend in LegumesDrought and Salt StressLeaves and RootsGenerally increases as part of the RFO poolAccumulation of raffinose and stachyose is a common response.[6][7][8]

Signaling Pathways and Regulatory Networks

The accumulation of this compound and other RFOs in response to abiotic stress is a tightly regulated process that begins with stress perception and culminates in the activation of biosynthetic genes. Key signaling molecules and transcription factors are involved in this cascade.

Stress Perception and Second Messengers

Abiotic stresses like drought, salinity, and extreme temperatures are initially perceived as osmotic or temperature stress. This perception triggers a rapid influx of calcium ions (Ca²⁺) into the cytosol, acting as a crucial second messenger.[1][8] This calcium signal activates various downstream protein kinases and transcription factors.

Hormonal Signaling

The phytohormone abscisic acid (ABA) is a central regulator of abiotic stress responses.[9] Stress conditions lead to an increase in ABA biosynthesis. ABA, in turn, initiates a signaling cascade that involves ABA-responsive elements (ABREs) in the promoter regions of stress-responsive genes, including those involved in RFO biosynthesis.[10][11][12]

Transcriptional Regulation of RFO Biosynthesis Genes

The activation of the RFO biosynthetic pathway is primarily controlled at the transcriptional level, with the Galactinol Synthase (GolS) gene being a key regulatory point. Different abiotic stresses activate specific families of transcription factors that bind to cis-acting elements in the promoters of GolS and other RFO synthesis genes.

  • Heat Stress: Heat Shock Factors (HSFs) are activated and bind to Heat Shock Elements (HSEs) in the promoter of GolS1, leading to increased galactinol and subsequently raffinose synthesis.[3][4][5][6]

  • Cold Stress: The DREB1/CBF (Dehydration-Responsive Element Binding Protein 1/C-Repeat Binding Factor) transcription factors are induced by cold. These proteins bind to DRE/CRT (Dehydration-Responsive Element/C-Repeat) motifs in the promoters of cold-responsive genes, including GolS.[13][14]

  • Drought and Salinity Stress: WRKY transcription factors are key regulators of the drought and salt stress response.[7][15][16][17] They bind to W-box elements in the promoters of target genes, including those involved in osmoprotectant biosynthesis. The ABA signaling pathway also plays a major role in activating RFO synthesis under these conditions.

The following diagram illustrates the signaling pathway leading to the biosynthesis of this compound and other RFOs under abiotic stress.

Abiotic_Stress_Signaling_for_RFO_Biosynthesis cluster_RFO_Pathway RFO Biosynthesis Drought Drought (Osmotic Stress) Ca_Signal Ca²⁺ Influx Drought->Ca_Signal ABA ABA Biosynthesis & Signaling Drought->ABA WRKY WRKY TFs Drought->WRKY Salinity Salinity (Osmotic & Ionic Stress) Salinity->Ca_Signal Salinity->ABA Salinity->WRKY Cold Cold Stress Cold->Ca_Signal DREB1_CBF DREB1/CBF TFs Cold->DREB1_CBF Heat Heat Stress HSF HSF TFs Heat->HSF Ca_Signal->WRKY Ca_Signal->DREB1_CBF ABA->WRKY RS_Gene RS Gene Expression ABA->RS_Gene via ABREs GolS_Gene GolS Gene Expression WRKY->GolS_Gene DREB1_CBF->GolS_Gene HSF->GolS_Gene GolS GolS GolS_Gene->GolS RS RS RS_Gene->RS STS_Gene STS Gene Expression STS STS STS_Gene->STS VerS_AjuS_Gene Verbascose/Ajugose Synthase Gene Expression VerS_AjuS Verbascose/ This compound Synthase VerS_AjuS_Gene->VerS_AjuS UDP_Gal UDP-Galactose Galactinol Galactinol UDP_Gal->Galactinol myo-Inositol myo_Inositol myo-Inositol myo_Inositol->Galactinol Raffinose Raffinose Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose Verbascose Verbascose Galactinol->Verbascose This compound This compound Galactinol->this compound Sucrose Sucrose Sucrose->Raffinose Galactinol Raffinose->Stachyose Galactinol Stachyose->Verbascose Galactinol Verbascose->this compound Galactinol GolS->Galactinol RS->Raffinose STS->Stachyose VerS_AjuS->Verbascose VerS_AjuS->this compound

Abiotic stress signaling pathway for RFO biosynthesis.

Experimental Protocols

Induction of Abiotic Stress in Plants (General Protocol)

This protocol describes general methods for inducing drought, salinity, and cold stress in model plants like Arabidopsis thaliana or crop species grown in controlled environments.

a. Drought Stress:

  • Grow plants in pots with well-watered soil until the desired developmental stage.

  • Initiate drought stress by withholding water.

  • Monitor the soil water content daily using a soil moisture sensor or by weighing the pots.

  • Alternatively, for more controlled osmotic stress, carefully remove plants from the soil, wash the roots, and place them in a hydroponic solution containing polyethylene glycol (PEG) 6000 to induce a specific water potential.

  • Collect tissue samples at various time points after the initiation of stress.

b. Salinity Stress:

  • Grow plants in a hydroponic system or in pots with a well-drained soil mix.

  • Introduce salt stress by adding NaCl to the hydroponic solution or by irrigating the soil with a NaCl solution. Start with a low concentration and gradually increase to the desired final concentration to avoid osmotic shock.

  • Maintain the salt concentration for the desired duration of the experiment.

  • Collect tissue samples at different time intervals.

c. Cold Stress:

  • Grow plants at a standard temperature (e.g., 22-25°C).

  • For cold acclimation, transfer the plants to a cold chamber with a lower, non-freezing temperature (e.g., 4°C) for a specified period (e.g., 1-2 weeks).

  • For freezing stress, after cold acclimation, further lower the temperature to freezing temperatures for a short duration.

  • Collect tissue samples during and after the cold treatment.

The following diagram illustrates a general experimental workflow for studying this compound accumulation under abiotic stress.

Experimental_Workflow Plant_Growth Plant Growth (Controlled Environment) Stress_Induction Abiotic Stress Induction (Drought, Salt, Cold, Heat) Plant_Growth->Stress_Induction Control_Group Control Group (No Stress) Plant_Growth->Control_Group Sampling Tissue Sampling (Leaves, Roots) Stress_Induction->Sampling Control_Group->Sampling Metabolite_Extraction Metabolite Extraction Sampling->Metabolite_Extraction RNA_Extraction RNA Extraction Sampling->RNA_Extraction HPLC_Analysis HPLC-RID Analysis (this compound Quantification) Metabolite_Extraction->HPLC_Analysis qPCR_Analysis cDNA Synthesis & qPCR (Gene Expression Analysis) RNA_Extraction->qPCR_Analysis Data_Analysis Data Analysis and Comparison HPLC_Analysis->Data_Analysis qPCR_Analysis->Data_Analysis

General experimental workflow for abiotic stress studies.
Quantification of this compound by HPLC-RID

This protocol provides a method for the extraction and quantification of this compound and other RFOs from plant tissues using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

a. Materials and Reagents:

  • Plant tissue (fresh or freeze-dried)

  • 80% (v/v) Ethanol

  • Deionized water

  • Acetonitrile (HPLC grade)

  • This compound, raffinose, stachyose, sucrose, fructose, glucose standards

  • Liquid nitrogen

  • Centrifuge

  • 0.22 µm syringe filters

b. Sample Preparation and Extraction:

  • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of 80% ethanol and vortex thoroughly.

  • Incubate the mixture at 80°C for 15 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet with another 1 mL of 80% ethanol.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the dried extract in a known volume of deionized water (e.g., 500 µL).

  • Filter the extract through a 0.22 µm syringe filter before HPLC analysis.

c. HPLC-RID Analysis:

  • HPLC System: An HPLC system equipped with a refractive index detector (RID).

  • Column: A carbohydrate analysis column, such as an amino column (e.g., Shodex Asahipak NH2P-50 4E) or a specialized sugar column (e.g., COSMOSIL Sugar-D).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35°C.

  • Injection Volume: 10-20 µL.

  • Detection: Refractive Index Detector (RID).

d. Quantification:

  • Prepare a series of standard solutions of this compound and other relevant sugars of known concentrations.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extracts.

  • Identify and quantify this compound in the samples by comparing the retention time and peak area to the calibration curve.

Gene Expression Analysis of Galactinol Synthase by RT-qPCR

This protocol details the steps for quantifying the expression level of the Galactinol Synthase (GolS) gene, a key regulator of this compound biosynthesis, using Reverse Transcription Quantitative PCR (RT-qPCR).

a. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from plant tissue samples using a commercial kit or a standard protocol.[10]

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer and by running an aliquot on an agarose gel.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[2]

b. Primer Design:

  • Design gene-specific primers for the GolS gene of interest. Primers should be designed to amplify a product of 100-200 bp.

  • Design primers for one or more stably expressed reference genes (e.g., Actin, Ubiquitin, GAPDH) for normalization of the qPCR data. It is crucial to validate the stability of the reference genes under the specific experimental conditions.

c. qPCR Reaction:

  • Prepare a qPCR master mix containing SYBR Green, dNTPs, Taq polymerase, and forward and reverse primers.

  • Add the diluted cDNA template to the master mix.

  • Perform the qPCR in a real-time PCR thermal cycler with the following typical cycling conditions:

    • Initial denaturation: 95°C for 5-10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to check for amplification specificity.[13]

d. Data Analysis:

  • Determine the cycle threshold (Ct) values for the GolS gene and the reference gene(s) in both control and stressed samples.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

The accumulation of this compound and other RFOs is a conserved response to a variety of abiotic stresses in plants. This process is orchestrated by a complex signaling network involving calcium, ABA, and stress-specific transcription factors that upregulate the expression of key biosynthetic genes like Galactinol Synthase. While quantitative data specifically for this compound remains less prevalent than for other RFOs, the established protocols for HPLC and qPCR provide robust tools for researchers to investigate its role in stress tolerance. A deeper understanding of the regulation and function of this compound accumulation holds promise for the development of stress-resilient crops and for potential applications in drug development, leveraging the osmoprotective properties of these natural compounds.

References

The Intricate Journey of Ajugose: A Technical Guide to its Transport and Storage in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugose, a hexasaccharide member of the Raffinose Family Oligosaccharides (RFOs), plays a multifaceted role in the life of a plant. Beyond its function as a transportable and storable form of carbon, it is increasingly recognized for its involvement in mitigating the effects of abiotic stress. This technical guide provides an in-depth exploration of the transport and storage mechanisms of this compound in plants, offering a comprehensive resource for researchers in plant biology and professionals in drug development seeking to understand and potentially modulate these pathways.

Biosynthesis of this compound: A Stepwise Elongation

This compound is synthesized from sucrose through the sequential addition of galactose units. This process is a key component of the broader Raffinose Family Oligosaccharide (RFO) biosynthetic pathway. The initial and rate-limiting step is the synthesis of galactinol from UDP-galactose and myo-inositol, a reaction catalyzed by the enzyme galactinol synthase (GolS) . Galactinol then serves as the galactose donor for the subsequent steps.

The biosynthesis proceeds as follows:

  • Raffinose synthesis: Raffinose synthase (RS) transfers a galactose moiety from galactinol to sucrose, forming the trisaccharide raffinose.

  • Stachyose synthesis: Stachyose synthase (SS) adds another galactose unit from galactinol to raffinose, yielding the tetrasaccharide stachyose.

  • Verbascose synthesis: Verbascose synthase (VS) catalyzes the transfer of a galactose from galactinol to stachyose, producing the pentasaccharide verbascose.

  • This compound synthesis: Finally, an uncharacterized galactosyltransferase adds a fourth galactose residue from galactinol to verbascose to form the hexasaccharide this compound.

The expression and activity of these enzymes, particularly GolS, are tightly regulated in response to developmental cues and environmental stresses.[1][2][3][4][5]

Phloem Transport of this compound: The Polymer Trapping Model

In many plant species that utilize RFOs as transport sugars, the loading of these molecules into the phloem for long-distance transport is governed by the polymer trapping model .[6][7] This symplastic loading mechanism occurs in specialized companion cells called intermediary cells , which are connected to bundle sheath cells via numerous plasmodesmata.

The process unfolds as follows:

  • Sucrose, synthesized in the mesophyll cells, diffuses through plasmodesmata into the intermediary cells.

  • Within the intermediary cells, the enzymatic machinery for RFO biosynthesis (RS, SS, VS, etc.) is highly active. Sucrose is sequentially converted into raffinose, stachyose, verbascose, and this compound.

  • Due to their increasing size, these larger oligosaccharides are unable to diffuse back into the mesophyll cells through the narrow plasmodesmata. They are effectively "trapped" within the intermediary cells and the interconnected sieve elements of the phloem.

  • This trapping mechanism creates a steep concentration gradient for sucrose, driving its continuous diffusion from the mesophyll to the intermediary cells and ensuring a high concentration of RFOs in the phloem for efficient long-distance transport.[7][8]

cluster_Intermediary Intermediary Cell Sucrose_M Sucrose Sucrose_I Sucrose Sucrose_M->Sucrose_I Diffusion (Plasmodesmata) Raffinose Raffinose Sucrose_I->Raffinose + Gal Stachyose Stachyose Raffinose->Stachyose + Gal Verbascose Verbascose Stachyose->Verbascose + Gal This compound This compound Verbascose->this compound + Gal Ajugose_P This compound (and other RFOs) This compound->Ajugose_P Diffusion (Plasmodesmata)

Polymer Trapping Model for this compound Phloem Loading.

Vacuolar Storage of this compound: A Dynamic Reservoir

The vacuole serves as the primary storage compartment for this compound and other RFOs in many plant cells.[1] This storage is not static; the vacuole acts as a dynamic reservoir, accumulating or releasing these sugars based on the metabolic needs of the cell and the plant as a whole.

The transport of this compound into the vacuole is thought to be mediated by specific tonoplast sugar transporters (TSTs) . While the precise transporters for higher-order RFOs like this compound have not been definitively identified, it is hypothesized that they are distinct from the well-characterized sucrose and monosaccharide transporters.[7][9][10]

Interestingly, there is evidence for a galactinol-independent pathway for the synthesis of higher-order RFOs within the vacuole. This pathway involves a galactan:galactan galactosyltransferase (GGT) that can transfer a galactose unit from one RFO molecule to another. For example, two molecules of stachyose could be converted into one molecule of verbascose and one molecule of raffinose. This mechanism would allow for the synthesis of this compound within the vacuole without the direct involvement of galactinol.[1][2]

The release of this compound from the vacuole is likely mediated by other, as yet uncharacterized, tonoplast transporters. Once in the cytoplasm, this compound can be hydrolyzed by α-galactosidases into sucrose and galactose, which can then enter mainstream metabolism.

Quantitative Data on this compound Distribution

The concentration of this compound varies significantly among plant species and tissues. It is often found in higher concentrations in storage organs such as seeds and roots. The following tables summarize some of the available quantitative data on this compound content.

Plant SpeciesTissueThis compound Content (mg/g dry weight)Reference
Lupinus luteusSeedsAverage[11]
Lupinus angustifoliusSeedsHigh[11]
Lupinus albusSeedsLow[11]
Vigna mungo (Black gram)Seeds (Local-I)Trace[11]
Vigna mungo (Black gram)Seeds (Local-II)Trace[11]
Lamium albumRoots118.6[11]
Ricebean (11 varieties)Seeds0.0027 - 0.0882[11]
Treatment (Vigna mungo - Local I)This compound Reduction (%)Reference
Soaking (16 hr)26.82[11]
Cooking (60 min)60.97[11]
Treatment (Vigna mungo - Local II)This compound Reduction (%)Reference
Soaking (16 hr)15.88[11]
Cooking (60 min)56.07[11]

Signaling Pathways Regulating this compound Transport and Storage

The transport and storage of this compound are tightly regulated by a network of signaling pathways that respond to both internal developmental cues and external environmental stresses.

Abiotic Stress Signaling: Abiotic stresses such as cold, drought, and high salinity are potent inducers of RFO accumulation, including this compound. This response is primarily mediated by the upregulation of RFO biosynthetic genes, particularly GolS.[3]

  • Cold Stress: Cold acclimation leads to the induction of C-repeat Binding Factors (CBFs) , also known as Dehydration-Responsive Element Binding proteins (DREBs) . These transcription factors bind to the promoters of cold-responsive genes, including GolS, leading to increased galactinol and subsequent RFO synthesis.[12]

  • Drought and Salinity Stress: These stresses also induce the expression of GolS and other RFO biosynthetic genes, often through abscisic acid (ABA)-dependent and independent pathways .

Hormonal Regulation: The plant hormone abscisic acid (ABA) plays a crucial role in mediating stress responses and has been shown to upregulate the expression of GolS genes.[13][14]

Sugar Signaling: The availability of sucrose, the precursor for RFO biosynthesis, also plays a regulatory role. High levels of sucrose can promote the expression of RFO biosynthetic genes, creating a feed-forward loop that enhances RFO production when carbon is abundant.

ABA ABA GolS_Expression ↑ GolS Gene Expression ABA->GolS_Expression CBF_DREB CBF/DREB Transcription Factors CBF_DREB->GolS_Expression Sucrose Sucrose Availability RFO_Biosynthesis ↑ RFO Biosynthesis Sucrose->RFO_Biosynthesis GolS_Expression->RFO_Biosynthesis Ajugose_Accumulation This compound Accumulation (Transport & Storage) RFO_Biosynthesis->Ajugose_Accumulation Abiotic_Stress Abiotic_Stress Abiotic_Stress->CBF_DREB

Signaling Pathways Regulating this compound Accumulation.

Experimental Protocols

Phloem Sap Collection using EDTA-Facilitated Exudation

This method is widely used for collecting phloem sap from a variety of plant species.[15][16][17][18][19]

Materials:

  • Plant of interest

  • Sharp razor blades

  • Collection solution: 5-20 mM EDTA, pH 7.0-7.5

  • Microcentrifuge tubes

  • Humid chamber (e.g., a plastic box with wet paper towels)

Procedure:

  • Select mature leaves and excise them with a sharp razor blade at the base of the petiole.

  • Immediately place the cut end of the petiole into a microcentrifuge tube containing the EDTA collection solution.

  • To ensure continuous flow, it is often beneficial to re-cut the petiole under the surface of the EDTA solution.[15]

  • Place the setup in a humid chamber to minimize transpiration and prevent the sample from drying out.

  • Collect the exudate for a period of 4-24 hours. The optimal collection time should be determined empirically for the plant species being studied.

  • After collection, the phloem exudate can be stored at -80°C for subsequent analysis.

Start Select Mature Leaf Excise Excise Petiole with Sharp Razor Blade Start->Excise Place_in_EDTA Immediately Place Cut End in EDTA Solution Excise->Place_in_EDTA Recut Recut Petiole Under EDTA Solution Place_in_EDTA->Recut Incubate Incubate in Humid Chamber (4-24 hours) Recut->Incubate Collect Collect Phloem Exudate Incubate->Collect Store Store at -80°C Collect->Store

Workflow for EDTA-Facilitated Phloem Sap Collection.
Isolation of Intact Vacuoles and Tonoplast Vesicles

This protocol allows for the separation of vacuoles and their surrounding membrane (tonoplast) for subsequent analysis of their contents and transporter proteins.[20][21][22][23][24]

Materials:

  • Plant tissue (e.g., leaves, protoplasts)

  • Enzyme solution (e.g., cellulase, pectinase) for protoplast isolation

  • Osmoticum (e.g., sorbitol, mannitol)

  • Lysis buffer

  • Density gradient solutions (e.g., Ficoll, Percoll)

  • Ultracentrifuge

Procedure:

  • Protoplast Isolation: Digest the plant tissue with an enzyme solution to remove the cell walls and release protoplasts.

  • Protoplast Lysis: Gently lyse the protoplasts using a hypotonic buffer or mechanical shearing to release the vacuoles.

  • Vacuole Purification: Purify the intact vacuoles from the cell lysate using density gradient centrifugation. The vacuoles will form a band at a specific density.

  • Tonoplast Vesicle Isolation: To isolate the tonoplast, the purified vacuoles are ruptured (e.g., by osmotic shock or freeze-thaw cycles). The tonoplast vesicles are then collected by ultracentrifugation.

Analysis of this compound and other Oligosaccharides by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying oligosaccharides.[25][26][27][28]

Instrumentation:

  • HPLC system with a carbohydrate analysis column (e.g., amino-bonded silica or ion-exchange column)

  • Detector: Pulsed Amperometric Detector (PAD) or Refractive Index (RI) detector. PAD is generally more sensitive for carbohydrates.

Procedure:

  • Sample Preparation: Extract soluble sugars from the plant tissue or phloem sap. This may involve homogenization in a solvent (e.g., 80% ethanol), followed by centrifugation to remove insoluble material.

  • Chromatographic Separation: Inject the prepared sample onto the HPLC column. The oligosaccharides are separated based on their size and affinity for the stationary phase. A gradient of a mobile phase (e.g., acetonitrile and water) is typically used to elute the sugars.

  • Detection and Quantification: As the separated oligosaccharides elute from the column, they are detected by the PAD or RI detector. The concentration of this compound and other oligosaccharides is determined by comparing the peak areas to those of known standards.

Conclusion

The transport and storage of this compound in plants are complex and highly regulated processes that are integral to carbon partitioning and stress adaptation. The symplastic phloem loading via the polymer trapping model and the dynamic storage within the vacuole highlight the sophisticated mechanisms that have evolved to manage carbohydrate resources. A deeper understanding of the specific transporters involved in this compound movement and the signaling pathways that orchestrate its accumulation will be crucial for future efforts to enhance crop resilience and productivity. The experimental protocols outlined in this guide provide a foundation for researchers to further unravel the intricate journey of this compound within the plant.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Ajugose

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ajugose is a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs). It is composed of four galactose moieties, one glucose, and one fructose. Found in various plants, particularly legumes like Vigna mungo (black gram) and the roots of Lycopus lucidus, this compound is of interest to researchers for its potential prebiotic properties and role in plant physiology.[1][2][3] The isolation and purification of this compound present challenges due to its hydrophilicity and the presence of other structurally similar oligosaccharides. This document provides detailed methods and protocols for its successful extraction and purification.

Data Presentation: Yield and Purity of this compound and Related Oligosaccharides

The efficiency of isolation and purification methods can be evaluated by the final yield and purity of the target compound. The following table summarizes quantitative data from various studies on this compound and other RFOs.

Plant SourceMethod HighlightsCompoundYield/ContentPurityReference
Lycopus lucidus Turcz. (Roots)SPE followed by HILICThis compound118.6 mg/gHigh (Standard)[1]
11 Ricebean VarietiesHPLC with NH2 columnThis compound0.27–8.82 mg/100gAnalytical[1][3]
Lentil SeedsEthanol extraction, chromatographyα-galactosides5.6 g/100g 90%[4]
Pea SeedsEthanol extraction, chromatographyα-galactosides4.3 g/100g 80%[4]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general and specific workflows for this compound isolation and purification.

G cluster_extraction Extraction & Pre-purification cluster_purification Chromatographic Purification Plant Plant Material (e.g., Vigna mungo seeds) Grind Grinding & Defatting Plant->Grind Extract Aqueous/Ethanolic Extraction Grind->Extract Filter Filtration & Centrifugation Extract->Filter Concentrate Crude Extract (Concentrated) Filter->Concentrate SPE Solid-Phase Extraction (SPE Cleanup) Concentrate->SPE Load Column Silica Gel or HILIC Column SPE->Column Load Fraction Fraction Collection Column->Fraction Analysis TLC/HPLC Analysis Fraction->Analysis Pool Pooling of Pure Fractions Analysis->Pool Final Purified this compound Pool->Final

Figure 1: General workflow for this compound isolation and purification.

HILIC_Workflow Start Crude Oligosaccharide Extract SPE Solid-Phase Extraction (SPE) for initial cleanup Start->SPE HILIC Semi-preparative HILIC System SPE->HILIC Inject Sample Detection Detector (e.g., ELSD or RI) HILIC->Detection Elution MobilePhase Isocratic Mobile Phase (e.g., Acetonitrile:Water 70:30) MobilePhase->HILIC Pump Collect Fraction Collection Detection->Collect Analyze Purity Analysis (Analytical HPLC/TLC) Collect->Analyze End High-Purity this compound Analyze->End

Figure 2: Workflow for HILIC-based purification of this compound.

Experimental Protocols

Protocol 1: Extraction of Oligosaccharides from Plant Material

This protocol describes a general method for extracting RFOs, including this compound, from legume seeds.[4]

Materials:

  • Dried seeds (e.g., Vigna mungo)

  • 50% Ethanol (v/v)

  • Hexane (for defatting)

  • Grinder or mill

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Preparation: Grind the dried seeds into a fine powder. If the material has high lipid content, defat the powder by stirring with hexane (1:5 w/v) for 2-3 hours, then filter and air-dry the powder.

  • Extraction: Mix the seed powder with 50% ethanol at a 1:10 solid-to-liquid ratio (w/v).

  • Incubation: Incubate the mixture overnight at 40°C with continuous agitation.

  • Separation: Centrifuge the mixture at 5000 x g for 20 minutes to pellet the solid material.

  • Collection: Carefully decant and collect the supernatant, which contains the crude oligosaccharide extract.

  • Concentration: Concentrate the supernatant using a rotary evaporator at a temperature below 50°C to remove the ethanol. The resulting aqueous solution is the crude extract ready for purification.

Protocol 2: Purification by Silica Gel Chromatography

This method is a classical approach for separating oligosaccharides.[2][3]

Materials:

  • Crude oligosaccharide extract

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Mobile phase: A gradient of acetonitrile and water is typically used (e.g., starting from 85:15 to 60:40 v/v).

  • Fraction collector

  • TLC plates (silica gel) and developing chamber

  • Refractive Index (RI) detector or a suitable staining reagent for TLC (e.g., p-anisaldehyde).

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase composition and pack it into the chromatography column. Equilibrate the column by washing with 2-3 column volumes of the mobile phase.

  • Sample Loading: Adsorb the concentrated crude extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually decrease the acetonitrile concentration to increase the polarity of the mobile phase, which will elute the more polar, larger oligosaccharides.

  • Fraction Collection: Collect fractions of a defined volume using a fraction collector.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to obtain the purified compound.

Protocol 3: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a highly effective method for separating polar compounds like oligosaccharides.[1] This protocol is based on a semi-preparative scale.

Materials & Equipment:

  • Crude extract, preferably pre-cleaned by Solid-Phase Extraction (SPE)

  • Semi-preparative HPLC system

  • HILIC column with an amino-functionalized stationary phase (e.g., Spherisorb NH2).[1][3]

  • Mobile phase: Acetonitrile and ultrapure water (e.g., isocratic 70:30 v/v).[1][3]

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

Procedure:

  • System Preparation: Equilibrate the HILIC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Dissolve the crude extract in the mobile phase, filter through a 0.45 µm filter, and inject a suitable volume onto the column.

  • Separation: Run the separation under isocratic conditions. The elution order in HILIC is typically from the least polar (smaller sugars) to the most polar (larger oligosaccharides like this compound).

  • Fraction Collection: Collect the peak corresponding to this compound based on retention time, which can be predetermined using an analytical standard if available.

  • Verification: Re-analyze the collected fraction on an analytical scale HPLC to confirm its purity.

  • Solvent Removal: Remove the solvents from the pure fraction via rotary evaporation or lyophilization to obtain the final purified this compound.

References

Application Notes and Protocols for the Structural Analysis of Ajugose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugose is a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs). Its structure has been established as α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside.[1] The detailed structural elucidation of such complex carbohydrates is crucial for understanding their biological functions and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, conformation, and dynamics of oligosaccharides in solution.[2][3][4] This document provides detailed application notes and protocols for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.

Principle of NMR-Based Structural Elucidation of this compound

The structural analysis of this compound by NMR spectroscopy involves the complete assignment of all proton (¹H) and carbon (¹³C) chemical shifts for each monosaccharide residue. This is achieved through a combination of 1D and 2D NMR experiments:

  • 1D ¹H NMR: Provides information on the number and chemical environment of protons, including the characteristic anomeric protons.

  • 1D ¹³C NMR: Shows the number of carbon atoms and their chemical environment.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations within the same sugar ring, allowing for the tracing of scalar coupling networks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for identifying the glycosidic linkages between the monosaccharide units.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons belonging to a single spin system (i.e., a single sugar residue).

  • 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proton-proton interactions, which helps to determine the sequence of monosaccharides and the conformation around the glycosidic bonds.

Data Presentation: NMR Chemical Shifts and Coupling Constants of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. This data is based on the analysis of this compound isolated from Vigna mungo L. and is essential for the complete structural assignment.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in D₂O

ResidueH-1 (J₁,₂)H-2H-3H-4H-5H-6aH-6b
Fru -4.22 (d, 8.5)4.10 (t, 8.5)3.95 (t, 8.5)3.83 (m)3.70 (dd, 12.0, 5.5)3.65 (dd, 12.0, 2.0)
Glc 5.41 (d, 3.8)3.59 (dd, 10.0, 3.8)3.89 (t, 10.0)3.51 (t, 10.0)3.78 (m)3.80 (m)3.72 (m)
Gal I 4.97 (d, 3.5)3.80 (dd, 10.0, 3.5)3.91 (dd, 10.0, 3.0)4.02 (br d, 3.0)3.81 (m)3.75 (m)3.68 (m)
Gal II 4.96 (d, 3.5)3.79 (dd, 10.0, 3.5)3.90 (dd, 10.0, 3.0)4.01 (br d, 3.0)3.80 (m)3.74 (m)3.67 (m)
Gal III 4.95 (d, 3.5)3.78 (dd, 10.0, 3.5)3.89 (dd, 10.0, 3.0)4.00 (br d, 3.0)3.79 (m)3.73 (m)3.66 (m)
Gal IV 4.94 (d, 3.5)3.77 (dd, 10.0, 3.5)3.88 (dd, 10.0, 3.0)3.99 (br d, 3.0)3.78 (m)3.72 (m)3.65 (m)

Data is representative and compiled from typical values for similar oligosaccharides.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound in D₂O

ResidueC-1C-2C-3C-4C-5C-6
Fru 63.5104.577.875.382.561.7
Glc 93.273.174.070.873.567.0
Gal I 99.169.570.370.172.167.9
Gal II 99.069.470.270.072.067.8
Gal III 98.969.370.169.971.967.7
Gal IV 98.869.270.069.871.862.2

Data is representative and compiled from typical values for similar oligosaccharides.

Experimental Protocols

Sample Preparation
  • Purification of this compound: this compound can be isolated from sources like the seeds of Vigna mungo L. using techniques such as silica gel chromatography.[1][5]

  • Sample Preparation for NMR:

    • Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium oxide (D₂O, 99.9%).

    • Lyophilize the sample and re-dissolve in D₂O two to three times to ensure complete exchange of labile hydroxyl protons with deuterium.

    • After the final dissolution, transfer the sample to a 5 mm NMR tube.

    • Add a small amount of a suitable internal standard, such as acetone (δ¹H = 2.225 ppm, δ¹³C = 31.07 ppm) or DSS (δ¹H = 0.00 ppm), for chemical shift referencing.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The sample temperature should be maintained, for example, at 298 K.

1D ¹H NMR:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64.

1D ¹³C NMR:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

2D COSY:

  • Pulse Sequence: Gradient-selected COSY (e.g., cosygpqf).

  • Spectral Width (F1 and F2): 10-12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

2D HSQC:

  • Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 120-160 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 8-32.

2D HMBC:

  • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 200-250 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 16-64.

  • Long-range Coupling Delay: Optimized for J = 8-10 Hz.

Data Processing and Analysis
  • Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, VnmrJ). This includes Fourier transformation, phase correction, and baseline correction. For 2D spectra, apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Assignment Strategy:

    • Identify Anomeric Signals: In the ¹H NMR spectrum, the anomeric protons (H-1) of the sugar residues typically resonate in the downfield region (δ 4.5-5.5 ppm).

    • Trace Spin Systems: Use the COSY spectrum to trace the correlations from the anomeric protons to the other protons within each sugar ring.

    • Assign Carbons: Use the HSQC spectrum to assign the chemical shifts of the carbons directly attached to the assigned protons.

    • Identify Glycosidic Linkages: The HMBC spectrum is key to identifying the linkages between the monosaccharide units. Look for correlations between the anomeric proton of one residue and a carbon of the adjacent residue across the glycosidic bond. For example, a correlation between the anomeric proton of a galactose unit and C-6 of the glucose unit would confirm a (1→6) linkage.

    • Confirm Sequence: Use NOESY/ROESY spectra to confirm the sequence of the sugar residues through the observation of through-space interactions between protons of adjacent units.

Visualizations

Experimental Workflow for Structural Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation This compound This compound Source (e.g., Vigna mungo L.) Purification Purification (Silica Gel Chromatography) This compound->Purification NMR_Sample NMR Sample Preparation (Dissolution in D₂O, Lyophilization) Purification->NMR_Sample NMR_Acquisition NMR Spectrometer (≥500 MHz) OneD_NMR 1D NMR (¹H, ¹³C) NMR_Acquisition->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Acquisition->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Linkage Linkage Analysis Assignment->Linkage Structure Final Structure of this compound Linkage->Structure

Caption: Experimental workflow for the structural analysis of this compound.

Logical Relationship for 2D NMR-Based Linkage Analysis of this compound

linkage_analysis Fru Fructose (Fru) C-1 C-2 C-3 C-4 C-5 C-6 Glc Glucose (Glc) H-1 C-6 Glc:h1_g->Fru:c2 HMBC: α(1↔2) Gal1 Galactose I (Gal I) H-1 C-6 Gal1:h1_g1->Glc:c6_g HMBC: α(1→6) Gal2 Galactose II (Gal II) H-1 C-6 Gal2:h1_g2->Gal1:c6_g1 HMBC: α(1→6) Gal3 Galactose III (Gal III) H-1 C-6 Gal3:h1_g3->Gal2:c6_g2 HMBC: α(1→6) Gal4 Galactose IV (Gal IV) H-1 Gal4:h1_g4->Gal3:c6_g3 HMBC: α(1→6)

Caption: HMBC correlations for determining glycosidic linkages in this compound.

References

Application Note: Quantification of Ajugose in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugose is a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs). It is composed of two α-D-galactose units, one D-glucose unit, and one D-fructose unit. Found in various plant species, particularly in the seeds of legumes and roots of some Lamiaceae family members, this compound is of interest to researchers for its potential physiological effects and as a chemotaxonomic marker. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the quantification of this compound in complex plant extracts. This application note provides a detailed protocol for the extraction and quantification of this compound from plant materials using HPLC with Refractive Index Detection (RID).

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines the extraction of soluble sugars, including this compound, from plant tissues.

Materials:

  • Plant sample (e.g., seeds, roots), dried and finely ground

  • Ethanol (80%, v/v)

  • Deionized water

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh approximately 1.0 g of the dried, ground plant material into a centrifuge tube.

  • Add 20 mL of 80% ethanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Place the tube in a water bath at 80°C for 30 minutes, with occasional vortexing, to facilitate extraction.

  • Allow the mixture to cool to room temperature.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-7) on the pellet with another 20 mL of 80% ethanol to ensure complete extraction of soluble sugars.

  • Combine the supernatants from both extractions.

  • Evaporate the ethanol from the combined supernatant under reduced pressure or a stream of nitrogen.

  • Re-dissolve the dried extract in a known volume of deionized water (e.g., 5 mL).

  • Filter the aqueous extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method for this compound Quantification

This method is optimized for the separation and quantification of this compound and other oligosaccharides.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Refractive Index Detector (RID)
Column Spherisorb NH2 column (5 µm, 4.6 x 250 mm) or equivalent amino--based column[1]
Mobile Phase Acetonitrile:Water (70:30, v/v), isocratic[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35°C
Injection Volume 20 µL
Run Time Approximately 20 minutes[1]

Standard Preparation:

  • Prepare a stock solution of this compound standard in deionized water at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the plant extracts (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it is essential to perform method validation. The following parameters should be assessed:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of standard solutions of different concentrations.Correlation coefficient (r²) > 0.99[2]
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically calculated as 3.3 × (standard deviation of the response / slope of the calibration curve).
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.Typically calculated as 10 × (standard deviation of the response / slope of the calibration curve).
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Assessed at both intra-day and inter-day levels.Relative Standard Deviation (RSD) < 5%.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Assessed by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovery.Recovery between 80% and 120%.

Data Presentation

The following table summarizes the reported quantities of this compound in various plant extracts determined by HPLC.

Plant SpeciesPlant PartThis compound ContentReference
Vigna umbellata (Ricebean)Seeds0.27 - 8.82 mg/100g[1]
Vigna mungo (Black gram)SeedsTrace quantities[3]
Lycopus lucidus Roots118.6 mg/g[1]
Lupinus spp. (Lupin)SeedsPresent, amounts vary by species[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Dried & Ground Plant Material extraction Ethanol (80%) Extraction at 80°C plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Ethanol Evaporation supernatant_collection->evaporation reconstitution Reconstitution in Water evaporation->reconstitution filtration 0.45 µm Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Amino Column ACN:H2O (70:30) hplc_injection->separation detection Refractive Index Detector (RID) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for the quantification of this compound in plant extracts.

logical_relationship This compound This compound (Hexasaccharide) rfo Raffinose Family Oligosaccharides (RFOs) This compound->rfo plant_extract Complex Plant Extract This compound->plant_extract is present in hplc High-Performance Liquid Chromatography (HPLC) plant_extract->hplc separation Chromatographic Separation (Amino Column) hplc->separation separation->this compound isolates quantification Quantification (RID Detector) separation->quantification result Quantitative Data (mg/g or mg/100g) quantification->result

Caption: Logical relationship of this compound analysis by HPLC.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Ajugose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of Ajugose, a hexasaccharide of interest in various biological and pharmaceutical research fields, using advanced mass spectrometry techniques. The protocols outlined below are designed to offer a comprehensive guide, from sample preparation to data analysis, ensuring reliable and reproducible results.

Introduction to this compound

This compound is a hexasaccharide with the systematic name α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside.[1] Its structure consists of four galactose units, one glucose unit, and one fructose unit. The identification and quantification of this compound in complex matrices are crucial for understanding its biological functions and for quality control in drug development. Mass spectrometry, coupled with chromatographic separation, offers the necessary sensitivity and specificity for this purpose.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a powerful technique for the analysis of complex oligosaccharide mixtures, providing both separation and structural information.

Experimental Workflow for HPLC-MS/MS Analysis

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Extraction of Carbohydrates Sample->Extraction Purification Solid-Phase Extraction (SPE) Purification Extraction->Purification HPLC HPLC Separation (Amide Column) Purification->HPLC MS Mass Spectrometer (ESI Source) HPLC->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Identification Identification of [M+H]+ or [M+Na]+ DataAcquisition->Identification Fragmentation Fragmentation Pattern Analysis Identification->Fragmentation Quantification Quantification Fragmentation->Quantification

Caption: Workflow for this compound identification by HPLC-MS/MS.

Experimental Protocol

1. Sample Preparation: Extraction and Purification

  • Extraction: Homogenize 1 gram of the biological sample (e.g., plant tissue, food product) in 10 mL of 80% ethanol. Sonicate for 30 minutes and then centrifuge at 10,000 x g for 15 minutes. Collect the supernatant. Repeat the extraction process twice.

  • Purification: Pass the combined supernatants through a C18 Solid-Phase Extraction (SPE) cartridge to remove non-polar interfering compounds. Elute the carbohydrate fraction with deionized water.

2. HPLC Separation

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 80% Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: 20% Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 95% A

    • 2-15 min: Linear gradient from 95% to 50% A

    • 15-17 min: 50% A

    • 17-20 min: Return to 95% A and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • MS Scan Range: m/z 100-1500.

  • MS/MS: Perform data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.

  • Collision Energy: Use a collision energy ramp (e.g., 20-40 eV) to obtain informative fragment ions.

Data Presentation

Note: The following quantitative data is illustrative and based on the theoretical mass of this compound and typical fragmentation patterns of hexasaccharides. Actual experimental data may vary.

Table 1: Expected Parent and Adduct Ions of this compound in HPLC-ESI-MS

Ion SpeciesTheoretical m/z
[M+H]⁺991.335
[M+Na]⁺1013.317
[M+K]⁺1029.291

Table 2: Illustrative MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 991.3)

Fragment Ion (m/z)Proposed Structure / Neutral Loss
829.28[M+H - 162]⁺ (Loss of a hexose unit)
667.23[M+H - 2162]⁺ (Loss of two hexose units)
505.18[M+H - 3162]⁺ (Loss of three hexose units)
343.13[M+H - 4*162]⁺ (Loss of four hexose units)
181.07[Hexose+H]⁺
163.06[Hexose-H₂O+H]⁺

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For non-volatile sugars like this compound, derivatization is a mandatory step to increase their volatility.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Purified Carbohydrate Fraction Derivatization Derivatization (Silylation) Sample->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometer (EI Source) GC->MS DataAcquisition Data Acquisition MS->DataAcquisition LibrarySearch Mass Spectral Library Search DataAcquisition->LibrarySearch Fragmentation Fragmentation Pattern Analysis LibrarySearch->Fragmentation

Caption: Workflow for this compound identification by GC-MS.

Experimental Protocol

1. Derivatization: Trimethylsilylation (TMS)

  • Dry 1 mg of the purified carbohydrate fraction under a stream of nitrogen.

  • Add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Analysis

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 min.

    • Ramp to 320°C at 5°C/min.

    • Hold at 320°C for 10 min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-1000.

Data Presentation

Table 3: Illustrative Key Fragment Ions for TMS-Derivatized Hexose Units in GC-MS

Fragment Ion (m/z)Proposed Fragment
73[Si(CH₃)₃]⁺
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺
204[Fragment from silylated hexose]
217[Fragment from silylated hexose]
361[Fragment from silylated hexose]

Fast Atom Bombardment-Mass Spectrometry (FAB-MS)

FAB-MS is a soft ionization technique that has been successfully used for the structural elucidation of this compound.[1] It is particularly useful for non-volatile and thermally labile compounds.

Experimental Workflow for FAB-MS Analysis

FABMS_Workflow cluster_prep Sample Preparation cluster_analysis FAB-MS Analysis cluster_data Data Analysis Sample Purified this compound Matrix Mixing with FAB Matrix (Glycerol) Sample->Matrix Target Application to Probe Tip Matrix->Target Bombardment Bombardment with High-Energy Atoms (Xe or Ar) Target->Bombardment MS Mass Analysis Bombardment->MS DataAcquisition Data Acquisition MS->DataAcquisition MolecularIon Identification of [M+H]+ or [M+Na]+ DataAcquisition->MolecularIon Fragmentation Analysis of Fragment Ions MolecularIon->Fragmentation

Caption: Workflow for this compound identification by FAB-MS.

Experimental Protocol

1. Sample Preparation

  • Dissolve approximately 1-5 µg of purified this compound in a minimal amount of a suitable solvent (e.g., water or methanol).

  • Mix the sample solution with a glycerol matrix on the FAB probe tip.

2. FAB-MS Analysis

  • FAB Gun: Use a Xenon (Xe) or Argon (Ar) gun with an energy of 6-8 keV.

  • Ionization Mode: Positive ion mode is typically used.

  • Mass Analyzer: A double-focusing magnetic sector or a time-of-flight (TOF) analyzer can be used.

  • Scan Range: Scan a mass range appropriate for the expected molecular ion and fragment ions (e.g., m/z 100-1200).

Data Presentation

Note: The following quantitative data is illustrative and based on the theoretical mass of this compound and expected fragmentation in FAB-MS.

Table 4: Expected Molecular and Fragment Ions of this compound in FAB-MS

Ion SpeciesTheoretical m/zProposed Structure / Neutral Loss
[M+H]⁺991.335Protonated molecular ion
[M+Na]⁺1013.317Sodiated molecular ion
829.28[M+H - 162]⁺Loss of a terminal galactose unit
667.23[M+H - 2162]⁺Loss of two terminal galactose units
505.18[M+H - 3162]⁺Loss of three terminal galactose units
343.13[M+H - 4*162]⁺Loss of four terminal galactose units

Conclusion

The mass spectrometry techniques detailed in these application notes provide robust and reliable methods for the identification and characterization of this compound. The choice of technique will depend on the specific research question, sample complexity, and available instrumentation. HPLC-MS/MS offers the advantage of online separation and sensitive detection, making it suitable for complex mixtures. GC-MS, following derivatization, provides high-resolution separation and is ideal for targeted analysis. FAB-MS is a valuable tool for direct analysis of purified this compound, providing clear molecular ion information. By following these detailed protocols, researchers, scientists, and drug development professionals can confidently identify and analyze this compound in their samples.

References

Application Notes and Protocols for Ajugose Extraction from Plant Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugose is a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs). It is composed of four galactose moieties, one glucose, and one fructose unit. Found in various plant seeds, this compound is of increasing interest to researchers for its potential prebiotic properties and other biological activities. These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from plant seeds, intended for use in research and drug development.

Data Presentation: this compound Content in Various Plant Seeds

The concentration of this compound can vary significantly between different plant species and even between cultivars of the same species. The following table summarizes the this compound content found in several plant seeds.

Plant SourceCultivar/VarietyThis compound Content (mg/100g)Reference
Ricebean (Vigna umbellata)JCR-08-12 to JCR-08-320.27 - 8.82[1]
Black Gram (Vigna mungo)Local-INot explicitly quantified but present[1][2]
Black Gram (Vigna mungo)Local-IINot explicitly quantified but present[1][2]
Lycopus lucidus Turcz. (Root)Not specified11860[1]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from plant seeds.

Pre-Extraction: Seed Preparation

Proper preparation of the seed material is crucial for efficient extraction.

  • 1.1. Seed Selection and Drying: Select mature, healthy seeds. The seeds should be dried to a moisture content of 10-12% to facilitate grinding and prevent enzymatic degradation of oligosaccharides. This can be achieved by air-drying or using a laboratory oven at a controlled temperature (40-50°C).

  • 1.2. Grinding: The dried seeds should be ground into a fine powder (e.g., to pass through a 40-60 mesh sieve) to increase the surface area for solvent extraction. A laboratory mill can be used for this purpose.

  • 1.3. Defatting (for high-lipid seeds): For seeds with high oil content, a defatting step is necessary to improve the extraction efficiency of polar compounds like this compound.

    • Soak the seed powder in n-hexane (or a similar non-polar solvent) at a solid-to-solvent ratio of 1:5 (w/v).

    • Stir the mixture for 2-4 hours at room temperature.

    • Separate the solvent from the seed powder by filtration or centrifugation.

    • Repeat the process 2-3 times until the solvent runs clear.

    • Air-dry the defatted seed powder to remove any residual solvent.

Extraction of this compound

This protocol utilizes an ethanol-water mixture, which is effective for extracting oligosaccharides.

  • 2.1. Solvent Preparation: Prepare a 70-80% aqueous ethanol solution (v/v).

  • 2.2. Solid-Liquid Extraction:

    • Mix the defatted seed powder with the 70-80% ethanol solution at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

    • The extraction can be performed using one of the following methods:

      • Maceration: Stir the mixture at room temperature for 12-24 hours.

      • Heat-Reflux Extraction: Heat the mixture at 60-80°C for 2-4 hours with constant stirring.

      • Ultrasonic-Assisted Extraction: Place the mixture in an ultrasonic bath at a controlled temperature (e.g., 50°C) for 30-60 minutes.

  • 2.3. Crude Extract Collection:

    • Separate the liquid extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper) or centrifugation (e.g., 4000 rpm for 15 minutes).

    • Collect the supernatant (the crude extract).

    • The extraction process can be repeated on the residue 2-3 times to maximize the yield.

  • 2.4. Concentration:

    • Combine the supernatants from all extractions.

    • Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 60°C to remove the ethanol. The result is a concentrated aqueous extract.

Purification of this compound

A multi-step purification process is required to isolate this compound from other co-extracted compounds.

  • 3.1. Preliminary Purification: Solid-Phase Extraction (SPE)

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the concentrated aqueous extract onto the cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities.

    • Elute the oligosaccharide fraction with a low concentration of acetonitrile or methanol in water.

  • 3.2. Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • HILIC is a highly effective technique for separating polar compounds like oligosaccharides.[1]

    • Column: Use a HILIC column (e.g., an amino-bonded silica column).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 80% acetonitrile to 40% acetonitrile over 30-40 minutes.

    • Detection: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for detecting non-chromophoric sugars like this compound.

    • Fraction Collection: Collect fractions based on the retention time of this compound, which can be determined using a commercially available standard if available.

  • 3.3. Alternative Chromatographic Separation: Silica Gel Chromatography

    • Silica gel chromatography can also be used for the purification of this compound.[3][4]

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A solvent system such as a mixture of chloroform, methanol, and water in appropriate ratios (e.g., 65:35:5, v/v/v) can be used for elution.

    • Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the pure fractions.

  • 3.4. Final Purification and Lyophilization:

    • Combine the fractions containing pure this compound.

    • Remove the solvent using a rotary evaporator.

    • Lyophilize the final aqueous solution to obtain purified this compound as a white powder.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.[1]

  • 4.1. HPLC System: An HPLC system equipped with a HILIC column and an RI or ELSD detector.

  • 4.2. Standard Preparation: Prepare a series of standard solutions of known concentrations using a pure this compound standard.

  • 4.3. Sample Preparation: Dissolve a known amount of the purified extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • 4.4. Analysis:

    • Inject the standards and the sample into the HPLC system.

    • Develop a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualization

Experimental Workflow for this compound Extraction

Ajugose_Extraction_Workflow cluster_prep 1. Seed Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final 4. Final Product & Analysis A Plant Seeds B Drying & Grinding A->B C Defatting (with n-hexane) B->C D Solid-Liquid Extraction (70-80% Ethanol) C->D E Filtration / Centrifugation D->E F Concentration (Rotary Evaporator) E->F G Preliminary Purification (Solid-Phase Extraction) F->G H Chromatographic Separation (HILIC or Silica Gel) G->H I Fraction Collection H->I J Lyophilization I->J K Purified this compound J->K L Quantification (HPLC) K->L

Caption: Workflow for the extraction and purification of this compound from plant seeds.

References

Application Note: Detection of Ajugose using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugose is a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs). As a complex carbohydrate, its detection and quantification are crucial in various fields, including food science, nutrition, and drug development, particularly in studying its potential prebiotic effects and its presence in plant-derived products. Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective method for the qualitative and semi-quantitative analysis of this compound. This application note provides a detailed protocol for the detection of this compound using TLC, including sample preparation, chromatographic separation, and visualization.

Principle of Thin-Layer Chromatography for this compound Detection

Thin-layer chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or solvent mixture). For the separation of highly polar molecules like oligosaccharides, a polar stationary phase such as silica gel is commonly used. The mobile phase, a mixture of organic solvents and water, ascends the plate via capillary action.

The separation of the raffinose family of oligosaccharides (raffinose, stachyose, verbascose, and this compound) is primarily based on their degree of polymerization. As the number of monosaccharide units increases, the polarity of the molecule increases, leading to stronger interactions with the polar silica gel stationary phase. Consequently, larger oligosaccharides migrate shorter distances up the TLC plate, resulting in lower Retention Factor (Rf) values. The expected order of migration is:

Sucrose > Raffinose > Stachyose > Verbascose > this compound (Highest Rf to Lowest Rf)

Experimental Protocols

This section outlines the necessary materials and step-by-step procedures for the successful detection of this compound via TLC.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.

  • Standards: this compound, Verbascose, Stachyose, Raffinose, and Sucrose (for reference).

  • Mobile Phase Solvents: n-butanol, acetic acid, water, ethyl acetate, pyridine (analytical grade).

  • Visualization Reagents:

    • Diphenylamine-aniline-phosphoric acid reagent.

    • α-Naphthol-sulfuric acid reagent.

  • Apparatus:

    • TLC developing tank with a lid.

    • Micropipettes or capillary tubes for sample application.

    • Hot plate or oven for visualization.

    • Fume hood.

    • Glassware for reagent preparation.

Protocol 1: Standard TLC Separation of this compound

This protocol provides a widely used solvent system for the separation of oligosaccharides.

1. Preparation of the Mobile Phase:

  • Prepare a mixture of n-butanol:acetic acid:water in a volume ratio of 2:1:1 .
  • Pour the mobile phase into the TLC developing tank to a depth of approximately 0.5 - 1 cm.
  • Place a piece of filter paper partially submerged in the solvent along the tank wall to aid in chamber saturation.
  • Close the tank and allow it to saturate for at least 30 minutes before plate development.

2. Sample and Standard Preparation:

  • Dissolve this compound and other reference standards (verbascose, stachyose, raffinose, sucrose) in a suitable solvent, such as a water:ethanol mixture (e.g., 50:50 v/v), to a concentration of approximately 1-2 mg/mL.
  • Prepare the sample extract containing this compound at a similar concentration. If the sample is a solid, extract the soluble sugars with a water:ethanol mixture and centrifuge or filter to remove insoluble material.

3. Application of Samples and Standards:

  • Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the TLC plate.
  • Using a micropipette or capillary tube, carefully spot 1-2 µL of each standard and sample solution onto the origin line. Keep the spots small and ensure they are well-separated.
  • Allow the spots to dry completely before developing the plate.

4. Development of the TLC Plate:

  • Carefully place the spotted TLC plate into the saturated developing tank, ensuring the origin line is above the level of the mobile phase.
  • Lean the plate against the side of the tank and replace the lid.
  • Allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top edge.
  • Remove the plate from the tank and immediately mark the solvent front with a pencil.
  • Dry the plate in a fume hood.

5. Visualization:

  • Method A: Diphenylamine-aniline-phosphoric acid reagent:
  • Prepare the reagent by dissolving 2 g of diphenylamine and 2 mL of aniline in 100 mL of acetone, then adding 15 mL of 85% phosphoric acid.
  • Spray the dried TLC plate evenly with the reagent.
  • Heat the plate at approximately 100-110°C for 5-10 minutes. Carbohydrates will appear as colored spots (typically shades of blue, green, or brown).
  • Method B: α-Naphthol-sulfuric acid reagent:
  • Prepare a solution of 0.5 g of α-naphthol in 100 mL of ethanol.
  • Prepare a separate solution of 5% sulfuric acid in ethanol.
  • Spray the plate first with the α-naphthol solution and then with the sulfuric acid solution.
  • Heat the plate at 110-120°C for 5-10 minutes. Carbohydrates will appear as purple or brown spots.

6. Data Interpretation:

  • Calculate the Rf value for each spot using the following formula:
  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
  • Identify this compound in the sample by comparing its Rf value and color to that of the this compound standard. This compound, being the largest oligosaccharide in the raffinose family, will have the lowest Rf value.

Data Presentation

The following table summarizes the expected relative Rf values for the raffinose family of oligosaccharides on a silica gel TLC plate developed with the n-butanol:acetic acid:water (2:1:1) mobile phase. Actual Rf values may vary slightly depending on experimental conditions such as temperature, chamber saturation, and the specific batch of TLC plates.

OligosaccharideDegree of PolymerizationExpected Relative Rf Value
Sucrose2High
Raffinose3Medium-High
Stachyose4Medium
Verbascose5Low
This compound 6 Very Low

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the TLC detection of this compound.

TLC_Workflow cluster_prep Preparation cluster_tlc TLC Procedure cluster_analysis Analysis prep_mobile Prepare Mobile Phase (n-butanol:acetic acid:water) saturate_tank Saturate Developing Tank prep_mobile->saturate_tank prep_samples Prepare Samples and Standards spot_plate Spot Plate with Samples & Standards prep_samples->spot_plate develop_plate Develop TLC Plate saturate_tank->develop_plate spot_plate->develop_plate dry_plate Dry Developed Plate develop_plate->dry_plate visualize Visualize Spots with Reagent & Heat dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf identify Identify this compound calculate_rf->identify

Caption: Experimental workflow for TLC detection of this compound.

Rf_Relationship cluster_oligos Raffinose Family Oligosaccharides cluster_properties Properties This compound This compound (DP6) Polarity Increasing Polarity This compound->Polarity Verbascose Verbascose (DP5) Verbascose->this compound Increasing Size Stachyose Stachyose (DP4) Stachyose->Verbascose Increasing Size Raffinose Raffinose (DP3) Raffinose->Stachyose Increasing Size Rf_Value Decreasing Rf Value Polarity->Rf_Value

Caption: Relationship between oligosaccharide size, polarity, and Rf value.

Conclusion

Thin-layer chromatography is a highly effective and accessible technique for the rapid detection of this compound in various samples. By using appropriate mobile phases and visualization reagents, clear separation of this compound from other members of the raffinose family of oligosaccharides can be achieved. This application note provides a robust protocol that can be readily implemented in research and quality control laboratories. For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometric scanning is recommended.

Application Notes and Protocols for the Structural Elucidation of Ajugose via Enzymatic Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugose is a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs). Its structure is characterized by four galactose units linked to a sucrose core.[1][2] The precise structural elucidation of this compound is critical for understanding its biological function and potential applications in pharmaceuticals and nutraceuticals. Enzymatic hydrolysis, a highly specific and mild method, is a cornerstone technique for determining its complex structure. This document provides detailed application notes and protocols for the enzymatic hydrolysis of this compound for its structural analysis.

The structure of this compound is α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside.[1][3] Enzymatic approaches primarily utilize α-galactosidase to selectively cleave the α-1,6-glycosidic bonds, and invertase (a β-fructofuranosidase) to hydrolyze the sucrose moiety.

Principle of Enzymatic Hydrolysis for this compound Structural Analysis

The structural analysis of this compound through enzymatic hydrolysis relies on the high specificity of glycoside hydrolases. These enzymes act as molecular scissors, cleaving specific glycosidic linkages to break down the complex oligosaccharide into smaller, more easily identifiable fragments.

Key Enzymes:

  • α-Galactosidase (EC 3.2.1.22): This enzyme specifically catalyzes the hydrolysis of terminal α-1,6-linked galactose residues from RFOs.[4][5] Stepwise hydrolysis with α-galactosidase will sequentially release galactose units, which can be monitored over time to deduce the number and linkage of these residues.

  • Invertase (β-Fructofuranosidase, EC 3.2.1.26): This enzyme hydrolyzes the α-1,2-glycosidic bond between glucose and fructose within the sucrose core of this compound.[5] This is particularly useful for confirming the sucrose backbone.

By analyzing the products of these enzymatic reactions using various analytical techniques, the complete structure of this compound can be determined.

Experimental Protocols

Protocol 1: α-Galactosidase Hydrolysis of this compound

This protocol outlines the procedure for the complete and partial hydrolysis of this compound using α-galactosidase.

Materials:

  • Isolated and purified this compound

  • α-Galactosidase (from a commercial source, e.g., Aspergillus niger)

  • Sodium acetate buffer (pH 5.0)[6]

  • Deionized water

  • Heating block or water bath

  • Microcentrifuge tubes

  • Thin Layer Chromatography (TLC) system (Silica gel plates, developing solvent)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in deionized water.

  • Enzyme Solution Preparation: Prepare a 1 U/mL solution of α-galactosidase in sodium acetate buffer (pH 5.0).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix 100 µL of the this compound solution with 100 µL of the α-galactosidase solution.

    • Incubate the reaction mixture at 37°C.[7]

  • Time-Course Analysis (Partial Hydrolysis):

    • Withdraw 20 µL aliquots at different time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • Immediately stop the reaction in each aliquot by heating at 100°C for 5 minutes.[7]

  • Complete Hydrolysis:

    • For complete hydrolysis, allow the reaction to proceed for 24 hours.

    • Terminate the reaction by heating at 100°C for 5 minutes.

  • Analysis of Hydrolysis Products:

    • Analyze the reaction products from the time-course and complete hydrolysis experiments using TLC and HPLC.

    • For TLC, spot the samples on a silica gel plate and develop using a suitable solvent system (e.g., butanol:ethanol:water, 5:3:2 v/v/v). Visualize the spots by spraying with a reagent like sulfuric acid in ethanol and heating.

    • For HPLC analysis, use an appropriate column (e.g., amino-functionalized silica) and mobile phase.[8]

Protocol 2: Invertase Hydrolysis of the Sucrose Moiety

This protocol is designed to confirm the presence of the sucrose core in the this compound structure.

Materials:

  • Isolated and purified this compound

  • Invertase (from a commercial source, e.g., Saccharomyces cerevisiae)

  • Sodium acetate buffer (pH 4.5)

  • Deionized water

  • Heating block or water bath

  • Microcentrifuge tubes

  • Analytical instrumentation (TLC, HPLC, or Mass Spectrometry)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in deionized water.

  • Enzyme Solution Preparation: Prepare a 1 U/mL solution of invertase in sodium acetate buffer (pH 4.5).

  • Enzymatic Reaction:

    • Combine 100 µL of the this compound solution with 100 µL of the invertase solution in a microcentrifuge tube.

    • Incubate the mixture at 55°C for 4 hours.

  • Reaction Termination: Stop the reaction by heating at 100°C for 5 minutes.

  • Product Analysis: Analyze the hydrolysis products to identify the release of fructose and the remaining galactosyl-glucose portion of the molecule.

Data Presentation

Quantitative analysis of the hydrolysis products is crucial for structural confirmation. The following tables summarize expected results and data from relevant studies.

Table 1: Products of Complete Enzymatic Hydrolysis of this compound

EnzymeSubstrateExpected Hydrolysis Products
α-GalactosidaseThis compoundGalactose, Sucrose
InvertaseThis compoundFructose, Galactosyl(α1→6)Galactosyl(α1→6)Galactosyl(α1→6)Glucose
α-Galactosidase and Invertase (sequential or combined)This compoundGalactose, Glucose, Fructose

Table 2: Time-Course Hydrolysis of this compound with α-Galactosidase - Relative Abundance of Oligosaccharides (%)

Time (min)This compoundVerbascoseStachyoseRaffinoseGalactoseSucrose
010000000
30603550<5<5
6025502051010
12053040253030
240<11030595050
1440 (24h)0000100100

Note: The values in this table are illustrative and will vary depending on the specific reaction conditions and enzyme activity.

Table 3: Effect of Enzyme Treatment on Raffinose Family Oligosaccharides in Black Gram [8]

OligosaccharideReduction after Soaking (16 hr) - Local I Variety (%)Reduction after Cooking (60 min) - Local I Variety (%)Reduction after Soaking (16 hr) - Local II Variety (%)Reduction after Cooking (60 min) - Local II Variety (%)
Raffinose41.6610043.75100
Stachyose47.6176.1920.5855.88
Verbascose28.4836.3923.6048.52
This compound26.8260.9715.8856.07

This table demonstrates the effectiveness of processing methods, including enzymatic activity during soaking, on reducing RFOs. A 3-hour enzyme treatment was found to be most effective, leading to almost complete hydrolysis of these oligosaccharides.[8]

Visualizations

Enzymatic_Hydrolysis_of_this compound This compound This compound (Gal-Gal-Gal-Gal-Glu-Fru) Verbascose Verbascose (Gal-Gal-Gal-Glu-Fru) This compound->Verbascose + Galactose Stachyose Stachyose (Gal-Gal-Glu-Fru) Verbascose->Stachyose + Galactose Raffinose Raffinose (Gal-Glu-Fru) Stachyose->Raffinose + Galactose Sucrose Sucrose (Glu-Fru) Raffinose->Sucrose + Galactose Galactose Galactose Enzyme α-Galactosidase Enzyme->this compound Enzyme->Verbascose Enzyme->Stachyose Enzyme->Raffinose

Caption: Stepwise hydrolysis of this compound by α-Galactosidase.

Ajugose_Structural_Elucidation_Workflow cluster_extraction Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis PlantSource Plant Source (e.g., Vigna mungo) Extraction Extraction PlantSource->Extraction Purification Purification (Chromatography) Extraction->Purification This compound Pure this compound Purification->this compound AlphaGal α-Galactosidase Hydrolysis This compound->AlphaGal Invertase Invertase Hydrolysis This compound->Invertase NMR NMR Spectroscopy This compound->NMR Direct Analysis TLC TLC AlphaGal->TLC HPLC HPLC AlphaGal->HPLC MS Mass Spectrometry Invertase->MS Structure Structural Elucidation of this compound TLC->Structure HPLC->Structure MS->Structure NMR->Structure

References

Application of Ajugose as a Standard in Carbohydrate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugose, a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is increasingly utilized as a reference standard in the precise quantitative analysis of carbohydrates. Its complex structure and presence in various natural products, particularly legumes, make it a crucial analyte in food science, nutrition, and drug development. The accurate quantification of this compound and other RFOs is vital for understanding their physiological roles, ensuring food quality, and developing novel therapeutic agents.

This document provides detailed application notes and protocols for the use of this compound as a standard in carbohydrate analysis, focusing on High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Additionally, it outlines a protocol for the enzymatic hydrolysis of this compound, a common procedure in structural analysis and sample preparation.

Biological Significance of this compound and Raffinose Family Oligosaccharides

This compound is part of the Raffinose Family of Oligosaccharides (RFOs), which play significant roles in plant physiology, including carbon storage and transport, and protection against abiotic stresses. In humans and monogastric animals, RFOs are not hydrolyzed in the upper gastrointestinal tract and are fermented by gut microbiota, exhibiting prebiotic properties. Understanding the content of this compound and other RFOs is therefore important in assessing the nutritional quality and potential physiological effects of foods and botanicals.

The biosynthesis of this compound follows the RFO pathway, starting from sucrose and involving the sequential addition of galactose units.

RFO_Biosynthesis Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose + Galactose Stachyose Stachyose Raffinose->Stachyose + Galactose Verbascose Verbascose Stachyose->Verbascose + Galactose This compound This compound Verbascose->this compound + Galactose Galactinol Galactinol Galactinol->Raffinose Galactinol->Stachyose Galactinol->Verbascose Galactinol->this compound

Figure 1: Biosynthesis pathway of Raffinose Family Oligosaccharides (RFOs).

Quantitative Analysis of this compound using HPLC-RID

High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a robust and widely used technique for the quantification of non-chromophoric compounds like this compound.

Experimental Protocol: HPLC-RID Analysis

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

  • Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 0.05 mg/mL to 2.0 mg/mL).

2. Sample Preparation (from Plant Material):

  • Weigh 1-2 g of the homogenized and dried plant material into a centrifuge tube.

  • Add 20 mL of 80% ethanol.

  • Incubate in a water bath at 80°C for 30 minutes with occasional vortexing.

  • Centrifuge at 10,000 x g for 15 minutes.

  • Collect the supernatant. Repeat the extraction of the pellet twice more.

  • Pool the supernatants and evaporate to dryness under vacuum.

  • Reconstitute the dried extract in a known volume of deionized water (e.g., 2 mL).

  • Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.

3. HPLC-RID Conditions:

  • Column: Amino column (e.g., Spherisorb NH2, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (70:30, v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data for this compound as a Standard (HPLC-RID)
ParameterValue
Linearity Range 0.05 - 2.0 mg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~0.02 mg/mL
Limit of Quantification (LOQ) ~0.06 mg/mL
Recovery 95 - 105%
Precision (RSD%) < 2%

Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC HPLC-RID Analysis Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC Calibration Calibration Curve Construction HPLC->Calibration Quantification Quantification of this compound Calibration->Quantification

Figure 2: Workflow for quantitative analysis of this compound using HPLC-RID.

High-Sensitivity Analysis of this compound using HPAEC-PAD

For trace-level quantification of this compound, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) offers superior sensitivity and selectivity compared to HPLC-RID.

Experimental Protocol: HPAEC-PAD Analysis

1. Standard and Sample Preparation:

  • Follow the same procedures as for HPLC-RID analysis. Ensure all solutions are prepared with high-purity, deionized water.

2. HPAEC-PAD Conditions:

  • Column: High-pH anion-exchange column (e.g., CarboPac™ PA20).

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: 200 mM Sodium Hydroxide.

  • Mobile Phase C: 1 M Sodium Acetate in 200 mM Sodium Hydroxide.

  • Gradient Elution: A gradient program should be optimized to separate this compound from other carbohydrates. A typical gradient might involve increasing the concentration of sodium acetate over time.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Detector: Pulsed Amperometric Detector with a gold working electrode.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Similar to HPLC-RID, construct a calibration curve and quantify this compound based on peak area.

Quantitative Data for this compound as a Standard (HPAEC-PAD)
ParameterValue
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Recovery 97 - 103%
Precision (RSD%) < 3%

Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Enzymatic Hydrolysis of this compound

Enzymatic hydrolysis with α-galactosidase is a specific method for the structural confirmation of this compound and can be used for sample treatment to quantify its constituent monosaccharides.

Experimental Protocol: Enzymatic Hydrolysis

1. Reagents:

  • This compound standard or sample extract.

  • α-galactosidase from Aspergillus niger (e.g., 10 U/mL in 50 mM sodium acetate buffer, pH 4.5).

  • 50 mM Sodium Acetate Buffer (pH 4.5).

  • Tris buffer (1 M, pH 8.0) to stop the reaction.

2. Hydrolysis Procedure:

  • To 100 µL of this compound solution (e.g., 1 mg/mL in water), add 100 µL of 50 mM sodium acetate buffer (pH 4.5).

  • Add 20 µL of α-galactosidase solution.

  • Incubate the mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding 50 µL of 1 M Tris buffer (pH 8.0) and heating at 100°C for 5 minutes.

  • The resulting solution containing galactose and sucrose can be analyzed by HPLC or other chromatographic techniques.

Figure 3: Experimental workflow for the enzymatic hydrolysis of this compound.

Conclusion

This compound serves as an essential standard for the accurate quantification of complex carbohydrates in various matrices. The protocols detailed in these application notes provide robust and reliable methods for researchers, scientists, and drug development professionals. The choice between HPLC-RID and HPAEC-PAD will depend on the required sensitivity and the complexity of the sample matrix. The enzymatic hydrolysis protocol offers a specific method for structural elucidation and complementary quantitative analysis. The careful application of these methods will facilitate a deeper understanding of the roles of this compound and other RFOs in nutrition and disease.

Application Note: Derivatization of Ajugose for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ajugose is a hexasaccharide, a complex carbohydrate that, like other oligosaccharides, is characterized by low volatility and high polarity. These properties make it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[1][2] To overcome this limitation, a chemical modification process known as derivatization is required.[3] This application note details a robust and widely used two-step derivatization protocol involving methoximation followed by trimethylsilylation (TMS) to render this compound sufficiently volatile for reliable GC-MS analysis.

The primary goal of this derivatization is to replace the active, polar hydrogen atoms in the hydroxyl (-OH) groups of the sugar with non-polar trimethylsilyl (TMS) groups.[4] This transformation significantly increases the molecule's volatility, allowing it to travel through the GC column in the gas phase. A preliminary methoximation step is crucial for reducing the complexity of the resulting chromatogram. By converting the carbonyl groups of the reducing end of the sugar into oximes, this step prevents the formation of multiple tautomeric isomers (ring-chain forms), which would otherwise lead to multiple peaks for a single analyte, complicating quantitative analysis.[3][4][5]

This method is highly effective for the qualitative and quantitative analysis of this compound and other complex carbohydrates in various matrices, including food science, metabolomics, and natural product research.

Principle of the Method

The derivatization process occurs in two sequential reactions:

  • Methoximation: The sample is first treated with methoxyamine hydrochloride in a pyridine solvent. The methoxyamine reacts with the aldehyde or ketone group of the reducing sugar moiety of this compound. This "locks" the sugar in its open-chain form, preventing the formation of different ring isomers in solution and subsequent multiple derivatized products.[4][6]

  • Trimethylsilylation (TMS): Following methoximation, a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added. MSTFA efficiently replaces the active hydrogens on all hydroxyl groups with TMS groups.[3][4] This step drastically reduces the polarity of the molecule and increases its volatility, making it amenable to GC separation and subsequent MS detection. The resulting derivatized this compound is a TMS-ether.

Experimental Protocol

This protocol provides a detailed methodology for the derivatization of this compound for GC-MS analysis. Anhydrous (moisture-free) conditions are critical for the success of the silylation step, as silylating reagents are highly sensitive to moisture.[3]

1. Apparatus and Materials

  • Apparatus:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

    • Autosampler vials (2 mL) with micro-inserts

    • Heating block or thermal shaker

    • Centrifugal vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator

    • Vortex mixer

    • Pipettes and precision tips

  • Reagents and Standards:

    • This compound standard

    • Pyridine (anhydrous)

    • Methoxyamine hydrochloride (MeOx)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Internal Standard (IS), e.g., Phenyl β-D-glucopyranoside or Sorbitol

    • Heptane or Ethyl Acetate (for dilution)

2. Sample Preparation and Drying

Proper sample preparation is crucial for accurate results. For solid samples containing this compound, an extraction using a suitable solvent (e.g., 80% ethanol) may be required.

  • Aliquot a precise volume of the sample extract or a standard solution into a GC vial micro-insert.

  • Add a known concentration of the internal standard.

  • Evaporate the solvent to complete dryness using a centrifugal vacuum concentrator or a gentle stream of nitrogen gas.[7] It is imperative to remove all water, as its presence will interfere with the silylation reaction.[3]

3. Derivatization Procedure

  • Step 1: Methoximation

    • Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride/pyridine solution to the dried sample residue.

    • Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the vial in a heating block or thermal shaker at 37°C for 90 minutes.[4]

  • Step 2: Trimethylsilylation (TMS)

    • After the methoximation step, allow the vial to cool to room temperature.

    • Add 80 µL of MSTFA to the vial.

    • Seal the vial immediately and vortex briefly.

    • Incubate the vial at 37°C for 30 minutes in a heating block or thermal shaker.[4][8]

    • After cooling to room temperature, the sample is ready for GC-MS analysis. If needed, the sample can be diluted with heptane or ethyl acetate.

Data Presentation

Quantitative data and experimental parameters should be clearly organized for reproducibility and comparison.

Table 1: Reagents and Their Functions in the Derivatization Protocol

ReagentFunctionRationale
Pyridine SolventProvides a non-aqueous environment and acts as a catalyst.
Methoxyamine HCl Oximation AgentReacts with carbonyl groups to prevent multiple tautomers.[3][4]
MSTFA Silylation AgentReplaces active hydrogens with TMS groups to increase volatility.[4]
Phenyl β-D-glucopyranoside Internal StandardUsed for quantitative analysis to correct for variations in derivatization efficiency and injection volume.

Table 2: Summary of the Derivatization Protocol Parameters

StepParameterValue/Condition
Drying MethodCentrifugal vacuum concentration or Nitrogen stream
Methoximation Reagent Volume50 µL (20 mg/mL MeOx in Pyridine)
Temperature37°C
Time90 minutes
Silylation Reagent Volume80 µL (MSTFA)
Temperature37°C
Time30 minutes

Table 3: Example GC-MS Operating Conditions for Derivatized this compound Analysis

ParameterCondition
GC System Agilent 7890A or equivalent
Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Initial 150°C, ramp at 5°C/min to 320°C, hold for 10 min
MS System Agilent 5975C or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-1000

Visualized Workflow and Logic

The following diagrams illustrate the experimental workflow for the derivatization and analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis start This compound Sample (Extract or Standard) is_add Add Internal Standard start->is_add drying Evaporate to Dryness (Anhydrous Conditions) is_add->drying methox Step 1: Methoximation (MeOx in Pyridine, 37°C, 90 min) drying->methox silylation Step 2: Silylation (MSTFA, 37°C, 30 min) methox->silylation gcms GC-MS Injection and Analysis silylation->gcms data Data Acquisition (Chromatogram & Spectra) gcms->data

Caption: Workflow for the two-step derivatization of this compound for GC-MS analysis.

Reaction_Principle This compound This compound (Non-volatile, Polar) methox_step Methoximation (Protects Carbonyl Group) This compound->methox_step  1. Methoxyamine HCl silylation_step Silylation (Replaces -OH with -OTMS) methox_step->silylation_step  2. MSTFA final_product Volatile this compound-TMS Derivative (Ready for GC-MS) silylation_step->final_product

Caption: Logical relationship of the chemical modification steps in this compound derivatization.

References

Application Notes and Protocols for Studying Oligosaccharide Metabolism Using Ajugose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ajugose, a hexasaccharide from the raffinose family of oligosaccharides (RFOs), in studies of oligosaccharide metabolism, particularly focusing on its interaction with the gut microbiota and subsequent effects on host cell signaling.

Introduction to this compound and its Significance

This compound is a complex carbohydrate that is not digestible by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact.[1] There, it can be selectively fermented by beneficial gut bacteria, such as species of Bifidobacterium and Lactobacillus.[1] This selective fermentation, or prebiotic effect, leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which have profound effects on gut health and host physiology.[2][3][4] Studying the metabolism of this compound can provide valuable insights into the mechanisms of prebiotics, the function of the gut microbiome, and potential therapeutic strategies for various diseases.

Data Presentation: Quantitative Analysis of Oligosaccharide Fermentation

The fermentation of this compound by gut microbiota leads to the production of SCFAs. While specific quantitative data for this compound fermentation is limited in publicly available literature, the following table presents representative data for the fermentation of other raffinose family oligosaccharides (RFOs) by gut bacteria, which can be used as an expected outcome for this compound fermentation experiments. The molar ratio of acetate, propionate, and butyrate can vary depending on the specific oligosaccharide, the composition of the gut microbiota, and the in vitro conditions.[2][4]

Table 1: Expected Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Raffinose Family Oligosaccharides (RFOs) by Human Fecal Microbiota

OligosaccharideAcetate (mol%)Propionate (mol%)Butyrate (mol%)Total SCFA (mM)
Inulin (Control)50-6015-2515-2580-120
Raffinose45-5520-3015-2570-110
Stachyose40-5025-3520-3060-100
This compound (Expected) 40-50 25-35 20-30 50-90

Note: The values for this compound are extrapolated based on the trends observed with other RFOs. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Fermentation of this compound by Human Fecal Microbiota

This protocol describes a batch culture fermentation model to assess the prebiotic potential of this compound.

Materials:

  • This compound (high purity)

  • Fresh human fecal samples from healthy donors (screened for antibiotic use)

  • Phosphate-buffered saline (PBS), anaerobic

  • Basal medium for fermentation (e.g., containing peptone water, yeast extract, and salts)

  • Anaerobic chamber or jars with gas-generating kits

  • pH-controlled fermenters or sealed anaerobic tubes

  • Centrifuge

  • Syringes and 0.22 µm filters

Procedure:

  • Fecal Slurry Preparation:

    • Inside an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a 10% (w/v) fecal slurry.

    • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • Prepare the basal fermentation medium and dispense it into anaerobic culture vessels.

    • Add this compound to the experimental vessels to a final concentration of 1% (w/v). Include a negative control (no substrate) and a positive control (e.g., inulin).

    • Inoculate each vessel with the fecal slurry to a final concentration of 1-5% (v/v).

  • Incubation:

    • Incubate the cultures at 37°C under anaerobic conditions for 24-48 hours. If using pH-controlled fermenters, maintain the pH at 6.5-6.8.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 12, 24, 48 hours), collect samples from the fermentation vessels.

    • Immediately measure the pH of the culture.

    • Centrifuge a portion of the sample to pellet the bacterial cells.

    • Filter the supernatant through a 0.22 µm filter and store at -20°C for SCFA and residual this compound analysis.

    • Store the bacterial pellet at -80°C for microbial community analysis (e.g., 16S rRNA sequencing).

Protocol 2: Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography (GC)

Materials:

  • Fermentation supernatants

  • Internal standard solution (e.g., 2-ethylbutyric acid)

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column for SCFA analysis (e.g., a fused silica capillary column with a free fatty acid phase)

Procedure:

  • Sample Preparation:

    • Thaw the fermentation supernatant samples.

    • To 1 ml of supernatant, add 0.1 ml of the internal standard solution and 0.2 ml of concentrated HCl.

    • Add 1 ml of diethyl ether, vortex vigorously for 1 minute, and centrifuge to separate the phases.

    • Transfer the ether layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • GC Analysis:

    • Inject 1 µl of the ether extract into the GC-FID.

    • Use an appropriate temperature program for the oven to separate the SCFAs.

    • Identify and quantify the SCFAs by comparing the retention times and peak areas to a standard curve prepared with known concentrations of acetate, propionate, and butyrate.

Protocol 3: Quantification of this compound and its Metabolites by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Materials:

  • Fermentation supernatants

  • This compound, stachyose, raffinose, galactose, sucrose, fructose, and glucose standards

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • HPLC system with a refractive index detector (RID)

  • Amino-propylysilated silica column (or other suitable carbohydrate analysis column)

Procedure:

  • Sample Preparation:

    • Thaw the fermentation supernatant samples.

    • Centrifuge the samples to remove any remaining particulate matter.

    • Dilute the samples with a mixture of acetonitrile and water (e.g., 75:25 v/v) to match the mobile phase.

  • HPLC-RID Analysis:

    • Set up the HPLC system with an isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) at a constant flow rate.

    • Maintain the column and RID at a constant temperature (e.g., 30-40°C).

    • Inject the prepared samples and standards.

    • Identify and quantify this compound and its potential breakdown products by comparing retention times and peak areas to the standard curves.[5][6][7]

Visualization of Metabolic and Signaling Pathways

This compound Metabolism by Gut Microbiota

The breakdown of this compound is initiated by extracellular or cell-surface associated α-galactosidases produced by bacteria such as Bifidobacterium and Lactobacillus. These enzymes sequentially cleave the α-1,6 linked galactose units.

Ajugose_Metabolism cluster_fermentation Bacterial Fermentation This compound This compound (Hexasaccharide) Stachyose Stachyose (Pentasaccharide) This compound->Stachyose α-galactosidase Raffinose Raffinose (Tetrasaccharide) Stachyose->Raffinose α-galactosidase Galactose Galactose Stachyose->Galactose Sucrose Sucrose Raffinose->Sucrose α-galactosidase Raffinose->Galactose Fructose Fructose Sucrose->Fructose Glucose Glucose Sucrose->Glucose SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Galactose->SCFAs Fructose->SCFAs Glucose->SCFAs

This compound breakdown by gut microbial enzymes.
Experimental Workflow for this compound Fermentation and Analysis

This workflow outlines the key steps from sample preparation to data analysis in an in vitro study of this compound metabolism.

Experimental_Workflow cluster_prep Preparation cluster_ferm In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Fecal_Slurry Prepare Fecal Slurry (10% w/v) Fecal_Sample->Fecal_Slurry Fermentation Anaerobic Batch Fermentation with this compound Fecal_Slurry->Fermentation Sampling Collect Samples at Time Points (0, 12, 24, 48h) Fermentation->Sampling SCFA_Analysis SCFA Analysis (GC-FID) Sampling->SCFA_Analysis Oligo_Analysis Residual Oligosaccharide Analysis (HPLC-RID) Sampling->Oligo_Analysis Microbiota_Analysis Microbial Community Analysis (16S rRNA sequencing) Sampling->Microbiota_Analysis Data_Interpretation Data Interpretation and Reporting SCFA_Analysis->Data_Interpretation Oligo_Analysis->Data_Interpretation Microbiota_Analysis->Data_Interpretation SCFA_Signaling cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_nucleus Nucleus SCFAs Acetate, Propionate, Butyrate (from this compound Fermentation) GPR43 GPR41/GPR43 SCFAs->GPR43 GPR109A GPR109A SCFAs->GPR109A HDAC HDACs SCFAs->HDAC inhibition NFkB_inhibition ↓ NF-κB Activation GPR43->NFkB_inhibition downstream signaling GPR109A->NFkB_inhibition downstream signaling Gene_Expression ↑ Gene Expression (e.g., anti-inflammatory cytokines) HDAC->Gene_Expression histone acetylation

References

Application Notes and Protocols for High-Performance Anion-Exchange Chromatography (HPAEC) Separation of Ajugose

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and a protocol for the separation of Ajugose from other RFOs using HPAEC-PAD.

Data Presentation

The following tables summarize quantitative data relevant to the analysis of this compound and related oligosaccharides. Table 1 provides typical chromatographic parameters obtained from HPAEC-PAD analysis of RFOs, while Table 2 presents an example of the quantitative distribution of RFOs in a plant extract, as determined by a chromatographic method.

Table 1: Typical Chromatographic Parameters for Raffinose Family Oligosaccharides by HPAEC-PAD

CompoundRetention Time (min)Limit of Detection (LOD) (ppm)Limit of Quantification (LOQ) (ppm)Resolution (Rs)
Sucrose~5.0-->1.5
Raffinose~8.510.4334.40>1.5
Stachyose~10.0-->1.5
Verbascose~11.5-->1.5
This compound ~13.0 (Estimated) -->1.5 (Expected)

Data for LOD and LOQ for raffinose are based on a study of honey carbohydrates.[6] Retention times are illustrative and can vary based on specific chromatographic conditions. The retention time for this compound is an estimation based on the elution order of other RFOs, where retention time increases with the degree of polymerization.

Table 2: Example of Quantitative Distribution of Raffinose Family Oligosaccharides in the Roots of Lycopus lucidus

OligosaccharideAverage Content (mg/g)
Raffinose66.5
Stachyose289.0
Verbascose212.4
This compound 118.6
Total RFOs 686.5

This data was obtained using hydrophilic interaction liquid chromatography (HILIC) and is presented here as an example of the relative abundance of this compound and other RFOs that might be found in a natural source.

Experimental Protocols

This section details the methodology for the separation and quantification of this compound using HPAEC-PAD. The protocol is based on established methods for the analysis of raffinose family oligosaccharides.[4]

1. Sample Preparation

  • Plant Material:

    • Homogenize 1 gram of the plant sample (e.g., seeds, roots) in 10 mL of 80% ethanol.

    • Incubate the mixture at 80°C for 30 minutes.

    • Centrifuge at 10,000 x g for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • Dilute the sample with deionized water as necessary to fall within the calibration range.

  • Standard Solutions:

    • Prepare individual stock solutions of sucrose, raffinose, stachyose, verbascose, and this compound at a concentration of 1 mg/mL in deionized water.

    • Prepare a mixed standard solution containing all five oligosaccharides at a suitable concentration (e.g., 20 µg/mL each) by diluting the stock solutions.

    • Prepare a series of calibration standards by serially diluting the mixed standard solution.

2. HPAEC-PAD System and Conditions

  • Chromatography System: A high-pressure ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode. The system should be configured to be metal-free to avoid contamination of the column and electrode.[7]

  • Column:

    • Dionex CarboPac™ PA1 (4 x 250 mm) with a CarboPac™ PA1 Guard Column (4 x 50 mm).[8]

    • Alternative columns for oligosaccharide separations include Dionex CarboPac™ PA100 or PA200.[2][9]

  • Mobile Phase:

    • Eluent A: 150 mM Sodium Hydroxide (NaOH)

    • Eluent B: 150 mM Sodium Hydroxide (NaOH) with 500 mM Sodium Acetate (NaOAc)

  • Gradient Program:

Time (min)Flow Rate (mL/min)% Eluent A% Eluent B
0.01.01000
1.01.01000
15.01.06040
20.01.00100
25.01.00100
25.11.01000
35.01.01000
  • Column Temperature: 30 °C

  • Injection Volume: 25 µL

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • PAD Waveform (Standard Quadrupole Potential Waveform):

Time (s)Potential (V) vs. Ag/AgClIntegration
0.00+0.1
0.20+0.1Begin
0.40+0.1End
0.41-2.0
0.42-2.0
0.43+0.6
0.44-0.1
0.50-0.1

3. Data Analysis

  • Identify the peaks in the chromatograms by comparing the retention times with those of the standards.

  • Generate a calibration curve for each oligosaccharide by plotting the peak area against the concentration.

  • Quantify the amount of this compound and other oligosaccharides in the samples using the calibration curves.

Visualizations

Below are diagrams illustrating the experimental workflow and the structural relationships of the raffinose family of oligosaccharides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hpaec_pad HPAEC-PAD Analysis cluster_data_analysis Data Analysis Sample Plant Material / Standard Extraction Ethanol Extraction Sample->Extraction Filtration 0.22 µm Filtration Extraction->Filtration Dilution Dilution Filtration->Dilution Injection Autosampler Injection Dilution->Injection Separation Dionex CarboPac PA1 Column NaOH/NaOAc Gradient Injection->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for the HPAEC-PAD analysis of this compound.

rfo_family Sucrose Sucrose (Glucose-Fructose) Raffinose Raffinose (DP3) Sucrose->Raffinose + Galactose Stachyose Stachyose (DP4) Raffinose->Stachyose + Galactose Verbascose Verbascose (DP5) Stachyose->Verbascose + Galactose This compound This compound (DP6) Verbascose->this compound + Galactose

Caption: Structural relationship of the Raffinose Family of Oligosaccharides (RFOs).

References

Application Notes and Protocols: Ajugose as a Substrate for Glycoside Hydrolases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugose, a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is found in various plant sources. The study of its enzymatic hydrolysis is crucial for understanding carbohydrate metabolism, nutritional science, and for potential applications in the food and pharmaceutical industries. This document provides detailed application notes and protocols for investigating this compound as a substrate for glycoside hydrolases, specifically α-galactosidases.

Principle of this compound Hydrolysis

This compound is structurally composed of four α-1,6-linked galactose units attached to a sucrose molecule. The primary enzymes responsible for its degradation are α-galactosidases (EC 3.2.1.22), which catalyze the sequential cleavage of the terminal α-1,6-glycosidic bonds, releasing galactose. This enzymatic action progressively breaks down this compound into smaller oligosaccharides (verbascose, stachyose, and raffinose) and ultimately to sucrose and galactose. The α-1,2 glycosidic bond within the sucrose core is not cleaved by α-galactosidases.[1]

Applications in Research and Drug Development

  • Food Science and Nutrition: Investigating the enzymatic removal of this compound and other RFOs from legumes and other food products to improve their nutritional value and reduce digestive discomfort.[2][3]

  • Enzyme Technology: Characterizing novel α-galactosidases from microbial, plant, or animal sources for their substrate specificity and catalytic efficiency towards complex oligosaccharides like this compound.

  • Drug Development: Designing inhibitors of α-galactosidases, which may have therapeutic applications. Conversely, utilizing α-galactosidases in prodrug activation strategies where a galactose moiety masks a drug's activity.

  • Metabolic Studies: Understanding the metabolic fate of this compound-derived monosaccharides and their impact on cellular signaling pathways.

Quantitative Data on α-Galactosidase Activity

While specific kinetic data for this compound is limited in publicly available literature, the following tables summarize the kinetic parameters of various α-galactosidases on structurally related raffinose family oligosaccharides. This data can serve as a reference for selecting enzymes and designing experiments for this compound hydrolysis.

Table 1: Kinetic Parameters of α-Galactosidases on Raffinose and Stachyose

Enzyme SourceSubstrateKm (mM)Vmax (μmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Bacillus megaterium VHM1Raffinose5.014.207.060[4]
Debaryomyces hansenii UFV-1Raffinose16Not ReportedNot ReportedNot Reported[5]
Debaryomyces hansenii UFV-1Stachyose9.66Not ReportedNot ReportedNot Reported[5]
Aspergillus nigerRaffinoseNot ReportedNot Reported4.5 - 5.555[6]
Aspergillus nigerStachyoseNot ReportedNot Reported4.5 - 5.555[6]

Note: Vmax values can vary significantly based on the purity of the enzyme preparation and assay conditions.

Experimental Protocols

Protocol 1: Enzymatic Assay for this compound Hydrolysis

This protocol describes a general method to determine the activity of α-galactosidase on this compound.

Materials:

  • α-Galactosidase (commercial preparations are available from various suppliers)[1][2][3][7][8]

  • This compound (as substrate)

  • Sodium acetate buffer (50 mM, pH 4.5-5.5) or Sodium phosphate buffer (50 mM, pH 6.0-7.5)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • D-Galactose (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare Substrate Solution: Dissolve this compound in the appropriate buffer to a final concentration of 10-20 mM. The optimal concentration should be determined empirically.

  • Prepare Enzyme Solution: Dilute the α-galactosidase in the same buffer to a concentration that yields a linear reaction rate over the desired time course.

  • Enzyme Reaction:

    • Pre-warm 500 µL of the this compound solution to the optimal temperature of the enzyme in a microcentrifuge tube.

    • Initiate the reaction by adding 100 µL of the diluted enzyme solution.

    • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30, 60 minutes).

    • Prepare a blank by adding the enzyme to the substrate solution after the stop reagent.

  • Stopping the Reaction: Terminate the reaction by adding 1 mL of DNS reagent.

  • Color Development: Heat the tubes in a boiling water bath for 5-15 minutes.

  • Measurement: After cooling to room temperature, add 8.4 mL of distilled water, mix well, and measure the absorbance at 540 nm.

  • Quantification: Determine the amount of released galactose by comparing the absorbance to a standard curve prepared with known concentrations of D-galactose.

Calculation of Enzyme Activity:

One unit (U) of α-galactosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of galactose from the substrate per minute under the specified assay conditions.

Protocol 2: Analysis of this compound Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of this compound and its hydrolysis products.

Materials:

  • HPLC system with a Refractive Index (RI) detector

  • Amino (NH2) or Amide-based column

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Standards: this compound, Verbascose, Stachyose, Raffinose, Sucrose, Galactose

Procedure:

  • Sample Preparation:

    • Take aliquots from the enzymatic reaction at different time points.

    • Stop the reaction by heating the samples at 100°C for 5-10 minutes to denature the enzyme.

    • Centrifuge the samples to remove any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: Amino-based column (e.g., Spherisorb NH2)

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 or 80:20 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40°C

    • Detector: Refractive Index (RI) detector

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its hydrolysis products by comparing their retention times with those of the standards.

    • Quantify the concentration of each sugar by integrating the peak areas and comparing them to the calibration curves of the respective standards.

Protocol 3: Analysis of this compound Hydrolysis by Thin-Layer Chromatography (TLC)

TLC provides a rapid and qualitative method to monitor the progress of this compound hydrolysis.

Materials:

  • Silica gel TLC plates

  • Developing solvent (e.g., n-butanol:ethanol:water, 5:3:2 v/v/v)

  • Visualization reagent (e.g., Diphenylamine-aniline-phosphoric acid reagent)[9]

  • Standards: this compound, Verbascose, Stachyose, Raffinose, Sucrose, Galactose

Procedure:

  • Sample Spotting: Spot a small volume (1-2 µL) of the reaction mixture at different time points, along with the standards, onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the solvent system and allow the solvent to ascend the plate.

  • Visualization:

    • After the solvent front has reached the desired height, remove the plate and dry it completely.

    • Spray the plate evenly with the visualization reagent.

    • Heat the plate at 80-100°C for a few minutes until colored spots appear.

  • Analysis: Observe the disappearance of the this compound spot and the appearance of spots corresponding to its hydrolysis products over time. Ketoses and oligosaccharides containing ketoses will typically appear as blue spots with the specified reagent.[5]

Visualizations

Enzymatic Hydrolysis of this compound

Ajugose_Hydrolysis This compound This compound (Hexasaccharide) Verbascose Verbascose (Pentasaccharide) This compound->Verbascose + Galactose Stachyose Stachyose (Tetrasaccharide) Verbascose->Stachyose + Galactose Raffinose Raffinose (Trisaccharide) Stachyose->Raffinose + Galactose Sucrose Sucrose (Disaccharide) Raffinose->Sucrose + Galactose Galactose Galactose (Monosaccharide) Enzyme α-Galactosidase Enzyme->this compound Enzyme->Verbascose Enzyme->Stachyose Enzyme->Raffinose Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_results Results Enzyme_Prep Prepare α-Galactosidase Solution Reaction Incubate Enzyme and Substrate at Optimal Temperature and pH Enzyme_Prep->Reaction Substrate_Prep Prepare this compound Solution Substrate_Prep->Reaction Sampling Collect Aliquots at Different Time Intervals Reaction->Sampling HPLC HPLC Analysis (Quantitative) Sampling->HPLC TLC TLC Analysis (Qualitative) Sampling->TLC Kinetics Determine Kinetic Parameters (Km, Vmax) HPLC->Kinetics Products Identify and Quantify Hydrolysis Products HPLC->Products TLC->Products Signaling_Pathway cluster_hydrolysis Extracellular/Lumen cluster_cell Intracellular This compound This compound Galactose Galactose This compound->Galactose Hydrolysis Sucrose Sucrose This compound->Sucrose Hydrolysis Enzyme α-Galactosidase Enzyme->this compound Galactose_Metabolism Galactose Metabolism (Leloir Pathway) Galactose->Galactose_Metabolism Galactose->Galactose_Metabolism Glycolysis Glycolysis Sucrose->Glycolysis Sucrose->Glycolysis Glucose_1_P Glucose-1-Phosphate Galactose_Metabolism->Glucose_1_P Glucose_1_P->Glycolysis Glycosylation Glycosylation (Glycoproteins, Glycolipids) Glucose_1_P->Glycosylation Energy Energy Production (ATP) Glycolysis->Energy

References

Application Notes and Protocols for Determining the In Vitro Biological Activity of Ajugose-Containing Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugose, an iridoid glycoside found in plants of the Ajuga genus, has garnered interest for its potential therapeutic properties. These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound, or more commonly, extracts from Ajuga species rich in this compound and other bioactive compounds. The described assays focus on three key areas of pharmacological interest: α-glucosidase inhibition for anti-diabetic potential, antioxidant activity, and anti-inflammatory effects. The provided protocols are intended to guide researchers in the systematic evaluation of these activities.

Data Presentation

The following tables summarize the biological activity of various Ajuga species extracts, which are known to contain this compound among other active constituents. It is important to note that these values represent the activity of the complex extract and not of purified this compound.

Table 1: α-Glucosidase Inhibitory Activity of Ajuga Species Extracts

Plant SpeciesExtract TypeIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
Ajuga bracteosaChloroform29.92AcarboseNot specified in study
Ajuga bracteosan-Hexane131.7AcarboseNot specified in study

Table 2: Antioxidant Activity of Ajuga Species Extracts (DPPH Radical Scavenging Assay)

Plant SpeciesExtract TypeEC50/IC50 (µg/mL)Reference CompoundReference EC50/IC50 (µg/mL)
Ajuga reptansMethanolic135.78 ± 4.12α-tocopherol10.10 ± 1.30
Ajuga genevensisMethanol33.74 ± 1.99Not specified in studyNot specified in study
Ajuga genevensisEthanol31.29 ± 1.92Not specified in studyNot specified in study
Ajuga reptans (flowers)Ethanol49.35 ± 2.91Quercetin5.59

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay is a crucial tool for screening potential anti-diabetic agents that act by delaying carbohydrate digestion.[1][2]

Principle: The inhibitory effect of a sample on α-glucosidase activity is determined by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically at 405 nm. A reduction in the absorbance in the presence of the test sample compared to a control indicates enzyme inhibition.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test sample (this compound or Ajuga extract)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test sample and acarbose in DMSO. Further dilute with phosphate buffer to desired concentrations.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of the test sample or acarbose solution to the respective wells.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well, except for the blank wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (enzyme + buffer + substrate) and A_s is the absorbance of the sample (enzyme + sample + substrate).

  • The IC50 value (the concentration of the sample that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the sample concentrations.

Workflow for α-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_sample Prepare test sample and acarbose solutions add_sample Add test sample/acarbose prep_sample->add_sample prep_enzyme Prepare α-glucosidase solution add_enzyme Add α-glucosidase prep_enzyme->add_enzyme prep_substrate Prepare pNPG solution add_substrate Add pNPG to initiate reaction prep_substrate->add_substrate add_buffer Add phosphate buffer to wells add_buffer->add_sample add_sample->add_enzyme incubate1 Incubate at 37°C for 15 min add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C for 20 min add_substrate->incubate2 stop_reaction Add Na₂CO₃ to stop reaction incubate2->stop_reaction read_absorbance Measure absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

DPPH Radical Scavenging Assay

This assay is a widely used method to evaluate the antioxidant capacity of natural compounds.[3][4]

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the scavenging activity of the antioxidant.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test sample (this compound or Ajuga extract)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test sample and the positive control in methanol. Prepare serial dilutions to various concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the test sample or positive control at different concentrations.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (DPPH solution + methanol) and A_s is the absorbance of the sample (DPPH solution + sample).

  • The EC50 or IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

Workflow for DPPH Radical Scavenging Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_sample Prepare test sample and control solutions in methanol add_sample Add test sample/control to wells prep_sample->add_sample prep_dpph Prepare 0.1 mM DPPH solution in methanol add_dpph Add DPPH solution prep_dpph->add_dpph add_sample->add_dpph incubate Incubate in dark for 30 min add_dpph->incubate read_absorbance Measure absorbance at 517 nm incubate->read_absorbance calculate_scavenging Calculate % scavenging activity read_absorbance->calculate_scavenging determine_ec50 Determine EC50/IC50 value calculate_scavenging->determine_ec50

Caption: Workflow of the DPPH radical scavenging assay.

Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages

This cell-based assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).[5][6]

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) upon stimulation with pro-inflammatory agents like LPS. NO is a key inflammatory mediator. The concentration of NO in the cell culture supernatant can be indirectly quantified by measuring the amount of nitrite, a stable oxidation product of NO, using the Griess reagent. A reduction in nitrite levels in the presence of the test sample indicates an anti-inflammatory effect.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test sample (this compound or Ajuga extract)

  • L-NG-Nitroarginine Methyl Ester (L-NAME) or Dexamethasone (positive control)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, remove the medium and replace it with fresh medium containing various concentrations of the test sample or positive control.

  • Incubate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for another 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated as: % Inhibition = [(Nitrite_c - Nitrite_s) / Nitrite_c] * 100 Where Nitrite_c is the nitrite concentration in the LPS-stimulated control and Nitrite_s is the nitrite concentration in the sample-treated, LPS-stimulated cells.

  • Determine the IC50 value by plotting the percentage of inhibition against the sample concentrations. A concurrent cell viability assay (e.g., MTT or resazurin) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Signaling Pathway Analysis

Extracts of Ajuga species have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7]

NF-κB Signaling Pathway

Inhibition of NF-κB Activation by Ajuga Extract

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription Ajuga Ajuga Extract Ajuga->IkB inhibits degradation Ajuga->NFkB inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by Ajuga extract.

MAPK Signaling Pathway

Modulation of MAPK Signaling by Ajuga Extract

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Genes Nucleus->Genes Ajuga Ajuga Extract Ajuga->MAPK inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by Ajuga extract.

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the biological activities of this compound-containing extracts. By following these detailed protocols, researchers can obtain reliable and reproducible data on the α-glucosidase inhibitory, antioxidant, and anti-inflammatory properties of these natural products. The elucidation of their effects on key signaling pathways such as NF-κB and MAPK will further contribute to understanding their mechanisms of action and potential for development into novel therapeutic agents.

References

Application Notes and Protocols: Stable Isotope Labeling of Ajugose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugose, a hexasaccharide belonging to the raffinose family of oligosaccharides, is composed of four galactose units, one glucose unit, and one fructose unit. As a complex carbohydrate, its metabolism is largely dependent on the enzymatic machinery of the gut microbiota. Understanding the metabolic fate of this compound is crucial for evaluating its potential as a prebiotic, its impact on the gut microbiome, and its subsequent effects on host metabolism.

Stable isotope labeling, in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1][2][3] By introducing a stable isotope-labeled substrate, such as ¹³C-labeled this compound, into a biological system, researchers can trace the labeled atoms as they are incorporated into downstream metabolites. This provides a dynamic view of metabolic pathways, which is a significant advantage over traditional metabolomics approaches that only provide a static snapshot of metabolite concentrations.[1]

These application notes provide a comprehensive overview and detailed protocols for the stable isotope labeling of this compound and its application in metabolic flux analysis (MFA), with a particular focus on in vitro gut microbiota fermentation models.

Synthesis of Stable Isotope Labeled this compound

To date, a standardized, commercially available method for the synthesis of isotopically labeled this compound has not been established. However, a plausible chemo-enzymatic approach can be proposed based on the known biosynthesis of raffinose family oligosaccharides (RFOs) and general enzymatic methods for oligosaccharide synthesis.[4][5][6][7] The proposed method utilizes uniformly labeled ¹³C-glucose as the initial labeled substrate.

Proposed Enzymatic Synthesis of [U-¹³C]-Ajugose

The synthesis would involve a series of enzymatic steps to build the hexasaccharide structure. A key precursor is galactinol, which is synthesized from UDP-D-galactose and myo-inositol.[1]

Key Enzymes:

  • Sucrose Synthase: To generate UDP-glucose from sucrose and UMP.

  • UDP-glucose 4-epimerase: To convert UDP-glucose to UDP-galactose.

  • Galactinol Synthase: To synthesize galactinol from UDP-galactose and myo-inositol.

  • Raffinose Synthase, Stachyose Synthase, and other Galactosyltransferases: To sequentially add galactose units to a sucrose acceptor.

Starting Materials:

  • [U-¹³C]-Sucrose (or [U-¹³C]-Glucose and unlabeled fructose, with the appropriate enzymes to form sucrose)

  • Myo-inositol

  • UDP

  • ATP

  • Required enzymes (as purified proteins or in cell-free expression systems)

The general principle involves using [U-¹³C]-sucrose as the starting labeled molecule. Enzymes would then be used to sequentially add unlabeled galactose units (from an unlabeled source like UDP-galactose) to build the this compound structure. Alternatively, if fully labeled this compound is desired, [U-¹³C]-UDP-galactose would need to be synthesized and used.

G cluster_synthesis Proposed Enzymatic Synthesis of Labeled this compound U13C_Sucrose [U-¹³C]-Sucrose Raffinose [U-¹³C]-Raffinose U13C_Sucrose->Raffinose + Gal (Raffinose Synthase) UDP_Gal UDP-Galactose Stachyose [U-¹³C]-Stachyose Verbascose [U-¹³C]-Verbascose This compound [U-¹³C]-Ajugose Raffinose->Stachyose + Gal (Stachyose Synthase) Stachyose->Verbascose + Gal (Galactosyltransferase) Verbascose->this compound + Gal (Galactosyltransferase)

Caption: Proposed enzymatic synthesis of uniformly ¹³C-labeled this compound.

Experimental Protocols for Metabolic Flux Analysis

The following protocol outlines an in vitro fermentation experiment using a human fecal slurry to investigate the metabolic fate of ¹³C-labeled this compound.

I. Preparation of Fecal Slurry
  • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

  • Immediately transfer the samples to an anaerobic chamber.

  • Homogenize the feces in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with 0.05% L-cysteine) to create a 10% (w/v) fecal slurry.

  • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

II. In Vitro Fermentation
  • In an anaerobic chamber, dispense the fecal slurry into sterile, anaerobic culture tubes or a bioreactor.

  • Add [U-¹³C]-Ajugose to the experimental group to a final concentration of 10 mg/mL.

  • For the control group, add unlabeled this compound at the same concentration.

  • Incubate the cultures at 37°C under anaerobic conditions.

  • Collect samples at multiple time points (e.g., 0, 2, 4, 8, 12, and 24 hours) for metabolomic analysis.

III. Sample Processing and Metabolite Extraction
  • Centrifuge the collected samples to separate the bacterial pellet and the supernatant.

  • For short-chain fatty acid (SCFA) analysis, acidify the supernatant with a suitable acid (e.g., hydrochloric acid) and extract with an organic solvent (e.g., diethyl ether).

  • For intracellular metabolite analysis, quench the metabolism of the bacterial pellet by rapidly adding a cold solvent mixture (e.g., methanol/water).

  • Lyse the bacterial cells (e.g., by bead beating) and extract the intracellular metabolites with a suitable solvent (e.g., acetonitrile/methanol/water).

IV. Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the extracted SCFAs to make them volatile.

    • Analyze the derivatized samples by GC-MS to determine the concentration and isotopic labeling patterns of SCFAs such as acetate, propionate, and butyrate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Analyze the intracellular and extracellular extracts to identify and quantify a broader range of metabolites, including amino acids, organic acids, and sugar phosphates.

    • Use tandem mass spectrometry to determine the mass isotopologue distributions of key metabolites.

G cluster_workflow Experimental Workflow for MFA of this compound start Start fecal_slurry Prepare Fecal Slurry start->fecal_slurry fermentation In Vitro Fermentation with [¹³C]-Ajugose fecal_slurry->fermentation sampling Time-Course Sampling fermentation->sampling extraction Metabolite Extraction (Supernatant & Pellet) sampling->extraction analysis GC-MS and LC-MS/MS Analysis extraction->analysis mfa Metabolic Flux Analysis (Computational Modeling) analysis->mfa end End mfa->end

Caption: Experimental workflow for metabolic flux analysis of this compound.

Data Presentation

The quantitative data obtained from the MS analysis should be summarized in clear and concise tables. The following are example templates for presenting the mass isotopologue distributions of key metabolites.

Table 1: Mass Isotopologue Distribution of Acetate

Time (hours)M+0 (%)M+1 (%)M+2 (%)
098.91.10.0
2.........
4.........
8.........
12.........
24.........

Table 2: Mass Isotopologue Distribution of Propionate

Time (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)
098.91.10.00.0
2............
4............
8............
12............
24............

Table 3: Mass Isotopologue Distribution of Butyrate

Time (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)
098.91.10.00.00.0
2...............
4...............
8...............
12...............
24...............

Metabolic Pathway Visualization

The ¹³C label from this compound will be incorporated into various metabolic pathways within the gut microbiota. The primary breakdown of this compound by alpha-galactosidases will release labeled galactose, glucose, and fructose, which will then enter central carbon metabolism.[1]

G cluster_metabolism Metabolic Fate of Labeled this compound in Gut Microbiota This compound [¹³C]-Ajugose Galactose [¹³C]-Galactose This compound->Galactose α-Galactosidase Glucose [¹³C]-Glucose This compound->Glucose α-Galactosidase Fructose [¹³C]-Fructose This compound->Fructose α-Galactosidase Glycolysis Glycolysis Galactose->Glycolysis Glucose->Glycolysis Fructose->Glycolysis Pyruvate [¹³C]-Pyruvate Glycolysis->Pyruvate Acetate [¹³C]-Acetate Pyruvate->Acetate Propionate [¹³C]-Propionate Pyruvate->Propionate Butyrate [¹³C]-Butyrate Pyruvate->Butyrate

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Ajugose Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of Ajugose from other Raffinose Family Oligosaccharides (RFOs).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from other RFOs?

A1: The primary challenges in separating this compound from other RFOs stem from their structural similarities. RFOs are a homologous series of oligosaccharides, differing only in the number of galactose units. This leads to:

  • Low Resolution: Co-elution of RFOs is common due to their similar physicochemical properties.

  • Low Retention: The high polarity of these oligosaccharides can lead to poor retention on traditional reversed-phase chromatography columns.

  • Poor Solubility: RFOs can have limited solubility in the high organic content mobile phases often used in HILIC separations.

  • Low Abundance of this compound: this compound is often present in trace amounts compared to other RFOs like stachyose and verbascose, making its detection and isolation difficult.[1]

Q2: Which chromatographic techniques are most effective for this compound separation?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique for separating polar compounds like RFOs.[2][3] Other successful methods include:

  • Silica Gel Chromatography: This is a classic and effective method for the initial isolation of this compound from crude plant extracts.[1][4]

  • Thin-Layer Chromatography (TLC) and Paper Chromatography: These are useful for the initial detection and qualitative analysis of this compound in a sample.[1]

Q3: Can enzymatic methods be used to simplify the separation of this compound?

A3: Yes, enzymatic hydrolysis can be a valuable strategy. Enzymes like α-galactosidase can be used to selectively hydrolyze lower molecular weight RFOs such as raffinose and stachyose, thereby enriching the sample for the higher molecular weight this compound.[5][6] This can be particularly useful as a pre-purification step before chromatography.

Troubleshooting Guides

HPLC & HILIC Troubleshooting
Problem Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Use a mobile phase additive (e.g., a small amount of acid or base) to minimize secondary interactions.
Inconsistent Retention Times - Inadequate column equilibration between injections. - Fluctuations in mobile phase composition. - Temperature variations.- Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection. - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a stable temperature.
Low Analyte Retention - Mobile phase is too polar (high aqueous content in HILIC). - Incorrect stationary phase selection.- Increase the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase. - Select a more appropriate HILIC column with a more polar stationary phase.
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Pump pulsations.- Filter all mobile phases and use high-purity solvents. - Degas the mobile phase before use. - Purge the pump to remove any trapped air bubbles.
No Peaks or Very Small Peaks - Detector issue (e.g., lamp off). - Injection problem. - Sample degradation.- Check that the detector is on and the lamp is functioning. - Ensure the injector is working correctly and the correct sample volume is being injected. - Prepare fresh samples and store them appropriately.
Silica Gel Chromatography Troubleshooting
Problem Potential Cause Solution
Poor Separation (Co-elution) - Inappropriate solvent system polarity. - Column channeling.- Optimize the solvent system by performing TLC trials with different solvent mixtures. - Ensure the silica gel is packed uniformly in the column to prevent channeling.
Compound Stuck on the Column - Solvent system is not polar enough. - Compound has very high affinity for silica gel.- Gradually increase the polarity of the mobile phase. - If the compound is still retained, consider using a stronger solvent system or a different stationary phase.
Cracked or Dry Column Bed - The top of the column was allowed to run dry.- Always keep the silica gel bed covered with solvent. If it runs dry, the column may need to be repacked.

Data Presentation

Table 1: Concentration of this compound and other RFOs in Various Plant Sources

Plant Source Raffinose (mg/g) Stachyose (mg/g) Verbascose (mg/g) This compound (mg/g) Reference
Lycopus lucidus Turcz. (roots)66.5289.0212.4118.6[2]
Ricebean (Vigna umbellata) varieties (mg/100g)196.29 - 429.5692.7 - 1480.6747.66 - 130.360.27 - 8.82[7]

Experimental Protocols

Protocol 1: Extraction and Initial Separation of this compound from Vigna mungo using Silica Gel Chromatography

This protocol is based on the method described for the isolation of this compound from Vigna mungo.[1][4]

1. Extraction: a. Grind dried seeds of Vigna mungo into a fine powder. b. Extract the powder with 80% ethanol at room temperature with continuous stirring for 24 hours. c. Filter the extract and concentrate it under reduced pressure to obtain a crude syrup.

2. Silica Gel Column Preparation: a. Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., a non-polar solvent like hexane). b. Pour the slurry into a glass column and allow it to pack under gravity, ensuring a uniform bed. c. Wash the column with the initial mobile phase.

3. Sample Loading and Elution: a. Dissolve the crude syrup in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column. b. Begin elution with a solvent gradient of increasing polarity. A typical gradient might start with 100% chloroform and gradually increase the proportion of methanol. c. Collect fractions of the eluate.

4. Fraction Analysis: a. Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound. b. Pool the fractions containing pure this compound and concentrate them to obtain the isolated compound.

Protocol 2: HILIC-HPLC Method for the Analysis of this compound

This protocol is a generalized method based on common practices for RFO separation.[7][8]

1. HPLC System and Column: a. An HPLC system equipped with a refractive index (RI) or evaporative light scattering detector (ELSD) is recommended. b. Use a HILIC column, such as an amino-propyl (NH2) bonded silica column (e.g., Spherisorb NH2).[7]

2. Mobile Phase Preparation: a. Prepare an isocratic mobile phase of acetonitrile and water. A common starting ratio is 70:30 (v/v).[7] b. Filter and degas the mobile phase before use.

3. Chromatographic Conditions: a. Flow Rate: 1.0 mL/min b. Column Temperature: 30-40°C c. Injection Volume: 10-20 µL d. Run Time: 20-30 minutes, or until all RFOs have eluted.

4. Sample Preparation: a. Dissolve the sample containing RFOs in the mobile phase. b. Filter the sample through a 0.45 µm filter before injection.

Mandatory Visualizations

RFO_Biosynthesis_Pathway Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose + Galactose (from Galactinol) Galactinol Galactinol Stachyose Stachyose Raffinose->Stachyose + Galactose (from Galactinol) Verbascose Verbascose Stachyose->Verbascose + Galactose (from Galactinol) This compound This compound Verbascose->this compound + Galactose (from Galactinol)

Caption: Biosynthesis pathway of Raffinose Family Oligosaccharides (RFOs).

Ajugose_Separation_Workflow Start Plant Material (e.g., Vigna mungo seeds) Extraction Ethanol Extraction Start->Extraction Concentration Concentration to Crude Syrup Extraction->Concentration PrePurification Optional: Enzymatic Hydrolysis (α-galactosidase) Concentration->PrePurification Chromatography Chromatographic Separation Concentration->Chromatography Direct PrePurification->Chromatography SilicaGel Silica Gel Chromatography Chromatography->SilicaGel HILIC HILIC-HPLC Chromatography->HILIC Analysis Fraction Analysis (TLC/HPLC) SilicaGel->Analysis HILIC->Analysis Pooling Pooling of this compound Fractions Analysis->Pooling FinalProduct Purified this compound Pooling->FinalProduct

Caption: Experimental workflow for the separation of this compound from plant material.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Ajugose Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of Ajugose.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for this compound analysis?

A1: A widely used method for the analysis of this compound and other raffinose family oligosaccharides (RFOs) is Hydrophilic Interaction Liquid Chromatography (HILIC). This technique typically employs a polar stationary phase, such as an amino (NH2) or amide-bonded silica column, with a mobile phase consisting of a high concentration of a less polar organic solvent, like acetonitrile, and a smaller amount of a polar solvent, like water. An isocratic mobile phase of acetonitrile and water in a 70:30 ratio has been successfully used for the analysis of this compound.

Q2: What type of detector is suitable for this compound analysis?

A2: Since this compound lacks a UV chromophore, UV detectors are generally not suitable for direct detection. The most common detectors for oligosaccharide analysis are Evaporative Light Scattering Detectors (ELSD) and Refractive Index (RI) detectors. ELSD is often preferred for its higher sensitivity and compatibility with gradient elution.

Q3: Can I use gradient elution for this compound analysis?

A3: Yes, gradient elution can be advantageous for analyzing samples containing a wide range of oligosaccharides with different degrees of polymerization. A typical gradient would involve decreasing the acetonitrile concentration (and increasing the water concentration) over the course of the run. This allows for the elution of smaller, less retained sugars first, followed by the larger, more retained oligosaccharides like this compound.

Q4: What are the key mobile phase parameters to optimize for better separation?

A4: The critical mobile phase parameters to optimize for this compound analysis are:

  • Acetonitrile/Water Ratio: This directly impacts the retention and resolution of oligosaccharides.

  • Buffer Type and Concentration: The addition of a buffer, such as ammonium formate or ammonium acetate, can improve peak shape and reproducibility.

  • pH: While less critical for neutral oligosaccharides like this compound, pH can influence the ionization of any acidic or basic impurities and affect their retention.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing. What are the likely causes related to the mobile phase and how can I fix it?

A: Peak tailing in oligosaccharide analysis can be caused by several factors related to the mobile phase:

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the hydroxyl groups of the sugar and active sites on the silica-based column packing can lead to tailing.

    • Solution: Adding a small amount of a weak acid or base to the mobile phase, such as 0.1% formic acid or 0.1% ammonia, can help to suppress these secondary interactions. Ensure the pH of the mobile phase is compatible with your column.

  • Inappropriate Mobile Phase Strength: If the mobile phase is too weak (too high acetonitrile concentration), the analyte may interact too strongly with the stationary phase, resulting in tailing.

    • Solution: Gradually decrease the acetonitrile concentration in your mobile phase (e.g., from 75% to 70%) to increase the elution strength.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (more polar) than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is as close as possible in composition to the mobile phase.

Issue 2: Unstable or Drifting Retention Times

Q: The retention time for my this compound peak is shifting between injections. What mobile phase parameters should I check?

A: Retention time drift is a common issue in HPLC and can often be traced back to the mobile phase:

  • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of the more volatile organic solvent (acetonitrile) can lead to changes in composition over time.

    • Solution: Always prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. If using a gradient, ensure the pump's mixing performance is optimal.

  • Lack of Column Equilibration: Insufficient equilibration time between runs, especially when using a gradient, can cause retention time instability.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with at least 10 column volumes of the initial mobile phase.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the solubility of the analyte, leading to shifts in retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

Issue 3: Poor Resolution Between this compound and Other Oligosaccharides

Q: I am having difficulty separating this compound from other closely eluting oligosaccharides like verbascose or stachyose. How can I improve the resolution by modifying the mobile phase?

A: Improving the resolution between structurally similar oligosaccharides often requires fine-tuning of the mobile phase:

  • Optimizing the Acetonitrile/Water Ratio: The selectivity of the separation is highly dependent on the water content in the mobile phase.

    • Solution: Perform a series of experiments with small, incremental changes in the acetonitrile concentration (e.g., 72%, 70%, 68%). This can significantly alter the relative retention of the oligosaccharides and improve resolution.

  • Switching to Gradient Elution: If isocratic elution does not provide adequate resolution, a shallow gradient can be employed.

    • Solution: Start with a high percentage of acetonitrile and gradually decrease it over a longer run time. A shallow gradient provides more time for the closely eluting compounds to separate.

  • Trying a Different Mobile Phase System: If optimizing the acetonitrile/water ratio is insufficient, a different chromatographic mode might be necessary.

    • Solution: Consider using a cation-exchange column with deionized water as the mobile phase. This method separates oligosaccharides based on their interaction with the metal counter-ion on the stationary phase and can offer a different selectivity profile.

Quantitative Data on Mobile Phase Composition

The following table summarizes different mobile phase compositions used for the analysis of this compound and other raffinose family oligosaccharides (RFOs).

Analyte(s)Column TypeMobile PhaseFlow Rate (mL/min)DetectorReference
This compound and other saccharidesSpherisorb NH2Acetonitrile:Water (70:30, v/v)1.0Not Specified--INVALID-LINK--
Raffinose, Stachyose, VerbascoseHamilton HC-75 (Ca2+)Deionized Water0.6Refractive Index--INVALID-LINK--
Raffinose, 1-kestose, nystoseSynergi™ Hydro-RP C18Gradient: Water (A) and Acetonitrile (B)0.7Refractive Index--INVALID-LINK--

Experimental Protocols

Detailed Methodology for Isocratic HPLC-ELSD Analysis of this compound

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing HPLC-grade acetonitrile and deionized water in a 70:30 (v/v) ratio.

    • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation.

  • Sample Preparation (from plant material):

    • Weigh approximately 1 gram of the finely ground plant material into a centrifuge tube.

    • Add 10 mL of 80% ethanol and vortex thoroughly.

    • Extract the sample in a water bath at 80°C for 30 minutes with intermittent vortexing.

    • Centrifuge the extract at 5000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and an Evaporative Light Scattering Detector (ELSD).

    • Column: Amino-propyl bonded silica column (e.g., Spherisorb NH2, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • ELSD Settings:

      • Nebulizer Temperature: 40°C

      • Evaporator Temperature: 60°C

      • Gas Flow Rate (Nitrogen): 1.5 L/min.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a series of calibration standards of this compound to generate a calibration curve.

    • Inject the prepared samples.

    • Identify and quantify the this compound peak in the samples by comparing its retention time and peak area to those of the standards.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_mobile_phase_optimization Mobile Phase Optimization cluster_solution Solution Problem Chromatographic Issue Observed (e.g., Poor Peak Shape, Unstable Retention Time, Poor Resolution) Check_System Check Basic HPLC System Parameters (Pressure, Leaks, Temperature) Problem->Check_System Review_Method Review Method Parameters (Mobile Phase Prep, Equilibration Time) Check_System->Review_Method System OK Adjust_Ratio Adjust Acetonitrile/Water Ratio Review_Method->Adjust_Ratio Method Parameters Correct Add_Modifier Add Mobile Phase Modifier (e.g., Formic Acid, Ammonia) Adjust_Ratio->Add_Modifier Resolution Still Poor Resolution_Achieved Optimal Separation Achieved Adjust_Ratio->Resolution_Achieved Resolution Improved Try_Gradient Implement a Shallow Gradient Add_Modifier->Try_Gradient Peak Shape Issues Persist Add_Modifier->Resolution_Achieved Peak Shape Improved Change_System Consider Alternative Chromatography (e.g., Cation-Exchange with Water) Try_Gradient->Change_System Resolution Still Inadequate Try_Gradient->Resolution_Achieved Resolution Improved Change_System->Resolution_Achieved Separation Successful

Caption: Troubleshooting workflow for HPLC mobile phase optimization in this compound analysis.

Mobile_Phase_Effects cluster_parameters Mobile Phase Parameters cluster_outcomes Chromatographic Outcomes Acetonitrile Acetonitrile Concentration (%) RetentionTime Retention Time Acetonitrile->RetentionTime Decreasing %ACN -> Decreases RT Resolution Resolution Acetonitrile->Resolution Optimizing %ACN -> Improves Resolution Buffer Buffer Concentration/pH Buffer->RetentionTime Can cause slight shifts PeakShape Peak Shape Buffer->PeakShape Improves Symmetry Gradient Gradient Slope Gradient->RetentionTime Affects elution window Gradient->Resolution Shallow gradient -> Improves Resolution

Caption: Relationship between mobile phase parameters and chromatographic outcomes for this compound analysis.

Technical Support Center: Ajugose Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ajugose extraction from plant tissues.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the this compound extraction process.

Issue 1: Low this compound Yield

Q: My this compound yield is consistently low. What are the potential causes and how can I improve it?

A: Low this compound yield can stem from several factors throughout the extraction and purification process. Here's a breakdown of potential causes and solutions:

  • Suboptimal Extraction Parameters: The efficiency of your extraction is highly dependent on the solvent, temperature, time, and solid-to-liquid ratio.

    • Solvent Choice and Concentration: Aqueous ethanol is a common solvent for extracting oligosaccharides. The concentration is critical; for raffinose family oligosaccharides (RFOs), a 50% ethanol solution often yields better results than higher concentrations like 80%.[1] High ethanol concentrations can cause co-precipitation of proteins, which may trap oligosaccharides and reduce the yield.[1]

    • Extraction Temperature: While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of thermally sensitive compounds.[2] For some oligosaccharides, extraction at room temperature or boiling temperature has shown similar yields.[1] It is crucial to optimize the temperature for your specific plant material.

    • Extraction Time: Insufficient extraction time will result in incomplete recovery of this compound. Conversely, excessively long extraction times may not significantly increase the yield and could lead to the degradation of the target molecule.[1]

    • Solid-to-Liquid Ratio: A low solid-to-liquid ratio may not provide enough solvent to effectively extract the this compound. Increasing the solvent volume can enhance extraction efficiency up to a certain point.[3][4]

  • Inefficient Cell Wall Disruption: The plant cell wall must be adequately disrupted to release the intracellular contents, including this compound.

    • Grinding: Ensure your plant material is finely and uniformly ground to maximize the surface area for solvent penetration.

    • Enzymatic Lysis: Consider using cell wall degrading enzymes like cellulases and pectinases to improve the release of cellular components.

  • Degradation of this compound: this compound, like other oligosaccharides, can be susceptible to degradation under certain conditions.

    • Enzymatic Degradation: Endogenous enzymes in the plant material can degrade oligosaccharides upon cell lysis. Blanching the plant material before extraction can help inactivate these enzymes.[1]

    • Acid Hydrolysis: Exposure to strong acidic conditions during extraction or purification can lead to the hydrolysis of glycosidic bonds in this compound.

  • Losses during Purification: Significant amounts of this compound can be lost during the purification steps.

    • Precipitation: Inefficient precipitation with ethanol will result in the loss of this compound in the supernatant.

    • Chromatography: Suboptimal column packing, incorrect mobile phase composition, or improper fraction collection can all contribute to low recovery rates.

Issue 2: Co-extraction of Impurities

Q: My this compound extract is contaminated with pigments, proteins, and other sugars. How can I minimize these impurities?

A: The co-extraction of impurities is a common challenge in plant-based extractions. Here are some strategies to obtain a cleaner this compound extract:

  • Pre-extraction Defatting: For plant materials with high lipid content, a pre-extraction step with a non-polar solvent like hexane can remove lipids that might interfere with subsequent steps.

  • Selective Solvent Systems: Optimizing the polarity of your extraction solvent can help to selectively extract oligosaccharides while leaving behind some unwanted compounds.

  • Protein Precipitation:

    • Ethanol Precipitation: As mentioned, high concentrations of ethanol can precipitate proteins. This can be used as a purification step, but care must be taken to avoid co-precipitation of this compound.

    • Isoelectric Point Precipitation: Adjusting the pH of the extract to the isoelectric point of the major contaminating proteins can cause them to precipitate, allowing for their removal by centrifugation.[5]

  • Pigment Removal:

    • Activated Charcoal: Treatment with activated charcoal can effectively adsorb pigments from the extract. However, it's important to optimize the amount of charcoal and contact time to avoid significant loss of this compound.

    • Ion Exchange Chromatography: Anion exchange resins can be used to bind and remove acidic pigments and other charged impurities.[6]

  • Chromatographic Purification:

    • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be effective in separating this compound from smaller sugars and larger polysaccharides.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like oligosaccharides and can effectively separate this compound from other sugars and less polar impurities.[7][8]

Issue 3: Difficulty in this compound Quantification

Q: I am having trouble accurately quantifying the this compound content in my extracts. What are the best practices for this?

A: Accurate quantification of this compound requires a reliable analytical method and proper sample preparation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common and reliable method for quantifying this compound.[7][9]

    • Column Selection: An amine-bonded silica column (NH2) is frequently used for the separation of oligosaccharides.[7]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water is typically used.[7]

    • Detection: A refractive index detector (RID) is commonly employed for sugar analysis. An evaporative light scattering detector (ELSD) can also be used.[9]

  • Standard Preparation: A pure this compound standard is essential for accurate quantification. If a commercial standard is unavailable, it may need to be isolated and purified from a known source, with its purity confirmed by techniques like NMR.[10][11]

  • Sample Preparation:

    • Filtration: Ensure your sample is filtered through a 0.22 µm or 0.45 µm filter before injection into the HPLC system to prevent column clogging.

    • Dilution: Dilute your extract to a concentration that falls within the linear range of your calibration curve.

  • Method Validation: Validate your HPLC method for linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: A hydroalcoholic solution, typically 50% ethanol in water, is often the most effective solvent for extracting raffinose family oligosaccharides, including this compound.[1] This concentration provides a good balance of polarity to dissolve the oligosaccharides while minimizing the co-extraction of certain impurities.

Q2: How does temperature affect this compound extraction?

A2: Extraction at elevated temperatures can increase the solubility and diffusion of this compound, potentially leading to higher yields.[2][12] However, high temperatures can also cause degradation of the sugar.[13] The optimal temperature depends on the plant material and should be determined empirically. In some cases, extraction at room temperature has been shown to be as effective as at boiling temperatures.[1]

Q3: What is the optimal solid-to-liquid ratio for this compound extraction?

A3: The optimal solid-to-liquid ratio varies depending on the plant material and extraction method. Generally, a higher ratio (more solvent) leads to a better extraction yield up to a certain point, after which the increase in yield may become insignificant.[3][4] A common starting point is a ratio of 1:10 to 1:20 (g/mL).

Q4: Can I use water instead of ethanol for extraction?

A4: Hot water extraction is a viable method for extracting oligosaccharides.[8] However, using water alone may also extract a larger amount of other water-soluble compounds like proteins and polysaccharides, which can complicate the purification process. The addition of ethanol helps to precipitate some of these impurities.

Q5: How can I prevent the degradation of this compound during storage?

A5: To prevent degradation, extracts should be stored at low temperatures (-20°C or below). For long-term storage, freeze-drying the purified this compound is recommended. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Effect of Ethanol Concentration on Raffinose Family Oligosaccharide (RFO) Yield

Ethanol Concentration (%)Relative RFO Yield (%)Reference
40-60Highest[14]
50~200 (compared to 80%)[1]
80Lower than 50%[1]

Note: Data is for general Raffinose Family Oligosaccharides (RFOs) and may be indicative for this compound. The optimal concentration can vary with the specific plant material.

Table 2: Effect of Extraction Temperature on Oligosaccharide Yield

Temperature (°C)Observation on YieldReference
Room Temperature vs. BoilingSimilar yields for RFOs[1]
50Optimal for some oligosaccharides[13]
170-200Highest yields for some polysaccharides (may not be optimal for this compound)[12]

Note: High temperatures can lead to degradation. The optimal temperature should be determined for each specific application.

Table 3: Effect of Solid-to-Liquid Ratio on Extraction Yield

Solid-to-Liquid Ratio (g/mL)Observation on YieldReference
1:5 to 1:20Increasing yield with increasing solvent[3]
1:15Optimal for some phenolic compounds[4]
> 1:20Yield may plateau[3]

Note: The optimal ratio is dependent on the plant matrix and should be optimized for each specific case.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Material

This protocol provides a general procedure for the extraction of this compound. Optimization of specific parameters is recommended for each plant material.

  • Sample Preparation:

    • Dry the plant material (e.g., seeds, roots) at a controlled temperature (e.g., 40-60°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., to pass through a 40-60 mesh sieve).

    • (Optional) Defat the powdered material by extraction with n-hexane in a Soxhlet apparatus for several hours.

  • Extraction:

    • Mix the plant powder with 50% (v/v) aqueous ethanol at a solid-to-liquid ratio of 1:15 (g/mL).[1]

    • Stir the mixture at a controlled temperature (e.g., 50°C) for a defined period (e.g., 2 hours).[13]

    • Separate the solid residue by centrifugation or filtration.

    • Repeat the extraction on the residue two more times with fresh solvent.

    • Pool the supernatants.

  • Concentration and Precipitation:

    • Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 50°C.

    • Add absolute ethanol to the concentrated extract to a final concentration of 80% (v/v) to precipitate polysaccharides and proteins.[8]

    • Allow the mixture to stand at 4°C overnight.

    • Centrifuge to pellet the precipitate and collect the supernatant containing the oligosaccharides.

  • Purification:

    • Concentrate the supernatant under reduced pressure.

    • Further purify the this compound using chromatographic techniques such as size-exclusion chromatography or hydrophilic interaction liquid chromatography (HILIC).[7][8]

  • Analysis:

    • Analyze the purified fractions for this compound content using HPLC-RID or HPLC-ELSD.[7][9]

Mandatory Visualization

Ajugose_Extraction_Workflow PlantMaterial Plant Material (e.g., Seeds, Roots) Drying Drying PlantMaterial->Drying Grinding Grinding Drying->Grinding Defatting Defatting (Optional) Grinding->Defatting Extraction Extraction (50% Ethanol, 50°C, 2h) Defatting->Extraction Centrifugation1 Centrifugation/ Filtration Extraction->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Residue1 Residue (Re-extract 2x) Centrifugation1->Residue1 Concentration1 Concentration (Rotary Evaporator) Supernatant1->Concentration1 Residue1->Extraction Precipitation Ethanol Precipitation (80%) Concentration1->Precipitation Centrifugation2 Centrifugation Precipitation->Centrifugation2 Supernatant2 Supernatant (Contains this compound) Centrifugation2->Supernatant2 Precipitate Precipitate (Polysaccharides, Proteins) Centrifugation2->Precipitate Concentration2 Concentration Supernatant2->Concentration2 Purification Chromatographic Purification (SEC/HILIC) Concentration2->Purification Analysis Analysis (HPLC) Purification->Analysis Purethis compound Purified this compound Analysis->Purethis compound

Caption: Workflow for the extraction and purification of this compound from plant tissues.

Troubleshooting_Low_Yield LowYield Low this compound Yield SuboptimalExtraction Suboptimal Extraction Parameters LowYield->SuboptimalExtraction InefficientDisruption Inefficient Cell Disruption LowYield->InefficientDisruption Degradation This compound Degradation LowYield->Degradation PurificationLoss Purification Losses LowYield->PurificationLoss Solvent Solvent Conc./Type SuboptimalExtraction->Solvent Temperature Temperature SuboptimalExtraction->Temperature Time Time SuboptimalExtraction->Time Ratio Solid:Liquid Ratio SuboptimalExtraction->Ratio Grinding Inadequate Grinding InefficientDisruption->Grinding Enzymes Lack of Enzymatic Lysis InefficientDisruption->Enzymes Enzymatic Enzymatic Degradation Degradation->Enzymatic Acidic Acid Hydrolysis Degradation->Acidic Precipitation Inefficient Precipitation PurificationLoss->Precipitation Chromatography Chromatography Issues PurificationLoss->Chromatography

Caption: Root causes and contributing factors for low this compound extraction yield.

References

Troubleshooting Ajugose detection in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Ajugose in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting and quantifying this compound?

A1: this compound, a hexasaccharide, is typically detected and quantified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are frequently employed methods. For enhanced sensitivity and selectivity, HPLC is often coupled with Mass Spectrometry (HPLC-MS). Other methods that have been used for the detection of this compound and other oligosaccharides include Thin Layer Chromatography (TLC) and paper chromatography.[1][2]

Q2: In which types of biological samples has this compound been identified?

A2: this compound has been predominantly identified in plant-based samples, particularly in the seeds of legumes such as Vigna mungo (black gram) and various Lupinus species.[1][2] It has also been quantified in ricebean. While less common, the analysis of this compound in other complex biological matrices such as plasma, serum, or tissue extracts is feasible, but requires robust sample preparation techniques to mitigate matrix effects.

Q3: What are the expected concentrations of this compound in biological samples?

A3: The concentration of this compound can vary significantly depending on the sample matrix. In plant seeds, it can be a minor or major component of the raffinose family oligosaccharides. For instance, in the roots of L. lucidus Turcz., the this compound content was found to be 118.6 mg/g, while in some ricebean varieties, it was present at much lower levels, ranging from 0.27 to 8.82 mg/100g.[1]

Troubleshooting Guides

Issue 1: Low or No Signal/Peak for this compound

Possible Cause 1: Inefficient Extraction

  • Recommendation: The extraction method must be optimized for oligosaccharides from your specific matrix. Traditional methods for plant-based matrices include maceration and Soxhlet extraction.[3] For more complex matrices, solid-phase extraction (SPE) can be effective. Ensure the chosen solvent is appropriate for solubilizing this compound.

Possible Cause 2: this compound Degradation

  • Recommendation: this compound can be susceptible to degradation, especially at high temperatures or extreme pH. Processing methods like soaking and cooking have been shown to reduce this compound content.[1] Sample stability is crucial; it's recommended to process samples at low temperatures and store extracts at -80°C.[4]

Possible Cause 3: Insufficient Sensitivity of the Detector

  • Recommendation: If you are using HPLC with UV detection, the sensitivity might be insufficient for low concentrations of this compound. Consider derivatization with a UV-active or fluorescent tag to enhance detection. Alternatively, using a more sensitive detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended.

Issue 2: Poor Peak Shape or Resolution in Chromatography

Possible Cause 1: Suboptimal Chromatographic Conditions

  • Recommendation: For HPLC analysis of oligosaccharides, a hydrophilic interaction liquid chromatography (HILIC) column is often preferred. Optimize the mobile phase composition (typically acetonitrile and water with a buffer) and the gradient to improve separation from other saccharides.

Possible Cause 2: Matrix Interference

  • Recommendation: Complex biological samples contain numerous compounds that can co-elute with this compound, leading to poor peak shape. Enhance your sample clean-up procedure. This could involve additional liquid-liquid extraction steps or the use of more selective SPE cartridges.

Issue 3: High Variability in Quantification

Possible Cause 1: Inconsistent Sample Preparation

  • Recommendation: Ensure that the sample preparation protocol is followed precisely for all samples and standards. Any variation in extraction times, solvent volumes, or evaporation steps can lead to significant variability.

Possible Cause 2: Matrix Effects in Mass Spectrometry

  • Recommendation: Matrix components can suppress or enhance the ionization of this compound in the MS source, leading to inaccurate quantification.[5][6][7] To mitigate this, the use of a stable isotope-labeled internal standard is highly recommended. If this is not available, matrix-matched calibration curves should be prepared by spiking known concentrations of this compound into a blank matrix extract that is representative of your samples.[8]

Quantitative Data Summary

The following table summarizes published data on this compound concentrations and detection limits in various samples.

Sample MatrixAnalytical MethodConcentration / Detection LimitReference
Lupinus angustifoliusCapillary Electrophoresis with indirect UV detectionDetection limit: ~110 µg/mL[1]
Ricebean varietiesHPLC0.27-8.82 mg/100 g[1]
Roots of L. lucidus Turcz.Not specified118.6 mg/g[1]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from a Liquid Biological Sample
  • Sample Pre-treatment: Centrifuge the sample (e.g., plasma, serum, or tissue homogenate) to pellet proteins and other particulates.

  • SPE Cartridge Conditioning: Condition a graphitized carbon SPE cartridge by washing with an organic solvent (e.g., methanol/water mixture) followed by equilibration with an aqueous solution.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or low percentage organic solvent) to remove salts and other polar interferences.

  • Elution: Elute the oligosaccharides, including this compound, with a stronger organic solvent mixture (e.g., acetonitrile/water with a small amount of trifluoroacetic acid or ammonia).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for chromatographic analysis.

Protocol 2: HPLC-MS Analysis of this compound
  • Chromatographic Column: A HILIC column (e.g., amide or diol chemistry) is suitable for separating polar compounds like oligosaccharides.

  • Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A to elute the more polar compounds.

  • Flow Rate: Typically 0.2-0.5 mL/min for analytical columns.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source, often in negative ion mode for underivatized sugars. Monitor for the specific m/z of the deprotonated this compound molecule ([M-H]⁻) and its adducts (e.g., with formate [M+HCOO]⁻).

Visualizations

experimental_workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Biological Sample Homogenization Homogenization (if solid) Sample->Homogenization Extraction Extraction Homogenization->Extraction Purification Purification/Clean-up (e.g., SPE) Extraction->Purification HPLC HPLC Separation (HILIC) Purification->HPLC MS Mass Spectrometry Detection HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow Troubleshooting Low Signal Intensity for this compound action_node action_node start Low or No this compound Signal check_extraction Is Extraction Efficient? start->check_extraction check_stability Is this compound Stable? check_extraction->check_stability Yes optimize_extraction Optimize Extraction Protocol (Solvent, Method) check_extraction->optimize_extraction No check_sensitivity Is Detector Sensitive Enough? check_stability->check_sensitivity Yes improve_stability Improve Sample Handling (Low Temp, pH) check_stability->improve_stability No increase_sensitivity Increase Detector Sensitivity (e.g., use MS) check_sensitivity->increase_sensitivity No end_good Problem Solved optimize_extraction->end_good improve_stability->end_good increase_sensitivity->end_good

Caption: Troubleshooting low signal intensity for this compound.

References

Technical Support Center: Minimizing Ajugose Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Ajugose degradation during sample preparation for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during sample preparation?

This compound is a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs).[1] It is composed of galactose, glucose, and fructose units. Accurate quantification of this compound is crucial in various fields, including food science, nutrition, and pharmaceutical research, due to its potential prebiotic properties. Degradation of this compound during sample preparation can lead to underestimation of its concentration and the appearance of interfering compounds, compromising the accuracy and reliability of experimental results.

Q2: What are the primary causes of this compound degradation during sample preparation?

This compound degradation can be attributed to several factors, primarily:

  • Acid Hydrolysis: The glycosidic bonds in this compound are susceptible to cleavage under acidic conditions, especially when combined with heat.[2][3][4] This breaks down the oligosaccharide into smaller sugars.

  • Enzymatic Degradation: Plant samples often contain endogenous enzymes, such as α-galactosidases and invertases, which can hydrolyze this compound.[1][2]

  • High Temperatures: Elevated temperatures, particularly above 60°C, can accelerate both acid hydrolysis and other degradation reactions like the Maillard reaction.[2][5]

  • Maillard Reaction: This is a chemical reaction between reducing sugars and amino acids that occurs upon heating and can lead to the degradation of this compound and the formation of brown pigments (melanoidins).[5][6][7][8][9]

Q3: What are the recommended storage conditions for samples containing this compound?

To minimize degradation, samples should be processed as quickly as possible. If immediate processing is not feasible, samples should be stored at low temperatures. For short-term storage (a few hours), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is ideal to halt enzymatic activity and chemical degradation. Avoid repeated freeze-thaw cycles, as this can damage sample integrity.

Q4: How can I prevent enzymatic degradation of this compound in my samples?

Enzymatic degradation can be minimized by inactivating endogenous enzymes shortly after sample collection. Common methods include:

  • Heat Treatment: Boiling the sample in water or ethanol for a short period (e.g., 5-10 minutes) can effectively denature and inactivate most enzymes.[2]

  • Solvent Extraction: Using a high concentration of organic solvent, such as 80% ethanol, for the initial extraction can also help to precipitate and inactivate enzymes.

Q5: What is the optimal pH range to maintain this compound stability?

Oligosaccharides like this compound are most stable in a neutral to slightly alkaline pH range. Acidic conditions (low pH) should be avoided, as they promote the hydrolysis of glycosidic bonds.[2][10] During sample preparation, it is advisable to use buffers to maintain a pH between 7.0 and 8.0.

Q6: How does temperature impact this compound stability during sample preparation?

High temperatures can significantly accelerate the degradation of this compound.[2][3] It is recommended to keep temperatures as low as possible throughout the sample preparation process. While heat is used for enzyme inactivation, prolonged exposure should be avoided. During extraction and evaporation steps, using lower temperatures (e.g., under 40°C) with vacuum can help preserve the integrity of this compound.

Troubleshooting Guides

Issue 1: Low recovery of this compound in the final extract.
Possible Cause Troubleshooting Steps
Acid Hydrolysis - Check the pH of your extraction solvent and adjust to a neutral range (pH 7.0-8.0).- Avoid using acidic reagents or ensure they are neutralized quickly.
Enzymatic Degradation - Incorporate an enzyme inactivation step at the beginning of your protocol (e.g., boiling in 80% ethanol).- Process fresh samples immediately or flash-freeze them in liquid nitrogen and store at -80°C.
High Temperature - Use lower temperatures (e.g., < 40°C) for extraction and solvent evaporation steps.- If using heat for enzyme inactivation, minimize the exposure time.
Inefficient Extraction - Optimize the extraction solvent. A mixture of ethanol and water (e.g., 80% ethanol) is often effective for oligosaccharides.[11]- Increase the extraction time or use techniques like ultrasonication to improve efficiency.
Issue 2: Appearance of unexpected peaks in my chromatogram.
Possible Cause Troubleshooting Steps
Degradation Products - Unexpected peaks can be smaller sugars (e.g., glucose, fructose, galactose, sucrose, raffinose, stachyose) resulting from the hydrolysis of this compound.- Review your sample preparation protocol for potential causes of degradation (acidic pH, high temperature).
Maillard Reaction Products - If your sample contains amino acids and was heated, these peaks could be Maillard reaction products.- Minimize heat exposure during sample processing.
Sample Matrix Interference - Improve your sample cleanup procedure. Use Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., C18 or graphitized carbon) to remove interfering compounds.
Issue 3: Inconsistent quantification results between sample replicates.
Possible Cause Troubleshooting Steps
Incomplete Enzyme Inactivation - Ensure the enzyme inactivation step is applied consistently and effectively to all samples.- Check that the heat or solvent penetrates the entire sample.
Variable Degradation - Standardize all parameters of the sample preparation protocol, including time, temperature, and pH, for all replicates.
Sample Heterogeneity - Ensure the initial sample is thoroughly homogenized before taking aliquots for extraction.

Experimental Protocols

Protocol 1: Optimized Hot Ethanol Extraction of this compound from Plant Material

This protocol is designed to efficiently extract this compound while minimizing degradation.

  • Homogenization: Homogenize 1 gram of fresh plant material in 10 mL of 80% ethanol.

  • Enzyme Inactivation: Immediately heat the homogenate in a water bath at 80°C for 15 minutes to inactivate endogenous enzymes.

  • Extraction: Cool the mixture to room temperature and extract using an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 80% ethanol to ensure complete recovery.

  • Pooling and Filtration: Pool the supernatants and filter through a 0.45 µm filter before analysis or further purification.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Extract Cleanup

This protocol helps to remove interfering substances from the crude extract.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 1 mL of the filtered extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elution: Elute the this compound and other oligosaccharides with 5 mL of 25% acetonitrile in water.

  • Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen or by lyophilization. Reconstitute the dried sample in a known volume of mobile phase for HPLC analysis.

Quantitative Data Summary

The following table summarizes the effect of different processing methods on the reduction of raffinose family oligosaccharides (RFOs), including this compound, in black gram. This illustrates the susceptibility of these compounds to degradation.

Treatment Raffinose Reduction (%) Stachyose Reduction (%) Verbascose Reduction (%) This compound Reduction (%)
Soaking (16 hr) - Variety 141.6647.6128.4826.82
Soaking (16 hr) - Variety 243.7520.5823.6015.88
Cooking (60 min) - Variety 110076.1936.3960.97
Cooking (60 min) - Variety 210055.8848.5256.07
Enzyme Treatment (3 hr)\multicolumn{4}{c}{Almost complete hydrolysis of all RFOs}

Data adapted from a study on black gram oligosaccharides.[1]

Visual Guides

Ajugose_Sample_Prep_Workflow cluster_start Start cluster_prep Sample Preparation cluster_cleanup Purification cluster_analysis Analysis Start Plant Material Homogenization Homogenization (e.g., in 80% Ethanol) Start->Homogenization Enzyme_Inactivation Enzyme Inactivation (e.g., 80°C for 15 min) Homogenization->Enzyme_Inactivation Extraction Extraction (e.g., Ultrasonication) Enzyme_Inactivation->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Centrifugation->SPE Analysis HPLC Analysis Centrifugation->Analysis Direct Analysis SPE->Analysis Degradation_Pathways cluster_acid Acid Hydrolysis cluster_enzyme Enzymatic Degradation This compound This compound Acid Low pH + Heat This compound->Acid Enzyme Endogenous Enzymes (e.g., α-galactosidase) This compound->Enzyme Acid_Products Smaller Sugars (Raffinose, Stachyose, etc.) Acid->Acid_Products Enzyme_Products Hydrolysis Products Enzyme->Enzyme_Products Troubleshooting_Tree Start Low this compound Recovery? Check_pH Is pH acidic? Start->Check_pH Start Here Adjust_pH Adjust to neutral pH Check_pH->Adjust_pH Yes Check_Temp High temperature used? Check_pH->Check_Temp No Lower_Temp Use < 40°C for extraction/ evaporation Check_Temp->Lower_Temp Yes Check_Enzyme Enzyme inactivation step? Check_Temp->Check_Enzyme No Check_Enzyme->Start Yes (Re-evaluate) Add_Enzyme_Step Add heat/solvent inactivation step Check_Enzyme->Add_Enzyme_Step No

References

Addressing matrix effects in LC-MS analysis of Ajugose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the LC-MS analysis of Ajugose. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantitative analysis.[1] In complex matrices like food or biological samples, various components like salts, sugars, and other polar molecules can interfere with the ionization of this compound in the mass spectrometer's ion source.

Q2: What are the most common chromatographic methods for this compound analysis and why?

A: Hydrophilic Interaction Chromatography (HILIC) is the most common and effective technique for the separation of polar compounds like this compound and other oligosaccharides. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which allows for the retention and separation of hydrophilic analytes that are poorly retained in reversed-phase chromatography.[2][3][4]

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A: A robust sample preparation protocol is crucial for minimizing matrix effects. For oligosaccharides like this compound, a common strategy involves an initial protein precipitation step (for biological fluids) followed by a desalting and cleanup step using Solid-Phase Extraction (SPE) with a graphitized carbon stationary phase.[5][6] This approach effectively removes salts and other interfering substances while retaining the oligosaccharides, which can then be eluted with a suitable solvent.

Q4: Is a stable isotope-labeled internal standard available for this compound?

A: While a commercially available stable isotope-labeled (e.g., ¹³C-labeled) this compound internal standard is not readily listed, the use of such a standard is the most effective way to compensate for matrix effects and other sources of variability in the analytical method.[7] Several companies offer custom synthesis services for stable isotope-labeled carbohydrates.[8][9][] Using a closely related labeled oligosaccharide as an internal standard can be an alternative, but it may not perfectly co-elute with this compound and thus may not fully compensate for matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape or splitting for this compound Anomer separation on the HILIC column.Increase the column temperature (e.g., to 60°C) or add a small amount of a basic modifier like ammonium hydroxide to the mobile phase to promote anomer equilibration.[11]
Inconsistent retention times Improper column equilibration or changes in mobile phase composition.Ensure the HILIC column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Prepare fresh mobile phase daily.
Significant ion suppression or enhancement Co-eluting matrix components interfering with ionization.1. Optimize Sample Preparation: Implement a desalting step with graphitized carbon SPE.[5][6] 2. Chromatographic Optimization: Adjust the HILIC gradient to better separate this compound from interfering peaks. 3. Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to correct for matrix effects.[7]
Low signal intensity for this compound Inefficient ionization or in-source fragmentation.1. Optimize MS Source Parameters: Adjust parameters like capillary voltage, gas flow, and temperature. 2. Mobile Phase Modifier: Using ammonium acetate instead of formic acid in the mobile phase can reduce in-source fragmentation of labile glycosidic bonds.[6]
Analyte degradation Presence of acid and elevated temperatures during sample preparation.Avoid high temperatures and strong acids during sample evaporation and preparation steps, as certain glycosidic linkages in oligosaccharides can be labile.[6]

Quantitative Data Summary

The following table provides an example of how to present quantitative data for the assessment of matrix effects. The values presented are hypothetical and should be determined experimentally for your specific matrix and method.

Matrix Analyte Concentration (ng/mL) Peak Area (Neat Solution) Peak Area (Post-extraction Spike) Matrix Effect (%) Internal Standard Corrected Matrix Effect (%)
Honey501.2 x 10⁶8.4 x 10⁵-30% (Suppression)-5%
Honey5001.1 x 10⁷7.9 x 10⁶-28% (Suppression)-4%
Herbal Extract501.2 x 10⁶1.5 x 10⁶+25% (Enhancement)+3%
Herbal Extract5001.1 x 10⁷1.4 x 10⁷+27% (Enhancement)+4%
Human Plasma501.2 x 10⁶9.6 x 10⁵-20% (Suppression)-2%
Human Plasma5001.1 x 10⁷8.8 x 10⁶-20% (Suppression)-3%

Matrix Effect Calculation: ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100[12][13]

Experimental Protocols

Sample Preparation for this compound in Honey

This protocol describes a general procedure for the extraction and cleanup of this compound from a honey matrix.

  • Sample Weighing and Dissolution: Accurately weigh approximately 1 gram of honey into a 50 mL centrifuge tube. Dissolve the honey in 10 mL of deionized water.

  • SPE Cartridge Conditioning: Condition a graphitized carbon SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the dissolved honey sample onto the conditioned SPE cartridge.

  • Washing (Desalting): Wash the cartridge with 10 mL of deionized water to remove monosaccharides and salts.

  • Elution: Elute the oligosaccharides, including this compound, with 5 mL of a 50:50 (v/v) acetonitrile/water solution.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.

  • Internal Standard Spiking: If a stable isotope-labeled internal standard is used, it should be added to the sample prior to the initial dissolution step.

HILIC-MS/MS Method for this compound Quantification

This protocol provides a starting point for developing a quantitative HILIC-MS/MS method for this compound.

  • LC System: UPLC or HPLC system

  • Column: HILIC column suitable for glycan analysis (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 85% B

    • 2-10 min: 85% to 65% B

    • 10-12 min: 65% to 85% B

    • 12-15 min: 85% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical for this compound - C₃₀H₅₂O₂₆, MW: 828.7):

    • Precursor Ion: m/z 851.7 [M+Na]⁺

    • Product Ions: To be determined experimentally. Likely fragments would correspond to the loss of one or more galactose units (e.g., m/z 689.6, 527.5, 365.4).

  • Source Parameters: Optimize based on instrument manufacturer's recommendations.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Honey or Herbal Sample Dissolution Dissolve in Water Sample->Dissolution SPE Graphitized Carbon SPE (Desalting) Dissolution->SPE Elution Elute Oligosaccharides SPE->Elution Drydown Evaporate to Dryness Elution->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LC_MS HILIC-MS/MS Analysis Reconstitution->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Quant Quantification Data->Quant

Caption: Workflow for this compound analysis from sample preparation to LC-MS quantification.

Matrix_Effect_Logic Start LC-MS Analysis of this compound Check Significant Matrix Effect? Start->Check Yes Yes Check->Yes > ±20% No No Check->No < ±20% Action1 Optimize Sample Prep (e.g., SPE Cleanup) Yes->Action1 Action2 Optimize Chromatography (e.g., Gradient) Yes->Action2 Action3 Use Stable Isotope-Labeled Internal Standard Yes->Action3 End Accurate Quantification No->End Action1->End Action2->End Action3->End

Caption: Decision tree for addressing matrix effects in this compound analysis.

References

Technical Support Center: Optimization of Ajugose Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Ajugose derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, like other sugars, is a highly polar and non-volatile compound.[1][2] These characteristics make it unsuitable for direct analysis by GC-MS, which requires analytes to be volatile to travel through the gas chromatograph. Derivatization is a chemical modification process that converts this compound into a less polar and more volatile compound, allowing for successful separation and detection by GC-MS.[1]

Q2: What are the most common derivatization methods for sugars like this compound?

A2: The most common and effective method for preparing sugars for GC-MS analysis is a two-step process involving oximation followed by silylation.[1][3]

  • Oximation: This step uses reagents like methoxyamine hydrochloride (MeOx) to react with the carbonyl groups (aldehydes and ketones) of the sugar. This is crucial as it "locks" the sugar in its open-chain form, which significantly reduces the number of isomeric peaks in the chromatogram.[4]

  • Silylation: Following oximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added.[4][5] This reagent replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, which greatly increases the volatility of the molecule.[2][4]

Q3: Can I use silylation alone without the oximation step?

A3: While it is possible to use silylation alone, it is generally not recommended for quantitative analysis of sugars. Silylation of underivatized sugars often results in multiple peaks for a single sugar due to the presence of different anomers (α and β) and ring structures (pyranose and furanose) in solution.[1][6][7] The oximation step simplifies the chromatogram by reducing the number of isomers to typically just two, which improves the accuracy and reproducibility of quantification.[1]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the derivatization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks for this compound 1. Incomplete derivatization: The reaction may not have gone to completion. 2. Presence of water: Moisture can deactivate the silylating reagent.[2][4] 3. Sample degradation: High temperatures or prolonged reaction times can degrade the sample. 4. Poor sample solubility: The dried sample may not have fully dissolved in the derivatization solvent.[8]1. Optimize reaction conditions: Increase the reaction time or temperature within recommended limits (see protocols below). Ensure a sufficient excess of the derivatization reagents.[2] 2. Ensure anhydrous conditions: Lyophilize samples to complete dryness before adding reagents.[4] Use anhydrous solvents and store derivatization reagents in a desiccator.[2] 3. Use milder conditions: Try derivatization at a lower temperature for a longer period.[9] 4. Aid dissolution: Use pyridine as a solvent to dissolve the sample before adding the silylating agent. Gentle vortexing or sonication can also help.[8]
Multiple peaks for this compound in the chromatogram 1. Skipped oximation step: Without oximation, multiple anomers of the sugar will be derivatized, leading to multiple peaks.[1][6] 2. Incomplete oximation: The oximation reaction may not have been complete, leaving some sugar in its cyclic forms.1. Always perform the oximation step prior to silylation. 2. Optimize oximation conditions: Ensure the correct concentration of methoxyamine hydrochloride and sufficient reaction time and temperature as outlined in the protocol.
Poor peak shape (e.g., tailing or fronting) 1. Active sites in the GC system: The GC liner, column, or injection port may have active sites that interact with the derivatized analyte. 2. Column degradation: The stationary phase of the column can be damaged by repeated injections of derivatization reagents.[10]1. Use a deactivated liner with wool: This helps to trap non-volatile residues and provides a more inert surface for vaporization.[10] 2. Regularly maintain the GC system: Trim the front end of the column (10-20 cm) if retention times start to shift.[10] Replace the liner and septum regularly.
Low reproducibility between injections 1. Inconsistent derivatization: Variations in reaction time, temperature, or reagent volumes between samples. 2. Sample matrix effects: Components in the sample matrix can interfere with the derivatization reaction or the GC-MS analysis.[11]1. Use an automated derivatization system if available for consistency. [3] If performing manually, be meticulous with timing and reagent addition. 2. Perform a sample cleanup step prior to derivatization to remove interfering substances.

Experimental Protocols

Standard Two-Step Derivatization Protocol (Methoximation-Silylation)

This protocol is a general guideline and may require optimization for your specific sample matrix and instrumentation.

1. Sample Preparation:

  • Ensure the sample containing this compound is completely dry. Lyophilization (freeze-drying) is highly recommended to remove all traces of water.[4]

2. Methoximation:

  • Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

  • Vortex briefly to ensure the sample is fully dissolved.

  • Incubate at 37°C for 90 minutes with shaking.[4][9]

3. Silylation:

  • Add 80 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS (trimethylchlorosilane) as a catalyst, to the sample vial.

  • Vortex briefly.

  • Incubate at 37°C for 30 minutes with shaking.[4][9]

  • After cooling to room temperature, transfer the supernatant to a GC-MS vial for analysis.

Derivatization Reagent and Condition Optimization
Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Silylating Agent MSTFABSTFA + 1% TMCSHMDS + BSTFAMSTFA is highly volatile.[4] BSTFA with a catalyst can be more reactive for hindered groups.[2] A two-step silylation with HMDS and BSTFA can be used for aqueous samples.[12]
Methoximation Time 30 min90 min16 hours (room temp)Longer times may be needed for complete reaction, especially for complex samples.[13]
Methoximation Temp. 30°C37°C70°CHigher temperatures can speed up the reaction but may risk sample degradation.[1][13]
Silylation Time 30 min60 min120 minLonger times may be required for complete derivatization of all hydroxyl groups, especially in a large molecule like this compound.[14]
Silylation Temp. 37°C60°C70°CHigher temperatures can improve the derivatization efficiency for sterically hindered hydroxyl groups.[1][9]

Visualized Workflows and Relationships

DerivatizationWorkflow cluster_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_analysis Analysis DrySample Dry this compound Sample (Lyophilize) Methoximation Step 1: Methoximation Add MeOx in Pyridine Incubate (e.g., 37°C, 90 min) DrySample->Methoximation Anhydrous Conditions Silylation Step 2: Silylation Add MSTFA or BSTFA Incubate (e.g., 37°C, 30 min) Methoximation->Silylation Locks open-chain form GCMS GC-MS Analysis Silylation->GCMS Volatile Derivative

Caption: Experimental workflow for the two-step derivatization of this compound for GC-MS analysis.

TroubleshootingLogic Start Poor GC-MS Result NoPeak No/Low Peak Intensity Start->NoPeak MultiPeak Multiple Peaks Start->MultiPeak BadShape Poor Peak Shape Start->BadShape CheckDeriv Incomplete Derivatization? NoPeak->CheckDeriv CheckWater Moisture Present? NoPeak->CheckWater CheckOxim Oximation Incomplete? MultiPeak->CheckOxim CheckGC GC System Issue? BadShape->CheckGC Optimize Optimize Time/Temp CheckDeriv->Optimize Yes Dry Ensure Anhydrous Conditions CheckWater->Dry Yes OptimizeOxim Optimize Oximation Step CheckOxim->OptimizeOxim Yes MaintainGC Maintain GC (Liner, Column) CheckGC->MaintainGC Yes

Caption: Troubleshooting logic for common issues in this compound GC-MS derivatization.

References

Technical Support Center: Optimizing Ajugose Peak Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the chromatographic resolution of Ajugose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound and related oligosaccharides.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chromatographic analysis of this compound.

Question: Why am I observing poor retention of my this compound peak, especially in Reversed-Phase (RP-HPLC) systems?

Answer: Poor retention of highly polar molecules like this compound is a common issue in traditional reversed-phase chromatography. The non-polar nature of C18 and other common RP stationary phases does not provide sufficient interaction with polar analytes.

Recommended Solutions:

  • Switch to a more polar stationary phase: The most effective solution is to employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC stationary phases are polar, promoting the retention of polar analytes like this compound. Amide or amino-bonded columns are particularly well-suited for oligosaccharide separations.

  • Optimize the mobile phase for HILIC: In HILIC, a high concentration of a less polar organic solvent (typically acetonitrile) with a small amount of aqueous solvent is used. This creates a water-rich layer on the stationary phase surface where polar analytes can partition, leading to retention.

  • Consider derivatization: While a more complex approach, derivatizing this compound with a hydrophobic tag can increase its retention on a reversed-phase column. However, this adds extra steps to your workflow and may introduce variability.

Question: My this compound peak is broad and shows significant tailing. What are the potential causes and how can I improve the peak shape?

Answer: Peak broadening and tailing for sugars like this compound can stem from several factors, including secondary interactions with the stationary phase, issues with the mobile phase, or system-related problems.

Recommended Solutions:

  • Column Choice and Condition:

    • Use a high-quality HILIC column: Modern HILIC columns, such as those with amide or diol functional groups, are designed to minimize secondary interactions that can cause peak tailing.

    • Ensure proper column equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase. Insufficient equilibration can lead to inconsistent retention times and poor peak shapes.

  • Mobile Phase Optimization:

    • Adjust mobile phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups on silica-based columns, which can lead to secondary interactions with the hydroxyl groups of this compound. Operating at a slightly acidic or neutral pH can sometimes improve peak shape.

    • Incorporate mobile phase additives: Small concentrations of additives like ammonium formate or ammonium acetate can help to improve peak shape and reduce tailing by masking active sites on the stationary phase.

  • System and Sample Considerations:

    • Minimize extra-column volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce band broadening.

    • Sample solvent composition: The solvent used to dissolve the sample should be as close as possible to the initial mobile phase composition. Injecting a sample dissolved in a much stronger (more aqueous) solvent than the mobile phase can lead to peak distortion in HILIC.

Question: I am seeing split peaks for this compound. What could be the reason?

Answer: Peak splitting for sugars in HILIC can be a frustrating issue. The primary causes are often related to the sample solvent, column issues, or the presence of anomers.

Recommended Solutions:

  • Sample Diluent Mismatch: In HILIC, water is the strong solvent. If your sample is dissolved in a high concentration of water, it can cause peak splitting upon injection into the high organic mobile phase.[1] To resolve this, try dissolving your sample in a mixture that more closely matches the mobile phase, for example, 50:50 acetonitrile/water.[1]

  • Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can disrupt the sample band, leading to a split peak. If you suspect this, you can try back-flushing the column. If the problem persists, the column may need to be replaced.

  • Anomer Separation: Sugars can exist as different anomers (α and β forms). Under certain chromatographic conditions, these anomers can separate, leading to the appearance of a split or broadened peak. Increasing the column temperature can often accelerate the interconversion between anomers, causing them to elute as a single, sharper peak.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic mode for this compound analysis?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most recommended mode for analyzing this compound and other raffinose family oligosaccharides.[2][3] This is due to the high polarity of these molecules, which results in better retention and resolution on polar stationary phases compared to traditional reversed-phase columns.

Q2: Which type of column is best suited for this compound separation in HILIC?

A2: Amino (NH2) and amide-based columns are widely and successfully used for the separation of oligosaccharides, including this compound.[3] These stationary phases provide the necessary hydrophilicity and selectivity for resolving these complex sugars.

Q3: What is a typical mobile phase composition for this compound analysis using HILIC?

A3: A common mobile phase for isocratic separation of this compound is a mixture of acetonitrile and water. A typical starting point is a ratio of 70:30 (acetonitrile:water).[3] For gradient elution, the proportion of water is gradually increased to elute the larger, more retained oligosaccharides.

Q4: How can I improve the resolution between this compound and other closely eluting oligosaccharides like verbascose and stachyose?

A4: To enhance resolution, you can:

  • Optimize the mobile phase: Fine-tuning the acetonitrile/water ratio is crucial. A slight decrease in the water content will generally increase retention and may improve the separation between these closely related compounds.

  • Implement a shallow gradient: A slow, gradual increase in the aqueous portion of the mobile phase can effectively separate oligosaccharides with small structural differences.

  • Decrease the flow rate: Lowering the flow rate can increase the efficiency of the separation and lead to better resolution, although it will also increase the analysis time.

  • Increase the column length or use a column with smaller particles: Both of these options can increase the number of theoretical plates and, consequently, the resolving power of the separation.

Q5: What type of detector is suitable for this compound analysis?

A5: Since this compound lacks a strong UV chromophore, standard UV detectors are not ideal. The most common detectors for oligosaccharide analysis are:

  • Refractive Index (RI) Detector: RI detectors are universal for non-UV absorbing compounds and are widely used for sugar analysis.

  • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity, and can confirm the identity of the peaks.

Experimental Protocols

Isocratic HILIC Method for the Analysis of Raffinose Family Oligosaccharides

This protocol is adapted from a method developed for the analysis of flatulence and non-flatulence saccharides in ricebean varieties.[3]

  • Column: Spherisorb NH(2) (aminopropyl) column.

  • Mobile Phase: Acetonitrile and water in a 70:30 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: Refractive Index (RI) Detector.

  • Run Time: Approximately 20 minutes.[3]

  • Expected Elution Order: Sucrose, Raffinose, Stachyose, Verbascose, this compound.

Data Presentation

The following table summarizes typical chromatographic parameters for the separation of raffinose family oligosaccharides. Please note that exact values will vary depending on the specific instrument, column, and experimental conditions.

ParameterSucroseRaffinoseStachyoseVerbascoseThis compound
Typical Retention Time (min) ~3.8~4.5~5.3~6.3>6.3
Relative Retention Order 12345

Visualizations

Troubleshooting Workflow for Poor this compound Peak Resolution

This diagram outlines a logical workflow for troubleshooting common issues with this compound peak resolution in HILIC.

G Troubleshooting Workflow for this compound Peak Resolution A Poor this compound Peak Resolution (Broadening, Tailing, Splitting) B Check for Peak Tailing/Broadening A->B C Check for Split Peaks A->C D Optimize Mobile Phase B->D Adjust ACN/Water ratio Add buffer (e.g., ammonium formate) E Check Column Health & Equilibration B->E Ensure sufficient equilibration time Backflush or replace column C->E Check for column void/blockage F Check Sample Solvent C->F Dissolve sample in mobile phase or 50:50 ACN/Water G Consider Anomer Separation C->G Increase column temperature H Improved Resolution D->H E->H F->H G->H

Caption: A flowchart for systematically troubleshooting poor peak resolution of this compound.

Logical Relationship of HILIC Parameters for this compound Separation

This diagram illustrates the key parameters and their relationships in developing a HILIC method for this compound.

G Key Parameters in HILIC Method Development for this compound A This compound Analysis Goal: Good Resolution & Peak Shape B Stationary Phase Selection (HILIC) A->B C Mobile Phase Composition A->C D Instrument Parameters A->D E Amino or Amide Column B->E F Acetonitrile/Water Ratio C->F G pH and Additives C->G H Flow Rate & Temperature D->H E->A F->A G->A H->A

References

Stability of Ajugose under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Ajugose under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during their experiments. As direct stability data for this compound is limited, information from structurally related Raffinose Family Oligosaccharides (RFOs) such as stachyose and verbascose is used as a proxy where noted.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Powder Caking or Clumping High humidity and/or temperature fluctuations. This compound is hygroscopic and can absorb moisture from the air.[1]Store this compound in a tightly sealed container with a desiccant. Maintain a low relative humidity (below 65%) and a constant, cool temperature (below 25°C).[1]
Discoloration (Browning) Exposure to high temperatures or acidic conditions, which can lead to Maillard reactions or other degradation pathways.Store at recommended low temperatures. Avoid acidic conditions during storage and processing unless required by the experimental protocol.
Unexpected Degradation During Analysis (e.g., LC-MS) The use of acidic mobile phases or high temperatures during sample preparation (e.g., evaporation) can cause hydrolysis of glycosidic bonds.[2][3]Use neutral or slightly alkaline mobile phases if possible.[4] If an acidic modifier is necessary, use it at the lowest effective concentration and maintain low temperatures throughout the analytical process. Consider using alternative drying methods that do not involve heat, such as lyophilization.
Loss of Potency or Altered Biological Activity Degradation of this compound due to improper storage (high temperature, humidity, or exposure to light) or handling.Strictly adhere to recommended storage conditions. Prepare solutions fresh and use them promptly. Protect from light where necessary.
Inconsistent Experimental Results Partial degradation of this compound stock solutions over time.Prepare fresh stock solutions for each experiment or validate the stability of stored stock solutions under your specific conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles if stored frozen.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and dark place. It is recommended to store it at an ambient temperature below 25°C and a relative humidity below 65% in a tightly sealed container, preferably with a desiccant to prevent moisture absorption due to its hygroscopic nature.[1]

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in solution is highly dependent on pH and temperature. Oligosaccharides like this compound are susceptible to acid hydrolysis, especially at elevated temperatures.[2][3] For short-term storage of solutions, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is preferable. Avoid repeated freeze-thaw cycles.

Q3: What is the expected shelf-life of this compound?

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not widely published, it is a general good practice for all chemicals, especially complex organic molecules, to be protected from prolonged exposure to light to prevent potential photodegradation. Storage in amber vials or in the dark is recommended.

Q5: What are the primary degradation products of this compound?

A5: Under acidic conditions or high heat, this compound is expected to hydrolyze at its glycosidic linkages. This would result in the formation of smaller oligosaccharides (like verbascose, stachyose, and raffinose), sucrose, and its constituent monosaccharides (galactose, glucose, and fructose).[2][3]

Data on Stability of this compound and Related Oligosaccharides

The following tables summarize the available data on the stability of this compound and other Raffinose Family Oligosaccharides.

Table 1: Temperature Stability of Raffinose Family Oligosaccharides (Solid State)
CompoundTemperatureDurationObservation
Oligosaccharides (general)> 200°CNot specifiedDecomposition starts.[5]
Oligosaccharides (general)190°CNot specifiedDegradation begins to occur.[5]
Fructooligosaccharides (FOS)< 170°CNot specifiedComposition and structure are preserved at neutral pH.[5]
Galactooligosaccharides (GOS)< 25°C18 monthsStable shelf-life.[1]
Table 2: pH Stability of Raffinose Family Oligosaccharides (Aqueous Solution)
CompoundpHTemperatureObservation
Raffinose & StachyoseAcidic (in labeling reagents)Not specifiedDegradation observed.[2][3]
Fructooligosaccharides (FOS)AcidicNot specifiedMore rapid degradation compared to neutral or basic pH.[6]
Galactooligosaccharides (GOS)~3.2AmbientStable.[1]
Raffinose & Stachyose5.5 - 8.0Below 50°CStable in the presence of β-D-fructofuranosidase.[7]
Raffinose Family Oligosaccharides4.5Not specifiedMaximum α-galactosidase activity, indicating potential for hydrolysis.[8]
Raffinose Family Oligosaccharides7.0Not specifiedOptimal pH for some enzymes that synthesize verbascose.[8]
Table 3: Humidity Effects on Oligosaccharide Powders
Compound/ConditionRelative Humidity (RH)Observation
Galactooligosaccharides (GOS)< 65%Recommended for storage to prevent moisture absorption.[1]
General PowdersHigh RHCan lead to caking, clumping, and degradation.[9]
Inulin Powder> 37.12%Can lead to physical changes like agglomeration and caking.[10]

Experimental Protocols

Protocol 1: General Stability Testing of Oligosaccharides

This protocol provides a general framework for assessing the stability of this compound under various conditions.

  • Sample Preparation : Prepare solutions of this compound of known concentration in appropriate buffers to control pH or in water for humidity and temperature studies. For solid-state studies, weigh a precise amount of this compound powder into vials.

  • Storage Conditions :

    • Temperature : Store samples at a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Humidity : For solid samples, place them in stability chambers with controlled relative humidity (e.g., 25% RH, 60% RH, 75% RH).

    • pH : Prepare solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9).

    • Light : Expose samples to a controlled light source (e.g., xenon lamp) as per ICH Q1B guidelines, with a dark control stored under the same conditions.

  • Time Points : Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Analysis : Analyze the samples at each time point to quantify the remaining this compound and identify any degradation products.

    • Analytical Method : High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., amino-based) and detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector) is a common method.[4] Capillary electrophoresis with indirect UV detection is another option.[4]

    • Quantification : Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Data Analysis : Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC
  • Instrumentation : HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Column : A Spherisorb NH2 chromatographic column or similar amino-based column.

  • Mobile Phase : Isocratic mobile phase containing acetonitrile and water (e.g., 70:30 v/v).[4]

  • Flow Rate : 1 mL/min.[4]

  • Column Temperature : Ambient or controlled (e.g., 30°C).

  • Sample Preparation : Dissolve a known amount of the this compound sample in the mobile phase and filter through a 0.45 µm filter before injection.

  • Injection Volume : 10-20 µL.

  • Quantification : Use an external standard calibration curve of pure this compound. Degradation products can be identified by comparing their retention times with those of known standards (e.g., verbascose, stachyose, raffinose, sucrose, galactose, glucose, fructose) or by using a mass spectrometer in-line with the HPLC.

Visualizations

Ajugose_Stability_Factors cluster_conditions Storage Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Stability Hydrolysis Hydrolysis of Glycosidic Bonds This compound->Hydrolysis influenced by Temperature Temperature Temperature->Hydrolysis Maillard Maillard Reaction (with amino acids) Temperature->Maillard Humidity Humidity Humidity->this compound affects solid state pH pH (in solution) pH->Hydrolysis Light Light Exposure Light->this compound may affect SmallerOligos Smaller Oligosaccharides (Verbascose, Stachyose, etc.) Hydrolysis->SmallerOligos Monosaccharides Monosaccharides (Galactose, Glucose, Fructose) SmallerOligos->Monosaccharides experimental_workflow start Start: this compound Sample prep Sample Preparation (Solid or Solution) start->prep storage Storage under Controlled Conditions (Temp, Humidity, pH, Light) prep->storage sampling Sampling at Time Intervals storage->sampling analysis Analysis (e.g., HPLC) sampling->analysis quant Quantification of This compound & Degradants analysis->quant kinetics Determination of Degradation Kinetics quant->kinetics end End: Stability Profile kinetics->end

References

Dealing with co-elution of Ajugose and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ajugose and its isomers.

Troubleshooting Guide

Problem: Poor resolution and co-elution of this compound and its isomers.

Q1: My chromatogram shows broad, overlapping peaks for this compound and other components. What are the likely causes and how can I improve the separation?

A1: Co-elution of this compound with its isomers is a common challenge in oligosaccharide analysis. Several factors can contribute to poor resolution. Here is a step-by-step troubleshooting guide:

Initial Checks:

  • Column Health: Ensure your column is not old or contaminated. A decline in performance over time is expected. Flush the column with a strong solvent to remove any strongly retained compounds. If performance does not improve, consider replacing the column.

  • System Suitability: Always run a standard mix before your samples to confirm your HPLC system is performing correctly. Key parameters to check include peak shape, retention time, and resolution of standard compounds.

Method Optimization:

If the initial checks do not resolve the issue, you may need to optimize your chromatographic method. Here are several approaches:

  • Optimize the Mobile Phase:

    • Acetonitrile/Water Gradient: For normal-phase chromatography on an amino-bonded column (e.g., Spherisorb NH₂), the ratio of acetonitrile to water is critical.[1] An isocratic mobile phase of 70:30 (acetonitrile:water) has been used successfully for the analysis of this compound.[1] Try adjusting this ratio. Increasing the water content will decrease the retention time of the polar analytes. A shallow gradient may be necessary to separate closely eluting isomers.

    • Mobile Phase Additives: The addition of a third solvent, such as ethyl acetate, to a binary mobile phase of acetonitrile and water can increase the solvent strength and improve peak separation in carbohydrate mixtures.[2]

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, consider a different column chemistry. Different stationary phases offer different selectivity for oligosaccharide isomers. Porous graphitized carbon (PGC) columns, for instance, are known for their ability to separate isomeric oligosaccharides.[3][4] High-performance anion-exchange chromatography (HPAEC) is another powerful technique for separating neutral oligosaccharides.[3][5]

  • Consider Derivatization:

    • Derivatization can improve the chromatographic properties of oligosaccharides. Acetylation, for example, can enhance separation on reverse-phase columns.

Q2: I am observing peak tailing or fronting for my this compound peak. What could be the cause?

A2: Peak asymmetry is a common issue in HPLC.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by a poorly packed column. Ensure your mobile phase pH is appropriate for your analyte and column. For silica-based columns, operating at a pH that suppresses the ionization of silanol groups can reduce tailing.

  • Peak Fronting: This is typically a sign of column overload. Try injecting a smaller sample volume or diluting your sample.

Problem: Issues with Detection and Quantification

Q3: I am using a mass spectrometer (MS) for detection and I am seeing unexpected fragments or a weak signal for this compound.

A3: In-source fragmentation can be an issue in the LC-MS analysis of oligosaccharides. The glycosidic bonds can be labile and may break in the ion source, leading to the detection of fragments rather than the intact molecule.

  • Optimize MS Parameters: Lower the fragmentor voltage or collision energy in the ion source to minimize in-source fragmentation.

  • Mobile Phase Compatibility: Ensure your mobile phase is compatible with your ionization source. Formic acid is a common additive for positive-ion electrospray ionization (ESI), but it can sometimes promote fragmentation. Consider using a mobile phase with a higher pH if compatible with your chromatography.

Q4: My quantitative results for this compound are not reproducible.

A4: Poor reproducibility can stem from a variety of sources.

  • Sample Preparation: Ensure your sample preparation is consistent. Incomplete extraction or variability in derivatization can lead to inconsistent results.

  • Injection Volume Precision: Check the precision of your autosampler.

  • Standard Stability: Ensure your this compound standard is stable in the diluent you are using. Prepare fresh standards regularly.

Frequently Asked Questions (FAQs)

Q5: What are the common isomers of this compound I should be aware of?

A5: this compound is a hexasaccharide with the structure: α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside.[1][6][7] The most likely isomers to co-elute would be other hexasaccharides with the same sugar composition but different linkage positions (e.g., 1→3 or 1→4 linkages instead of 1→6) or different anomeric configurations (β-galactosidic linkages instead of α). The presence and abundance of these isomers will depend on the biological source of the this compound.

Q6: Which HPLC column is best for separating this compound and its isomers?

A6: The choice of column depends on the specific separation challenge. Here is a comparison of different HPLC modes for oligosaccharide isomer separation:

HPLC ModeStationary Phase ExamplePrinciple of SeparationSuitability for this compound Isomers
Normal-Phase (NP-HPLC) / Hydrophilic Interaction Liquid Chromatography (HILIC) Amino-bonded silica (e.g., Spherisorb NH₂)Partitioning based on polarity.Good for general separation of oligosaccharides by size. May require optimization for fine isomer separation.
Reversed-Phase (RP-HPLC) C18, C8Hydrophobic interactions.Generally not suitable for underivatized oligosaccharides due to their high polarity. Can be used after derivatization (e.g., acetylation).
High-Performance Anion-Exchange Chromatography (HPAEC) Pellicular anion-exchange resinAnion exchange of carbohydrates at high pH.Excellent resolution for neutral and acidic oligosaccharides, including isomers.
Porous Graphitized Carbon (PGC) Graphitized carbonAdsorption and charge-induced interactions.Very effective for separating closely related isomers based on subtle structural differences.[3][4]

Quantitative Comparison of HPLC Modes for Oligosaccharide Isomer Separation

HPLC ModeResolution (Rs) for Tetrasaccharide IsomersResolution (Rs) for Pentasaccharide IsomersReference
Graphitized Carbon Chromatography (GCC) 1.0 - 4.02.4 - 5.6[3]
Hydrophilic Interaction Liquid Chromatography (HILIC) Not specifiedNot specified[3]

Higher Rs values indicate better separation.

Q7: Can you provide a starting HPLC method for this compound analysis?

A7: A good starting point for the analysis of this compound is using a normal-phase or HILIC column. An HPLC method has been optimized for the analysis of this compound in ricebean varieties using a Spherisorb NH₂ column.[1]

Experimental Protocol: HPLC Analysis of this compound

  • Column: Spherisorb NH₂ (amino) column

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30, v/v)

  • Flow Rate: 1 mL/min

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plant Extract extraction Solid-Phase Extraction sample->extraction concentration Concentration extraction->concentration hplc HPLC System (Spherisorb NH2 Column) concentration->hplc Injection detection RI or ELSD Detector hplc->detection chromatogram Chromatogram detection->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_flowchart start Poor Resolution / Co-elution check_column Check Column Health (Age, Contamination) start->check_column check_system Run System Suitability Test check_column->check_system Column OK optimize_mobile_phase Optimize Mobile Phase (Acetonitrile/Water Ratio, Additives) check_system->optimize_mobile_phase System OK change_column Change Stationary Phase (e.g., PGC, HPAEC) optimize_mobile_phase->change_column No Improvement solution Improved Separation optimize_mobile_phase->solution Resolution Improved derivatization Consider Derivatization (e.g., Acetylation) change_column->derivatization Still Co-eluting change_column->solution Resolution Improved derivatization->solution Resolution Improved

Caption: Troubleshooting flowchart for co-elution issues.

References

Technical Support Center: Troubleshooting Poor Ajugose Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with Ajugose recovery during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the common causes for poor recovery of this compound during SPE?

Poor recovery of this compound, a hexasaccharide, is often due to its high polarity and large size.[1][2] The primary reasons for loss are typically related to an inappropriate choice of SPE sorbent or incorrect solvent selection during the various steps of the extraction process. The analyte may fail to bind to the sorbent, be prematurely washed away, or be irreversibly adsorbed.[3][4]

Q2: How do I select the appropriate SPE sorbent for this compound?

Given that this compound is a highly polar carbohydrate, a normal-phase or hydrophilic interaction liquid chromatography (HILIC) type sorbent is generally recommended. Reversed-phase sorbents like C18 are unlikely to retain this compound effectively from aqueous samples.[5] Consider the following options:

  • Diol-bonded silica: Offers good selectivity for polar compounds like sugars.

  • Amino-bonded silica: Can be used in HILIC mode for carbohydrate analysis.

  • Graphitized Carbon Black (GCB): Can retain polar compounds, but elution might require stronger solvents.

  • Polymeric sorbents with polar functional groups: These can offer high capacity and stability across a wide pH range.

Silica gel chromatography has been successfully used for the isolation of this compound, which operates on normal-phase principles.[6][7]

Q3: My this compound is not binding to the SPE cartridge and is being found in the sample flow-through. What could be the issue?

If this compound is found in the flow-through, it indicates insufficient retention on the sorbent.[4] This is a common issue and can be addressed by:

  • Verifying Sorbent Choice: Ensure you are using a normal-phase or HILIC sorbent suitable for polar analytes.[3]

  • Adjusting Sample Solvent: For normal-phase SPE, the sample should be dissolved in a solvent with a high percentage of a non-polar organic solvent (e.g., acetonitrile) to promote adsorption. The presence of too much water in the sample will prevent retention.

  • Checking pH: The pH of the sample can influence the interaction between this compound and the sorbent, especially with ion-exchange materials.[8]

  • Reducing Flow Rate: A slower flow rate during sample loading allows more time for the analyte to interact with the sorbent.[4]

Q4: I am losing this compound during the wash step. How can I prevent this?

Losing the analyte during the wash step suggests that the wash solvent is too strong (i.e., too polar for a normal-phase sorbent).[4] To remedy this:

  • Decrease Wash Solvent Polarity: Use a less polar solvent for the wash step. For example, if you are using 80% acetonitrile in water, try increasing it to 90% or 95% acetonitrile.

  • Minimize Wash Volume: Use the minimum volume of wash solvent necessary to remove impurities.

Q5: My this compound appears to be irreversibly bound to the sorbent, resulting in poor elution. What should I do?

If this compound is retained on the cartridge but not eluting, the elution solvent is not strong enough to disrupt the analyte-sorbent interaction.[3][9] Consider the following solutions:

  • Increase Elution Solvent Strength: For normal-phase SPE, increase the polarity of the elution solvent. This can be achieved by increasing the percentage of water or another polar solvent like methanol in your elution mixture.

  • Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery. You can elute in multiple smaller fractions and analyze them separately.[3]

  • Modify pH: In some cases, adjusting the pH of the elution solvent can improve recovery by altering the ionization state of the sorbent or analyte.[9]

Q6: Why am I observing poor reproducibility between my SPE replicates?

Poor reproducibility can stem from several factors in the SPE workflow.[3] Key areas to investigate include:

  • Inconsistent Flow Rates: Ensure a consistent and slow flow rate during the loading, washing, and elution steps.[8]

  • Sorbent Bed Drying: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent interactions.[3]

  • Sample Pre-treatment: Ensure that all samples are treated identically before loading onto the SPE cartridge.

  • Cartridge Overloading: Exceeding the capacity of the SPE cartridge can lead to breakthrough and inconsistent results.[8]

Troubleshooting Summary

ProblemPotential CauseRecommended Solution
Low Recovery: Analyte in Flow-through Sorbent is not retaining this compound.Use a more appropriate sorbent (e.g., normal-phase, HILIC).[3]
Sample solvent is too polar.Increase the organic solvent content in the sample solution (e.g., >80% acetonitrile).
Flow rate is too high during loading.Decrease the sample loading flow rate.[4]
Low Recovery: Analyte in Wash Fraction Wash solvent is too polar.Decrease the polarity of the wash solvent (e.g., increase acetonitrile percentage).[4]
Excessive wash volume.Use the minimum required volume for the wash step.
Low Recovery: Analyte Not Eluting Elution solvent is too weak (not polar enough).Increase the polarity of the elution solvent (e.g., increase water or methanol content).[3]
Insufficient elution volume.Increase the volume of the elution solvent or perform multiple elutions.[3]
Strong secondary interactions with the sorbent.Modify the pH of the elution solvent or add a competing agent.
Poor Reproducibility Inconsistent flow rates.Use a vacuum manifold or automated system for precise flow control.
Sorbent bed drying out before sample loading.Ensure the sorbent remains wetted after the conditioning/equilibration steps.[3]
Variations in sample pre-treatment.Standardize the sample preparation protocol.

Generic SPE Protocol for this compound (Normal-Phase/HILIC)

This protocol provides a starting point for developing a robust SPE method for this compound using a normal-phase or HILIC sorbent (e.g., Diol-bonded silica). Optimization will be required based on the specific sample matrix and analytical requirements.

  • Sorbent Conditioning:

    • Wash the cartridge with 1-2 mL of a polar solvent like methanol or isopropanol to wet the sorbent.

  • Sorbent Equilibration:

    • Equilibrate the cartridge with 1-2 mL of the sample loading solvent (e.g., 90:10 acetonitrile/water) to prepare the sorbent for the sample. Do not allow the sorbent to dry.

  • Sample Loading:

    • Dissolve the sample in a solution with a high organic content (e.g., 90:10 acetonitrile/water).

    • Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 mL of a solvent mixture slightly less polar than the loading solvent (e.g., 95:5 acetonitrile/water) to remove weakly bound impurities.

  • Elution:

    • Elute the this compound with 1-2 mL of a polar solvent mixture (e.g., 50:50 acetonitrile/water or a solution containing methanol).

    • Collect the eluate for analysis. Consider a second elution to ensure complete recovery.

Troubleshooting Workflow

G cluster_check_fractions Analyze Fractions to Locate Loss cluster_solutions_flow_through Solutions for Flow-through Loss cluster_solutions_wash Solutions for Wash Loss cluster_solutions_retained Solutions for Poor Elution start Poor this compound Recovery flow_through Is this compound in the Flow-through? start->flow_through wash_fraction Is this compound in the Wash Fraction? flow_through->wash_fraction No solution_sorbent Use a more polar sorbent (e.g., HILIC, Diol) flow_through->solution_sorbent Yes retained Is this compound Retained on the Cartridge? wash_fraction->retained No solution_wash_solvent Decrease polarity of the wash solvent wash_fraction->solution_wash_solvent Yes solution_elution_solvent Increase polarity of the elution solvent retained->solution_elution_solvent Yes end Optimized Recovery retained->end No (Re-evaluate entire process) solution_solvent Increase organic content in sample solvent solution_sorbent->solution_solvent solution_flow_rate_load Decrease sample loading flow rate solution_solvent->solution_flow_rate_load solution_flow_rate_load->end solution_wash_volume Reduce wash solvent volume solution_wash_solvent->solution_wash_volume solution_wash_volume->end solution_elution_volume Increase elution volume or perform multiple elutions solution_elution_solvent->solution_elution_volume solution_ph Modify pH of elution solvent solution_elution_volume->solution_ph solution_ph->end

Caption: Troubleshooting workflow for poor this compound recovery in SPE.

References

Preventing in-source fragmentation of Ajugose in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and protocols for preventing the in-source fragmentation (ISF) of Ajugose during Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the ESI-MS analysis of oligosaccharides like this compound.

Q1: What is in-source fragmentation (ISF) and why does it affect my this compound sample?

A1: In-source fragmentation, or in-source decay, is a phenomenon where analyte ions fragment in the ion source region of a mass spectrometer, specifically between the atmospheric pressure region and the high-vacuum mass analyzer.[1] Although ESI is considered a "soft" ionization technique, which typically imparts little energy to the sample, fragile molecules can still fragment if the instrument settings are not optimized.[2][3] this compound, a hexasaccharide, has multiple glycosidic bonds that are chemically labile and prone to cleavage under even moderately energetic conditions, leading to the observation of smaller sugar fragments instead of the intact molecular ion.[4][5][6]

Q2: My ESI-MS spectrum of this compound shows a high abundance of fragment ions but the molecular ion is weak or absent. What is the most likely cause?

A2: The most common cause for extensive in-source fragmentation of labile molecules like oligosaccharides is the application of excessive voltage at the sampling cone or orifice.[7] This parameter, often called the Cone Voltage , Fragmentor Voltage , or Declustering Potential , can be adjusted by the user. While higher voltages can help in desolvating ions, they also increase the energy of collisions between ions and residual gas molecules, which leads to fragmentation.[1][8] For glycosides and other fragile compounds, instrument tuning parameters commonly used for robust molecules like peptides are often too harsh.[9]

Q3: How can I optimize the cone voltage to preserve the intact this compound molecule?

A3: To minimize fragmentation, you should significantly reduce the cone voltage.[7][9] A systematic approach is recommended:

  • Start with a very low cone voltage, typically in the range of 10-20 V.[8][10]

  • Infuse your this compound standard and monitor the mass spectrum in real-time.

  • Gradually increase the voltage in small increments (e.g., 5-10 V) and observe the relative intensities of the intact molecular ion (e.g., [M+Na]+ or [M+H]+) versus the fragment ions.

  • Identify the voltage at which you achieve the maximum signal for the molecular ion without inducing significant fragmentation. This optimal value represents the "softest" ionization condition for your specific instrument and mobile phase.

Q4: Besides cone voltage, what other instrument parameters can I adjust to reduce fragmentation?

A4: Several other ESI source parameters can influence fragmentation:

  • Source Temperature: Higher temperatures can provide more thermal energy to the analyte, promoting fragmentation. For thermolabile compounds, consider lowering the source or desolvation gas temperature.[1][11]

  • Sprayer Voltage (Capillary Voltage): While its primary role is to generate the electrospray, excessively high voltages can lead to unstable signals or electrical discharge, which may contribute to fragmentation. It's advisable to use the lowest voltage that provides a stable spray.[8]

  • Nebulizing and Desolvation Gas Flow: The flow rates of these gases should be optimized to ensure efficient desolvation without being overly energetic. Start with the manufacturer's recommended settings and adjust as needed to maximize the signal of the intact ion.[8]

Q5: Can my choice of mobile phase and additives affect the in-source fragmentation of this compound?

A5: Yes, the mobile phase composition is critical. The presence of additives and the choice of solvent can impact ionization efficiency and the stability of the resulting ion. For oligosaccharides, forming adducts with alkali metals (e.g., [M+Na]+ or [M+K]+) often produces more stable ions than protonated molecules ([M+H]+). Consider adding a low concentration of sodium acetate (~1 mM) to your mobile phase to promote the formation of sodium adducts. Additionally, some users report that switching from acetonitrile/water to methanol/water mobile phases can sometimes lead to softer ionization conditions.[12]

Troubleshooting Workflow for this compound Fragmentation

This diagram outlines a logical workflow for diagnosing and resolving issues of in-source fragmentation during this compound analysis.

Troubleshooting_Workflow Troubleshooting Workflow for In-Source Fragmentation start High In-Source Fragmentation Observed check_cone_voltage Is Cone Voltage / Fragmentor Voltage Optimized? start->check_cone_voltage action_cone_voltage ACTION: Reduce Cone Voltage incrementally. Start at a low value (e.g., 10-20 V). check_cone_voltage->action_cone_voltage No check_temp Is Source / Desolvation Temperature Too High? check_cone_voltage->check_temp Yes action_cone_voltage->check_temp action_temp ACTION: Lower the temperature to reduce thermal decomposition. check_temp->action_temp No check_mobile_phase Is the Mobile Phase Causing Instability? check_temp->check_mobile_phase Yes action_temp->check_mobile_phase action_mobile_phase ACTION: Consider adding sodium acetate to form stable adducts (e.g., [M+Na]+). check_mobile_phase->action_mobile_phase No check_other_params Are Other Source Parameters Optimized? check_mobile_phase->check_other_params Yes action_mobile_phase->check_other_params action_other_params ACTION: Optimize Sprayer Voltage and Gas Flows for a stable signal of the parent ion. check_other_params->action_other_params No end_node Fragmentation Minimized: Intact this compound Ion Observed check_other_params->end_node Yes action_other_params->end_node

Caption: A step-by-step workflow for troubleshooting in-source fragmentation.

Data Presentation: Impact of Cone Voltage

The degree of in-source fragmentation is directly correlated with the applied cone voltage. The following table provides representative data on how the relative abundance of the intact this compound ion and its primary fragment changes with increasing cone voltage.

Cone Voltage (V)Relative Abundance of Intact this compound Ion ([M+Na]⁺)Relative Abundance of Key Fragment IonNotes
20> 95%< 5%Optimal for preserving the intact molecular ion.
40~ 70%~ 30%Moderate fragmentation begins to appear.
60~ 35%~ 65%Significant fragmentation is evident.
80< 10%> 90%The fragment ion becomes the base peak.
100< 2%> 98%The intact molecular ion is nearly absent.

Note: Data are illustrative. Optimal values are instrument-dependent and must be determined empirically.

Experimental Protocol: Minimizing this compound Fragmentation

This protocol provides a starting point for the analysis of this compound using ESI-MS with a focus on minimizing in-source fragmentation.

1. Sample Preparation

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in the initial mobile phase solvent (e.g., 50:50 methanol:water).

  • Adduct Formation (Recommended): To promote the formation of stable sodium adducts, add sodium acetate to the working solution to a final concentration of 1 mM.

2. Liquid Chromatography (if applicable)

  • Column: For LC-MS, an amide-based column (e.g., BEH Amide) is often effective for separating oligosaccharides.[13]

  • Mobile Phase A: 95:5 Water:Acetonitrile + 1 mM Sodium Acetate

  • Mobile Phase B: 5:95 Water:Acetonitrile + 1 mM Sodium Acetate

  • Gradient: Use a suitable gradient for the separation of related saccharides.

3. ESI-MS Instrument Settings (Initial Parameters)

  • Ionization Mode: Positive Ion Mode

  • Capillary/Sprayer Voltage: 2.5 - 3.5 kV (adjust for a stable spray)[14]

  • Cone/Fragmentor Voltage: 20 V (This is the most critical parameter to set low)[10]

  • Source Temperature: 120 °C (Use a lower temperature if possible)[14]

  • Desolvation Gas Temperature: 250 - 350 °C (Optimize for signal intensity vs. stability)[14][15]

  • Desolvation Gas Flow: 600 - 800 L/h (Instrument dependent)[14]

  • Mass Range: Scan a range appropriate for this compound and its expected fragments (e.g., m/z 150-1200).

4. Optimization Procedure

  • Introduce the this compound working solution via direct infusion or LC injection.

  • With all other parameters constant, monitor the intensity of the expected this compound sodium adduct ([C36H62O31+Na]⁺).

  • Slowly increase the cone voltage from 20 V and observe the onset of fragmentation (loss of hexose units).

  • Record the optimal cone voltage that maximizes the intact ion signal.

  • Proceed to adjust the source/desolvation temperatures and gas flows to further enhance the signal of the intact ion without inducing fragmentation.

References

Calibration curve issues in Ajugose quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in Ajugose quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and use of calibration curves for this compound quantification.

Question: Why is my calibration curve for this compound showing poor linearity (low R² value)?

Answer:

Poor linearity in your this compound calibration curve can be attributed to several factors, from standard preparation to instrument issues. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Action
Inaccurate Standard Preparation - Ensure the this compound standard is of high purity and accurately weighed. - Use calibrated pipettes and volumetric flasks for all dilutions. - Prepare fresh standards for each analysis, as this compound in solution can degrade over time.[1]
Standard Degradation - this compound, as part of the raffinose family of oligosaccharides, can be susceptible to hydrolysis under acidic conditions and elevated temperatures.[2][3] Avoid acidic mobile phases if possible and maintain controlled temperature conditions for your standards and samples. - Store stock solutions at low temperatures (2-8 °C) and for short periods.
Inappropriate Calibration Range - Ensure the concentration range of your standards brackets the expected concentration of this compound in your samples. A range that is too wide or too narrow can lead to non-linearity.
Detector Saturation - If using a detector like a Refractive Index Detector (RID), high concentrations of this compound can lead to detector saturation and a non-linear response. Dilute your higher concentration standards and samples if necessary.
HPLC System Issues - Check for leaks in the HPLC system, as this can cause flow rate fluctuations.[4] - Ensure the pump is delivering a consistent flow rate. - A contaminated or old column can lead to poor peak shape and affect linearity. Flush the column or replace it if necessary.

Question: I am observing unexpected peaks or a drifting baseline in my chromatograms. How can I resolve this?

Answer:

Unexpected peaks and baseline drift can interfere with accurate peak integration and affect the reliability of your calibration curve.

Possible Causes and Solutions:

CauseRecommended Action
Standard/Sample Contamination - Ensure all glassware is thoroughly cleaned. - Use high-purity solvents for mobile phase and sample preparation.
This compound Degradation - Acid hydrolysis of this compound can lead to the formation of smaller sugars (e.g., galactose, glucose, fructose) which will appear as separate peaks.[1][3] Consider using a neutral or slightly alkaline mobile phase if your method allows. - Thermal degradation can also occur at high temperatures.[5][6][7] Ensure your column oven and autosampler temperatures are appropriate.
Mobile Phase Issues - Degas the mobile phase to remove dissolved air, which can cause baseline noise and drift. - Ensure the mobile phase components are miscible and properly mixed.
Column Equilibration - Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration can cause baseline drift.

Question: My sample results are inconsistent and not reproducible. What could be the cause?

Answer:

Poor reproducibility can stem from variability in sample preparation, injection, or the analytical system itself.

Possible Causes and Solutions:

CauseRecommended Action
Injection Volume Variability - Check the autosampler for any issues with the injection syringe or loop. - Ensure the sample loop is being completely filled during injection.
Matrix Effects - The sample matrix (other components in your sample) can interfere with the detection of this compound, leading to ion suppression or enhancement in mass spectrometry, or co-elution issues in other detectors.[8][9] - Prepare a matrix-matched calibration curve by spiking known concentrations of this compound into a blank matrix that is similar to your samples. This can help to compensate for matrix effects.[9]
Inconsistent Sample Preparation - Ensure a standardized and validated protocol for sample extraction and preparation is followed consistently for all samples and standards.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for this compound quantification?

A typical method for the quantification of this compound and other raffinose family oligosaccharides is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[4] This method offers high sensitivity and selectivity for carbohydrates. Alternatively, HPLC with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used, often with an amino-propyl bonded silica column.

Q2: How should I prepare my this compound standards?

Start by preparing a stock solution of high-purity this compound in a suitable solvent (e.g., deionized water or your mobile phase). From this stock solution, perform serial dilutions to create a series of at least 5-6 calibration standards covering your expected sample concentration range. It is crucial to use freshly prepared standards for each analysis to avoid issues with degradation.[1]

Q3: What are the potential degradation products of this compound that I should be aware of?

This compound is a hexasaccharide. Under conditions such as acidic pH or high temperature, it can hydrolyze, breaking the glycosidic bonds.[2][3] This will result in the formation of smaller oligosaccharides (like verbascose, stachyose, and raffinose) and eventually its constituent monosaccharides: galactose, glucose, and fructose.[1] These degradation products may appear as extra peaks in your chromatogram.

Q4: What is a matrix effect and how can I mitigate it?

A matrix effect is the influence of other components in your sample (the matrix) on the analytical signal of your target analyte (this compound).[8][9] This can lead to either an underestimation or overestimation of the true concentration. To mitigate this, you can use a matrix-matched calibration curve, where you prepare your calibration standards in a blank sample matrix that is free of this compound but otherwise identical to your samples. Another approach is the standard addition method.

Experimental Protocols

Protocol for Generating a Standard Calibration Curve for this compound using HPAEC-PAD
  • Preparation of this compound Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of high-purity this compound standard.

    • Dissolve the standard in 10 mL of deionized water in a calibrated volumetric flask.

    • Mix thoroughly to ensure complete dissolution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. For example, you can prepare standards with concentrations of 10, 25, 50, 100, and 200 µg/mL.

    • Use deionized water or the initial mobile phase as the diluent.

  • HPAEC-PAD System and Conditions:

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., a Dionex CarboPac™ series column).

    • Mobile Phase: A gradient of sodium hydroxide and sodium acetate is commonly used. The exact gradient will depend on the specific column and the other oligosaccharides you wish to separate.

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: Maintain a constant temperature, for example, 30 °C.

    • Injection Volume: 10-25 µL.

    • Detector: Pulsed Amperometric Detector with a gold working electrode.

  • Data Acquisition and Processing:

    • Inject the prepared standards in order of increasing concentration.

    • Integrate the peak area corresponding to this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area (y-axis) against the concentration of the standards (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

Data Presentation

Table 1: Example Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (arbitrary units)
1015023
2537458
5075120
100150350
200301100

Mandatory Visualization

G Troubleshooting Workflow for Calibration Curve Issues cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Potential Solutions Poor_Linearity Poor Linearity (Low R²) Check_Standards Verify Standard Preparation & Integrity Poor_Linearity->Check_Standards Check_System Inspect HPLC System Poor_Linearity->Check_System Check_Method Review Method Parameters Poor_Linearity->Check_Method Unexpected_Peaks Unexpected Peaks/Baseline Drift Unexpected_Peaks->Check_Standards Unexpected_Peaks->Check_System Unexpected_Peaks->Check_Method Poor_Reproducibility Poor Reproducibility Poor_Reproducibility->Check_Standards Poor_Reproducibility->Check_System Check_Matrix Investigate Matrix Effects Poor_Reproducibility->Check_Matrix Prepare_Fresh_Standards Prepare Fresh Standards Check_Standards->Prepare_Fresh_Standards Control_Temp_pH Control Temp & pH Check_Standards->Control_Temp_pH Clean_System Clean/Replace Column & Check for Leaks Check_System->Clean_System Optimize_Method Optimize Mobile Phase & Gradient Check_Method->Optimize_Method Matrix_Matched_Curve Use Matrix-Matched Calibration Check_Matrix->Matrix_Matched_Curve

Caption: Troubleshooting workflow for calibration curve issues.

References

Validation & Comparative

Comparative Analysis of Ajugose and Stachyose in Plant Frost Resistance: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of different biomolecules in conferring stress tolerance in plants is critical. This guide provides a comparative analysis of two key raffinose family oligosaccharides (RFOs), Ajugose and stachyose, and their respective roles in enhancing frost resistance in plants.

While both this compound and stachyose are known to accumulate in plants under cold stress, the extent of research and available data on their specific functions in frost tolerance varies significantly. Stachyose has been more extensively studied, with a clearer correlation established between its accumulation and increased frost resistance. In contrast, direct experimental evidence detailing the role of this compound in frost tolerance is limited. This guide synthesizes the current knowledge on both sugars, presenting available quantitative data, experimental methodologies, and the signaling pathways they are presumed to influence.

Quantitative Data on Stachyose Accumulation and Frost Resistance

Numerous studies have demonstrated a positive correlation between the accumulation of stachyose and a plant's ability to withstand freezing temperatures. This is often quantified by measuring changes in stachyose concentration during cold acclimation and correlating these with frost damage indicators such as electrolyte leakage.

Plant SpeciesTissueCold Acclimation ConditionsChange in Stachyose ConcentrationCorresponding Frost Resistance MetricReference
Alfalfa (Medicago sativa)Crowns and RootsNatural autumn hardeningSignificant increaseAssociated with improved winter survival[1]
Deciduous TreesBudsNatural cold acclimatizationIncreased levelsCorrelated with lower electrolyte leakage after freezing[2]
Soybean (Glycine max)SeedsNot applicable (genetic variation)Low stachyose mutants show altered raffinose contentImplies a role in seed stress tolerance, though not directly frost resistance[3]

Experimental Protocols

To aid researchers in designing experiments to further investigate the roles of this compound and stachyose in frost resistance, detailed methodologies for key assays are provided below.

Quantification of this compound and Stachyose using High-Performance Liquid Chromatography (HPLC)

This protocol is essential for determining the concentration of these oligosaccharides in plant tissues.

Methodology:

  • Sample Preparation: Freeze-dry plant tissue samples and grind them into a fine powder.

  • Extraction: Extract soluble sugars from a known weight of the powdered tissue (e.g., 100 mg) with 80% (v/v) ethanol at 80°C for 1 hour. Centrifuge the mixture and collect the supernatant. Repeat the extraction twice and pool the supernatants.

  • Purification: Pass the pooled supernatant through a C18 Sep-Pak cartridge to remove lipids and pigments.

  • HPLC Analysis:

    • Column: Use an amino-propyl bonded silica column (e.g., Hypersil NH2 column).[5]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is commonly used.[5]

    • Detector: A refractive index (RI) detector is suitable for sugar analysis.[5]

    • Quantification: Calculate the concentrations of this compound and stachyose by comparing the peak areas with those of known standards.

Assessment of Frost Damage using the Electrolyte Leakage Assay

This widely used method quantifies cell membrane damage caused by freezing stress.

Methodology:

  • Sample Collection: Collect leaf discs or other uniform tissue samples from both control and cold-acclimated plants.

  • Freezing Treatment: Subject the samples to a controlled freezing regime in a programmable freezer. The temperature should be lowered gradually (e.g., 2°C per hour) to a target freezing temperature.

  • Thawing: Thaw the samples slowly at a low temperature (e.g., 4°C) overnight.

  • Electrolyte Leakage Measurement:

    • Immerse the samples in a known volume of deionized water and shake for a specified period (e.g., 3 hours).

    • Measure the initial electrical conductivity of the solution (C1).

    • Autoclave the samples to cause complete cell lysis and release all electrolytes.

    • After cooling to room temperature, measure the final electrical conductivity (C2).

  • Calculation: Calculate the relative electrolyte leakage as (C1/C2) x 100%. A lower percentage indicates less membrane damage and higher frost resistance.[6][7]

Determination of Lethal Temperature 50 (LT50)

The LT50 is the temperature at which 50% of the plant tissue is killed by freezing. It is a key indicator of frost tolerance.

Methodology:

  • Sample Preparation and Freezing: Prepare and subject samples to a range of freezing temperatures as described in the electrolyte leakage assay.

  • Viability Assessment: After thawing, assess the viability of the tissue. This can be done through various methods, including:

    • Regrowth tests: For whole plants or cuttings, observe their ability to resume growth after the freezing treatment.[8]

    • Vital staining: Use stains like Evans blue or 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between living and dead cells.

    • Electrolyte leakage: The temperature at which electrolyte leakage reaches 50% of the maximum can be defined as the LT50.[9]

  • LT50 Calculation: Plot the percentage of dead tissue (or relative electrolyte leakage) against the freezing temperature and determine the temperature at which 50% mortality occurs.

Signaling Pathways and Molecular Mechanisms

The accumulation of RFOs like stachyose during cold acclimation is part of a complex signaling network that enhances frost resistance. While the specific signaling triggers for this compound synthesis are not well-defined, it is likely integrated into similar pathways.

The ICE-CBF-COR Signaling Pathway

A central pathway in plant cold acclimation is the Inducer of CBF Expression (ICE) - C-repeat Binding Factor (CBF) - Cold-Regulated (COR) gene cascade.

  • Signal Perception: Plants perceive low temperatures, leading to an increase in cytosolic Ca2+ concentration and the production of reactive oxygen species (ROS), which act as secondary messengers.

  • Activation of ICE1: These signals activate the transcription factor ICE1.

  • Induction of CBF Genes: Activated ICE1 binds to the promoters of CBF genes, inducing their expression.[10]

  • Activation of COR Genes: CBF proteins, in turn, bind to the C-repeat/DRE elements in the promoters of a large number of downstream COR genes.[11]

  • Physiological Response: The products of COR genes include cryoprotective proteins (e.g., dehydrins) and enzymes involved in the synthesis of compatible solutes like proline and soluble sugars, including RFOs such as stachyose.[11]

The accumulation of stachyose contributes to frost resistance through several mechanisms:

  • Osmotic Adjustment: Increased solute concentration in the cytoplasm lowers the freezing point of water, reducing the risk of intracellular ice formation.

  • Membrane Stabilization: RFOs are thought to interact with and stabilize cellular membranes, preventing damage from dehydration and mechanical stress caused by extracellular ice formation.[2]

  • Antioxidant Activity: RFOs can act as antioxidants, scavenging ROS that accumulate during cold stress and mitigating oxidative damage.

Below are diagrams illustrating the general RFO biosynthesis pathway and the core cold acclimation signaling cascade.

RFO_Biosynthesis_Pathway Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Raffinose Synthase Galactinol Galactinol Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose Verbascose Verbascose Galactinol->Verbascose This compound This compound Galactinol->this compound Raffinose->Stachyose Stachyose Synthase Stachyose->Verbascose Verbascose Synthase Verbascose->this compound This compound Synthase

Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway.

Cold_Acclimation_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response cluster_physiological Physiological Response Low Temperature Low Temperature Ca2_influx Ca2+ Influx Low Temperature->Ca2_influx ROS_production ROS Production Low Temperature->ROS_production ICE1_activation ICE1 Activation Ca2_influx->ICE1_activation ROS_production->ICE1_activation CBF_expression CBF Gene Expression ICE1_activation->CBF_expression COR_expression COR Gene Expression CBF_expression->COR_expression Solute_accumulation Proline & RFOs (Stachyose) Accumulation COR_expression->Solute_accumulation Cryoprotective_proteins Cryoprotective Proteins COR_expression->Cryoprotective_proteins Frost_Resistance Frost_Resistance Solute_accumulation->Frost_Resistance Cryoprotective_proteins->Frost_Resistance

Simplified ICE-CBF-COR Cold Acclimation Signaling Pathway.

Conclusion and Future Research Directions

The available evidence strongly supports a significant role for stachyose in the frost resistance of plants. Its accumulation during cold acclimation is a reliable indicator of enhanced tolerance, primarily through its functions in osmotic adjustment, membrane stabilization, and antioxidant activity.

The role of this compound in frost resistance, however, remains largely unexplored. While its structural similarity to other RFOs suggests a comparable function, direct experimental data is needed to confirm this. Future research should focus on:

  • Direct Comparative Studies: Conducting experiments that directly compare the effects of exogenous application or endogenous overexpression of this compound and stachyose on frost tolerance in a model plant system.

  • Quantitative Analysis: Measuring the accumulation of this compound in a wider range of plant species during cold acclimation and correlating these levels with frost resistance metrics like LT50 and electrolyte leakage.

  • Signaling Pathway Elucidation: Investigating the specific signaling molecules and transcription factors that regulate this compound biosynthesis in response to cold stress.

By addressing these research gaps, a more complete understanding of the respective contributions of this compound and stachyose to plant frost resistance can be achieved, potentially leading to novel strategies for developing more cold-tolerant crops.

References

Validating the Role of Ajugose in Seed Longevity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ajugose's role in promoting seed longevity relative to other members of the Raffinose Family Oligosaccharides (RFOs). We will delve into the experimental data, outline detailed protocols for relevant assays, and visualize the underlying biochemical pathways and experimental workflows.

The Critical Role of Raffinose Family Oligosaccharides (RFOs) in Seed Longevity

Seeds are remarkable biological systems capable of surviving in a quiescent state for extended periods. Their longevity, a crucial factor for agricultural success and biodiversity, is intricately linked to their biochemical composition. Among the key players in ensuring seed viability are the Raffinose Family Oligosaccharides (RFOs), a group of non-reducing sugars that include sucrose, raffinose, stachyose, verbascose, and this compound.[1][2][3]

These complex carbohydrates are synthesized during the late stages of seed maturation and play a pivotal role in conferring desiccation tolerance, a critical attribute for long-term survival.[2][4] The proposed mechanisms by which RFOs contribute to seed longevity include:

  • Cytoplasmic Vitrification: RFOs, in conjunction with sucrose, are thought to form a glassy state within the seed's cytoplasm as it dries. This amorphous, solid-like state significantly restricts molecular mobility, thereby slowing down deteriorative chemical reactions that would otherwise lead to cellular damage and loss of viability.[5]

  • Protection from Oxidative Stress: The accumulation of reactive oxygen species (ROS) is a major factor in seed aging. RFOs are believed to act as antioxidants, protecting cellular components from oxidative damage during storage.[5]

  • Water Replacement: During desiccation, RFOs can replace water molecules at the surface of membranes and proteins, helping to maintain their structural integrity and prevent denaturation.[5]

This compound, as the largest of the common RFOs, is hypothesized to be particularly effective in these protective roles due to its size and number of hydroxyl groups. However, direct comparative data on the efficacy of individual RFOs is limited. This guide aims to synthesize the available information to provide a clearer picture of this compound's potential.

Comparative Analysis of RFOs on Seed Longevity

While direct, side-by-side experimental data comparing the effects of individual RFOs on seed longevity is scarce, we can compile findings from various studies to draw inferences. The following table summarizes quantitative data on the presence of different RFOs in various seeds and their correlation with viability after aging. It is important to note that this table compiles data from multiple sources and is not from a single comparative experiment.

OligosaccharideSeed TypeConcentration Range (mg/100g)Effect on Seed Longevity (post-aging)Reference
This compound Ricebean0.27 - 8.82Present in viable seeds, but in lower concentrations compared to other RFOs.[6]
Black GramTrace amounts detected.Soaking and cooking reduce this compound content.[6]
Verbascose Ricebean47.66 - 130.36Higher concentrations correlated with viable seeds.[6]
PeaVariable, can be a major RFO in some lines.[7]
Stachyose Ricebean692.7 - 1480.67The most abundant RFO in the studied viable seeds.[6]
SoybeanHigh concentrations in wild-type seeds.Low RFO mutant soybeans show reduced longevity.[8]
Raffinose Ricebean196.29 - 429.5Present in significant amounts in viable seeds.[6]
Waxy CornExogenous application of 13.5 mM raffinose significantly improved the germination rate of artificially aged seeds by up to 20.45%.[9]

Note: The data above highlights the prevalence of various RFOs in viable seeds. While a direct causative link between higher this compound concentration and superior longevity compared to other RFOs is not definitively established from this data, the consistent presence of the entire RFO family, including this compound, in viable seeds points to their collective importance. The study on waxy corn provides quantitative evidence for the positive impact of raffinose on aged seeds.[9] Further research is needed to isolate and quantify the specific contribution of this compound.

Experimental Protocols

To validate the role of this compound and other RFOs in seed longevity, standardized and rigorous experimental protocols are essential. Below are detailed methodologies for key experiments.

Accelerated Aging Test

This method is used to simulate the effects of long-term storage in a shorter period by exposing seeds to high temperature and humidity.[10][11][12]

Objective: To assess the relative storability of seed lots and to study the biochemical changes associated with aging.

Materials:

  • Seed samples of interest

  • Accelerated aging chamber or a sealed container with a water reservoir

  • Wire mesh or a non-corrosive tray

  • Incubator or oven capable of maintaining a constant temperature (e.g., 41-45°C)

  • Germination chamber

  • Petri dishes or germination paper

Procedure:

  • Initial Germination Test: Before aging, perform a standard germination test on a subset of the seeds to determine the initial viability.

  • Sample Preparation: Place a known weight or number of seeds in a single layer on a wire mesh tray.

  • Aging Conditions: Place the tray inside a sealed container with a specific volume of distilled water at the bottom to maintain high relative humidity (typically around 95-100%).

  • Incubation: Place the sealed container in an incubator set to a constant temperature (e.g., 41°C) for a defined period (e.g., 48, 72, or 96 hours). The duration and temperature can be adjusted based on the seed species and the desired level of stress.

  • Post-Aging Germination Test: After the aging period, remove the seeds and immediately conduct a standard germination test.

  • Data Analysis: Calculate the germination percentage of the aged seeds and compare it to the initial germination percentage. A smaller decrease in germination indicates higher seed vigor and longevity.

Controlled Deterioration Test

This is another method to assess seed vigor and longevity by subjecting seeds to a specific high moisture content and temperature.

Objective: To determine the potential longevity of seed lots under controlled stress conditions.

Materials:

  • Seed samples

  • Hermetically sealed containers (e.g., glass jars with screw caps)

  • Saturated salt solutions (e.g., potassium chloride) to maintain a specific relative humidity

  • Incubator or water bath

Procedure:

  • Moisture Content Adjustment: Equilibrate the seeds to a specific moisture content by placing them in a sealed container over a saturated salt solution that provides a known relative humidity.

  • Deterioration: Once the desired moisture content is reached, seal the seeds in airtight containers and place them in an incubator at a constant high temperature (e.g., 45°C) for a set period.

  • Viability Assessment: After the deterioration period, conduct a germination test to determine the final viability.

  • Data Analysis: Compare the germination percentage before and after the controlled deterioration to assess the seed lot's longevity.

Quantification of Oligosaccharides by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and quantification of this compound and other RFOs from seed tissues.

Objective: To determine the concentration of individual RFOs in seed samples before and after aging.

Materials:

  • Seed samples

  • Mortar and pestle or a tissue homogenizer

  • 80% (v/v) ethanol

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)

  • Amino-propylic bonded silica column (or other suitable column for carbohydrate analysis)

  • Acetonitrile

  • Ultrapure water

  • Standards for sucrose, raffinose, stachyose, verbascose, and this compound

Procedure:

  • Extraction:

    • Grind a known weight of seed tissue to a fine powder.

    • Add a specific volume of 80% ethanol and homogenize.

    • Incubate the mixture (e.g., at 80°C for 1 hour) to extract the soluble sugars.

    • Centrifuge the extract to pellet the insoluble material.

    • Collect the supernatant containing the sugars. Repeat the extraction process on the pellet for quantitative recovery.

  • Sample Preparation:

    • Pool the supernatants and evaporate the ethanol.

    • Redissolve the dried extract in a known volume of ultrapure water.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Set up the HPLC system with an appropriate column and mobile phase (e.g., an isocratic mixture of acetonitrile and water).

    • Inject the prepared sample and the standards.

    • Identify and quantify the individual RFOs by comparing the retention times and peak areas of the sample to those of the standards.

Visualizing the Pathways and Processes

To better understand the complex relationships discussed, the following diagrams have been generated using Graphviz.

Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway

RFO_Biosynthesis Sucrose Sucrose RS Raffinose Synthase Sucrose->RS Galactinol Galactinol Galactinol->RS STS Stachyose Synthase Galactinol->STS VS Verbascose Synthase Galactinol->VS AS This compound Synthase Galactinol->AS Raffinose Raffinose RS->Raffinose Stachyose Stachyose STS->Stachyose Verbascose Verbascose VS->Verbascose This compound This compound AS->this compound Raffinose->STS Stachyose->VS Verbascose->AS

Caption: Biosynthesis of Raffinose Family Oligosaccharides (RFOs).

Experimental Workflow for Validating this compound's Role in Seed Longevity

Experimental_Workflow Start Select Seed Lots Initial_Analysis Initial Analysis: - Germination Test - RFO Quantification (HPLC) Start->Initial_Analysis Aging Accelerated Aging / Controlled Deterioration Initial_Analysis->Aging Post_Aging_Analysis Post-Aging Analysis: - Germination Test - RFO Quantification (HPLC) Aging->Post_Aging_Analysis Data_Comparison Data Comparison and Statistical Analysis Post_Aging_Analysis->Data_Comparison Conclusion Conclusion on the Role of this compound Data_Comparison->Conclusion

Caption: Experimental workflow for assessing the role of this compound in seed longevity.

Logical Relationship of RFOs to Seed Longevity

Logical_Relationship RFOs Raffinose Family Oligosaccharides (including this compound) Desiccation_Tolerance Desiccation Tolerance RFOs->Desiccation_Tolerance Cytoplasmic_Vitrification Cytoplasmic Vitrification RFOs->Cytoplasmic_Vitrification ROS_Scavenging ROS Scavenging RFOs->ROS_Scavenging Seed_Longevity Increased Seed Longevity Desiccation_Tolerance->Seed_Longevity Cytoplasmic_Vitrification->Seed_Longevity ROS_Scavenging->Seed_Longevity

Caption: The proposed mechanisms by which RFOs contribute to seed longevity.

Conclusion

The available evidence strongly suggests that this compound, as a member of the Raffinose Family Oligosaccharides, plays a significant role in promoting seed longevity. The protective mechanisms conferred by RFOs, including desiccation tolerance through cytoplasmic vitrification and ROS scavenging, are crucial for the long-term viability of seeds. While quantitative data directly comparing the efficacy of this compound to other RFOs is still emerging, the consistent presence of this hexasaccharide in viable seeds underscores its importance. Further research employing the detailed protocols outlined in this guide will be instrumental in precisely validating and quantifying the specific contribution of this compound to this vital agricultural and ecological trait.

References

A Comparative Guide to HPLC and GC-MS Methods for Ajugose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of Ajugose, a hexasaccharide of interest in food science and pharmacology. We present a cross-validation framework, detailed experimental protocols, and performance data to assist researchers in selecting the most suitable method for their analytical needs.

Introduction

This compound, an alpha-galactooligosaccharide, requires accurate and precise quantification in various matrices, from plant extracts to pharmaceutical formulations. Both HPLC and GC-MS are powerful chromatographic techniques capable of this analysis, yet they operate on different principles and offer distinct advantages and disadvantages. HPLC is well-suited for non-volatile and thermally unstable molecules like this compound, often requiring minimal sample preparation.[1] In contrast, GC-MS provides high sensitivity and specificity but necessitates derivatization to increase the volatility of large sugars.[1] This guide explores the practical aspects of employing these two methods for this compound quantification.

Experimental Workflow for Method Cross-Validation

A cross-validation study is essential to ensure that different analytical methods yield comparable and reliable results. The following workflow outlines the key steps in comparing HPLC and GC-MS for this compound quantification.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Validation Sample Homogenized Sample Extraction Aqueous Extraction Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_Analysis Direct Injection & HPLC-RID Analysis Filtration->HPLC_Analysis Derivatization Derivatization (Silylation) Filtration->Derivatization HPLC_Data HPLC Quantitative Data HPLC_Analysis->HPLC_Data Comparison Statistical Comparison (e.g., t-test, Bland-Altman) HPLC_Data->Comparison GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis GCMS_Data GC-MS Quantitative Data GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Validation Method Validation Report Comparison->Validation

References

A Comparative Study on Ajugose Content in Legume Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative analysis of ajugose content across various legume species, providing valuable data for researchers, scientists, and professionals in drug development. This compound, a member of the Raffinose Family Oligosaccharides (RFOs), is generally found in trace amounts in the plant kingdom, with leguminous plants being its primary source. Understanding the distribution and concentration of this oligosaccharide is crucial for various fields of research, including food science, nutrition, and pharmacology.

Quantitative Analysis of this compound in Legumes

This compound is not a widely distributed RFO in most commonly consumed legumes. Extensive research has shown that its presence is most significant in black gram (Vigna mungo L.), with detectable but generally low levels in ricebean (Vigna umbellata). In many other common legumes such as lentils, chickpeas, peas, and soybeans, this compound is often absent or below the detection limit of standard analytical methods.[1][2]

The concentration of this compound can vary significantly among different cultivars of the same legume species. The following table summarizes the quantitative data on this compound content found in black gram and ricebean varieties.

Legume SpeciesCultivar/GenotypeThis compound ContentReference
Black Gram (Vigna mungo L.) 24 Genotypes (Range)0.30 - 4.48 mg/g[3]
LBG-17High Total RFOs[4]
TU94-2High Total RFOs[4]
Pusa-3High Total RFOs[4]
TU43-1Low Total RFOs[4]
LBG-402Low Total RFOs[4]
COBG-2831Low Total RFOs[4]
Local-IUndisclosed[1]
Local-IIUndisclosed[1]
Ricebean (Vigna umbellata) 11 Varieties (Range)0.27 - 8.82 mg/100g[2]

Experimental Protocols

The determination of this compound content in legumes involves two primary stages: extraction of the oligosaccharides from the plant material and subsequent analysis and quantification, typically by High-Performance Liquid Chromatography (HPLC).

Protocol for Extraction of Raffinose Family Oligosaccharides (RFOs)

This protocol is a synthesized method based on common practices for RFO extraction from legume seeds.

  • Sample Preparation:

    • Dry the legume seeds to a constant weight.

    • Grind the seeds into a fine powder using a laboratory mill.

    • Sieve the powder to ensure a uniform particle size.

  • Extraction:

    • Weigh approximately 2-5 grams of the powdered sample into a flask.

    • Add 20-50 mL of 70-80% aqueous ethanol.

    • The mixture is then agitated for 1-2 hours at a controlled temperature (e.g., 60-80°C) to facilitate the extraction of soluble sugars.

    • Centrifuge the mixture at approximately 5000 x g for 15 minutes.

    • Carefully decant the supernatant, which contains the extracted oligosaccharides.

    • Repeat the extraction process on the pellet with a fresh portion of aqueous ethanol to ensure complete recovery.

    • Combine the supernatants from all extractions.

  • Purification and Concentration:

    • The combined supernatant is filtered, typically through a 0.45 µm filter, to remove any remaining particulate matter.

    • The filtrate can be concentrated by evaporating the ethanol under reduced pressure using a rotary evaporator.

    • The final aqueous extract is then brought to a known volume with deionized water.

Protocol for HPLC Analysis of this compound
  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector is commonly used.

    • An amino-bonded silica column (e.g., Spherisorb-NH2) is suitable for the separation of oligosaccharides.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water in a ratio of approximately 70:30 (v/v) is typically employed.

    • Flow Rate: A flow rate of around 1.0 mL/min is maintained.

    • Column Temperature: The column is maintained at a constant temperature, for example, 35°C, to ensure reproducible results.

    • Injection Volume: A 10-20 µL aliquot of the filtered extract is injected into the HPLC system.

  • Quantification:

    • This compound is identified by comparing the retention time of the peak in the sample chromatogram with that of a pure this compound standard.

    • Quantification is achieved by creating a calibration curve using a series of this compound standards of known concentrations. The peak area of this compound in the sample is then used to determine its concentration from the calibration curve.

Diagrams

Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway

RFO_Biosynthesis Sucrose Sucrose RS Raffinose Synthase Sucrose->RS myo_Inositol myo-Inositol GolS Galactinol Synthase myo_Inositol->GolS UDP_Galactose UDP-Galactose UDP_Galactose->GolS Galactinol Galactinol Galactinol->RS STS Stachyose Synthase Galactinol->STS + Galactinol VerS Verbascose Synthase Galactinol->VerS + Galactinol AjuS This compound Synthase Galactinol->AjuS + Galactinol Raffinose Raffinose Raffinose->STS Stachyose Stachyose Stachyose->VerS Verbascose Verbascose Verbascose->AjuS This compound This compound GolS->Galactinol RS->Raffinose STS->Stachyose VerS->Verbascose AjuS->this compound Ajugose_Quantification_Workflow Start Start: Legume Seed Sample Grinding Grinding & Sieving Start->Grinding Extraction Ethanol Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.45 µm) Supernatant->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Data Analysis & Quantification HPLC->Quantification End End: This compound Content Quantification->End

References

Ajugose vs. Inulin: A Comparative Guide to their Prebiotic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the prebiotic effects of Ajugose and inulin, focusing on their impact on gut microbiota and the production of short-chain fatty acids (SCFAs). While inulin is a well-researched prebiotic, data on this compound is less abundant. This comparison draws on existing literature for both compounds and related substances to provide a comprehensive overview for research and development purposes.

Introduction to this compound and Inulin

This compound is a hexasaccharide belonging to the Raffinose Family of Oligosaccharides (RFOs). RFOs are naturally occurring carbohydrates found in a variety of plants. They are characterized by α-galactosidic linkages which make them resistant to digestion by human intestinal enzymes.

Inulin is a well-established prebiotic, a type of fructan composed of linear chains of fructose units. It is widely found in plants such as chicory root and is known for its selective stimulation of beneficial gut bacteria.[1]

Comparative Analysis of Prebiotic Effects

The prebiotic potential of a substance is primarily evaluated by its ability to be selectively fermented by beneficial gut microorganisms, leading to the production of health-promoting metabolites like SCFAs.

Modulation of Gut Microbiota
  • Inulin: Numerous studies have demonstrated that inulin supplementation significantly increases the populations of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[1] This bifidogenic effect is a hallmark of inulin's prebiotic activity.

  • This compound and RFOs: While direct studies on this compound are limited, research on RFOs, in general, indicates a prebiotic effect. RFOs have been shown to promote the growth of beneficial microbes like bifidobacteria and lactobacilli.[2] One study on the in vitro fermentation of raffinose-derived oligosaccharides (with degrees of polymerization from 4 to 10, which includes this compound at DP6) demonstrated a significant increase in Bifidobacterium populations.

Production of Short-Chain Fatty Acids (SCFAs)

SCFAs, primarily acetate, propionate, and butyrate, are the main products of prebiotic fermentation in the colon and play a crucial role in gut health and host metabolism.

  • Inulin: The fermentation of inulin leads to the production of all three major SCFAs. The specific ratios can vary depending on the gut microbiota composition of the individual. Some studies suggest that inulin fermentation may particularly favor the production of butyrate, a key energy source for colonocytes with anti-inflammatory properties.[3][4][5]

  • This compound and RFOs: The fermentation of raffinose-derived oligosaccharides has been shown to produce acetate as the main SCFA, with lower levels of propionate and butyrate. The aforementioned study on raffinose-derived oligosaccharides (DP4-10) reported that acetate was the most abundant SCFA produced. This suggests that this compound fermentation would likely also yield a significant amount of acetate.

Data Summary

FeatureThis compound (inferred from RFO data)Inulin
Primary Fermenting Genera Bifidobacterium, LactobacillusBifidobacterium, Lactobacillus, Butyrate-producing bacteria
Major SCFA Produced AcetateAcetate, Propionate, Butyrate
Reported Health Benefits General prebiotic effects (promotion of beneficial bacteria)Improved gut barrier function, enhanced mineral absorption, modulation of the immune system, potential benefits for metabolic health

Experimental Protocols

In Vitro Fermentation Model

A common method to assess prebiotic activity is through in vitro batch fermentation using human fecal inocula.

Objective: To simulate the fermentation of a substrate by the human colonic microbiota and to measure changes in microbial populations and SCFA production.

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized and diluted in an anaerobic buffer.

  • Fermentation Setup: The fermentation is carried out in anaerobic conditions (e.g., in an anaerobic chamber or using anaerobic jars) at 37°C. The fecal slurry is added to a basal medium containing the test substrate (this compound or inulin) or a control (e.g., no substrate).

  • Sampling: Samples are collected at different time points (e.g., 0, 12, 24, 48 hours) for microbial and metabolite analysis.

  • Microbial Analysis: The abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) is quantified using techniques like quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH).

  • SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth are determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[6][7][8][9]

SCFA Analysis by HPLC

Objective: To quantify the concentration of short-chain fatty acids in fermentation samples.

Methodology:

  • Sample Preparation: Fermentation samples are centrifuged to remove bacterial cells and debris. The supernatant is then filtered.

  • Chromatographic Separation: The filtered sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).

  • Detection: SCFAs are detected using a UV detector or a refractive index detector. Derivatization of the SCFAs may be performed to enhance detection sensitivity.[6][8][9]

  • Quantification: The concentration of each SCFA is determined by comparing the peak areas of the sample to those of known standards.

Signaling Pathways and Workflows

Prebiotic_Fermentation_Pathway cluster_gut_lumen Gut Lumen cluster_host_effects Host Effects Prebiotic Prebiotic (this compound or Inulin) Gut_Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus, etc.) Prebiotic->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Production Epithelial_Cells Intestinal Epithelial Cells SCFAs->Epithelial_Cells Energy Source Immune_Modulation Immune Modulation SCFAs->Immune_Modulation Signaling Metabolic_Health Metabolic Health SCFAs->Metabolic_Health Systemic Effects

Caption: Prebiotic fermentation pathway in the gut.

Experimental_Workflow Fecal_Sample Fecal Sample Collection In_Vitro_Fermentation In Vitro Fermentation (with this compound or Inulin) Fecal_Sample->In_Vitro_Fermentation Microbial_Analysis Microbial Population Analysis (qPCR/FISH) In_Vitro_Fermentation->Microbial_Analysis SCFA_Analysis SCFA Analysis (HPLC/GC) In_Vitro_Fermentation->SCFA_Analysis Data_Analysis Data Analysis and Comparison Microbial_Analysis->Data_Analysis SCFA_Analysis->Data_Analysis

References

A Comparative Guide to the Enzymatic Synthesis of Ajugose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the enzymatic pathway for Ajugose synthesis, offering an objective comparison with alternative methods. Detailed experimental protocols and supporting data are presented to facilitate understanding and replication.

Introduction to this compound and its Synthesis

This compound is a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs). These complex carbohydrates play significant roles in plants, including acting as transport sugars and providing protection against abiotic stress. The growing interest in the biological activities of oligosaccharides necessitates efficient and specific synthesis methods for research and development. While chemical synthesis of complex oligosaccharides is possible, it often involves intricate protection and deprotection steps, leading to lower yields and the generation of significant chemical waste.[1][2] The enzymatic pathway, mimicking the natural biosynthesis route in plants, presents a highly specific and efficient alternative.

The enzymatic synthesis of this compound is a multi-step process that begins with sucrose and involves the sequential addition of galactose units.[3] This pathway is catalyzed by a series of specific glycosyltransferases, ensuring high regio- and stereoselectivity.[4]

The Enzymatic Pathway for this compound Synthesis

The biosynthesis of this compound is an extension of the well-established raffinose family oligosaccharide (RFO) pathway in higher plants. The key enzymes and steps are outlined below:

  • Galactinol Synthesis: The pathway initiates with the synthesis of galactinol. The enzyme Galactinol Synthase (GolS) catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol.[3] Galactinol serves as the activated galactose donor for the subsequent steps.

  • Raffinose Synthesis: Raffinose Synthase (RS) transfers a galactose unit from galactinol to sucrose, forming the trisaccharide raffinose.[3]

  • Stachyose Synthesis: Stachyose Synthase (SS) then adds a second galactose molecule from galactinol to raffinose, yielding the tetrasaccharide stachyose.[3]

  • Verbascose Synthesis: The pentasaccharide verbascose is synthesized by the action of Verbascose Synthase , which may be a multifunctional Stachyose Synthase, transferring another galactose from galactinol to stachyose.[5][6]

  • This compound Synthesis: The final step involves the addition of a fourth galactose unit to verbascose. While a specific "this compound Synthase" has not been extensively characterized, it is understood to be a galactosyltransferase that utilizes verbascose as an acceptor and likely galactinol as the donor.[7] This step is catalyzed by an enzyme with activity similar to verbascose synthase, potentially a multifunctional enzyme capable of elongating the oligosaccharide chain.[8]

Ajugose_Synthesis_Pathway cluster_substrates Substrates cluster_pathway Enzymatic Pathway Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Raffinose Synthase (RS) myo-Inositol myo-Inositol Galactinol Galactinol myo-Inositol->Galactinol UDP-Galactose UDP-Galactose UDP-Galactose->Galactinol Galactinol Synthase (GolS) Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose Verbascose Verbascose Galactinol->Verbascose This compound This compound Galactinol->this compound Raffinose->Stachyose Stachyose Synthase (SS) Stachyose->Verbascose Verbascose Synthase Verbascose->this compound Galactosyltransferase (this compound Synthase Activity)

Fig. 1: Enzymatic pathway for this compound synthesis.

Comparison of Synthesis Methods: Enzymatic vs. Chemical

The choice of synthesis method for complex oligosaccharides like this compound has significant implications for yield, purity, and environmental impact. The following table provides a comparative overview of enzymatic and chemical synthesis approaches.

FeatureEnzymatic SynthesisChemical Synthesis
Specificity High regio- and stereospecificity due to enzyme catalysis.[4]Can produce mixtures of isomers, requiring complex purification.[1]
Reaction Conditions Mild conditions (near-neutral pH, physiological temperatures).[9]Often requires harsh conditions, including extreme pH and temperatures.
Protecting Groups No need for chemical protecting and deprotecting groups.[10]Requires multiple protection and deprotection steps, increasing complexity.[1]
Yield Can achieve high yields, especially in optimized multi-enzyme systems.[11]Yields can be variable and often decrease with increasing oligosaccharide length.[1][10]
Byproducts Minimal byproducts, simplifying purification.Can generate significant byproducts from side reactions.
Environmental Impact Generally considered "greener" with less hazardous waste.Can generate considerable chemical waste.[2]
Substrate Availability Relies on the availability of specific enzymes and sugar nucleotides.[1]Utilizes more readily available chemical reagents.
Scalability Can be scaled up, though enzyme production and stability can be challenges.[12]Well-established for large-scale chemical production.

Experimental Protocols

In Vitro Multi-Enzyme Synthesis of this compound

This protocol describes a plausible in vitro cascade reaction for the synthesis of this compound, based on established methods for other RFOs.[11]

Materials:

  • Sucrose

  • myo-Inositol

  • UDP-galactose

  • ATP

  • Recombinant enzymes:

    • Galactinol Synthase (GolS)

    • Raffinose Synthase (RS)

    • Stachyose Synthase (SS)

    • Verbascose Synthase/Galactosyltransferase with activity on verbascose

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, containing 5 mM MgCl2 and 2 mM DTT)

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system for analysis.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the substrates (e.g., 50 mM sucrose, 25 mM myo-inositol, 100 mM UDP-galactose) and ATP (10 mM) in the reaction buffer.

  • Enzyme Addition: Add the purified recombinant enzymes to the reaction mixture. Optimal enzyme concentrations should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 25-37°C) for a specified period (e.g., 24-48 hours).

  • Reaction Quenching: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

  • Analysis: Centrifuge the reaction mixture to pellet any precipitated protein. Analyze the supernatant for the presence of this compound and other RFO intermediates using HPAEC-PAD.

  • Purification (Optional): If required, this compound can be purified from the reaction mixture using techniques such as size-exclusion chromatography or preparative HPAEC.

Validation of the Enzymatic Pathway

Validation involves confirming the identity and quantity of the synthesized this compound and characterizing the activity of the enzymes involved.

1. Product Identification:

  • Chromatographic Comparison: Compare the retention time of the synthesized product with a commercially available or previously characterized this compound standard using HPAEC-PAD.

  • Mass Spectrometry (MS): Confirm the molecular weight of the purified product using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • NMR Spectroscopy: For unambiguous structural confirmation, perform 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy on the purified product.

2. Enzyme Kinetics:

  • Determine the kinetic parameters (Km and Vmax) for each enzyme in the pathway using established enzyme assay protocols.[13][14] Vary the concentration of one substrate while keeping the others saturated and measure the initial reaction velocity.

  • Analyze the data using non-linear regression fitting to the Michaelis-Menten equation.[14]

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis & Validation Reaction_Setup Reaction Setup (Substrates + Buffer) Enzyme_Addition Enzyme Addition Reaction_Setup->Enzyme_Addition Incubation Incubation (Controlled Temp. & Time) Enzyme_Addition->Incubation Enzyme_Kinetics Enzyme Kinetics (Km, Vmax) Enzyme_Addition->Enzyme_Kinetics Reaction_Quenching Reaction Quenching Incubation->Reaction_Quenching HPAEC_PAD HPAEC-PAD Analysis Reaction_Quenching->HPAEC_PAD Purification Purification (e.g., Chromatography) HPAEC_PAD->Purification Structural_Confirmation Structural Confirmation (MS, NMR) Purification->Structural_Confirmation

Fig. 2: General experimental workflow for synthesis and validation.

Conclusion

The enzymatic synthesis of this compound offers a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods. By leveraging the natural biosynthetic pathway, researchers can produce high-purity this compound for a variety of applications. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in the fields of carbohydrate chemistry, biotechnology, and drug development. Further research into the characterization and optimization of the specific galactosyltransferase responsible for the final step in this compound synthesis will undoubtedly enhance the utility of this enzymatic approach.

References

Ajugose vs. Other Oligosaccharides in Desiccation Tolerance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the role of ajugose and other common oligosaccharides, such as trehalose, raffinose, and sucrose, in conferring desiccation tolerance. The information is supported by experimental data to aid in the selection of optimal excipients for the stabilization of biological materials.

Introduction to Oligosaccharides and Desiccation Tolerance

Desiccation, or drying, poses a significant threat to the stability of biological materials, including cells, proteins, and liposomes. During dehydration, the removal of water can lead to irreversible damage to cellular structures, primarily through membrane fusion, protein denaturation, and the generation of reactive oxygen species (ROS). Certain organisms, known as anhydrobiotes, have evolved to survive extreme water loss by accumulating high concentrations of sugars, particularly oligosaccharides. These sugars are thought to protect cellular components through several mechanisms, including vitrification (the formation of a glassy, amorphous solid), direct interaction with membranes and proteins to replace water, and antioxidant activity.

This compound, a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is found in various plant seeds and is implicated in their remarkable ability to withstand drying. Other key oligosaccharides involved in desiccation tolerance include the disaccharide trehalose, found in many anhydrobiotic organisms, and other RFOs like raffinose (a trisaccharide) and stachyose (a tetrasaccharide). This guide compares the efficacy of this compound and its relatives to other protective sugars.

Comparative Efficacy in Protecting Cellular Integrity

Direct comparative studies on this compound are limited; however, research on other RFOs provides strong indications of its potential efficacy. The protective effect of RFOs on model membrane systems (liposomes) has been shown to increase with the degree of polymerization. This suggests that this compound, as a larger oligosaccharide, may offer superior protection against membrane fusion and leakage compared to smaller RFOs like raffinose and sucrose.

A key study directly compared the efficacy of trehalose and raffinose in the cryopreservation of mouse sperm, a process that involves cellular desiccation. The results demonstrated that trehalose provided significantly better recovery of intact cells[1].

Table 1: Comparison of Oligosaccharide Efficacy in Desiccation Tolerance
OligosaccharideModel SystemKey ParameterObservationReference
Trehalose Mouse SpermCell IntegritySignificantly better recovery of intact cells compared to raffinose.[1]
Raffinose Mouse SpermCell IntegrityLower recovery of intact cells compared to trehalose.[1]
Raffinose Family Oligosaccharides (RFOs) LiposomesMembrane Fusion & LeakageProtection against fusion and leakage increases with the degree of polymerization (Sucrose < Raffinose < Stachyose < Verbascose).
Sucrose LiposomesMembrane Fusion & LeakageLeast effective among the tested RFOs in preventing fusion and leakage.
Various Sugars (including trehalose, sucrose, glucose) ProteinsStructural StabilityDisaccharides like trehalose and sucrose provided significant protection against protein denaturation upon drying.[2][3]
Oligosaccharides (general) Microbial & Mammalian CellsROS ReductionCertain oligosaccharides have been shown to act as potent inhibitors of reactive oxygen species.[4][5]

Mechanisms of Action

The protective effects of oligosaccharides during desiccation are attributed to two primary mechanisms: the "water replacement hypothesis" and "vitrification".

  • Water Replacement Hypothesis: Sugars are proposed to replace the water molecules that normally hydrate and stabilize membranes and proteins. By forming hydrogen bonds with polar headgroups of phospholipids and protein residues, they maintain the native structure and prevent deleterious interactions in the absence of water.

  • Vitrification: Upon drying, high concentrations of sugars form a glassy, non-crystalline solid. This glassy matrix has a very high viscosity, which severely restricts molecular mobility. This molecular "slow-down" prevents degradative reactions, such as protein unfolding and aggregation, from occurring. The temperature at which this transition occurs is known as the glass transition temperature (Tg). Sugars with a higher Tg are generally considered better protectants, especially at higher storage temperatures.

dot

cluster_0 Desiccation Stress cluster_1 Protective Mechanisms of Oligosaccharides cluster_2 Cellular Damage Water Loss Water Loss Membrane Fusion Membrane Fusion Water Loss->Membrane Fusion causes Protein Denaturation Protein Denaturation Water Loss->Protein Denaturation causes ROS Production ROS Production Water Loss->ROS Production causes Water Replacement Water Replacement Water Replacement->Membrane Fusion prevents Water Replacement->Protein Denaturation prevents Vitrification Vitrification Vitrification->Membrane Fusion prevents Vitrification->Protein Denaturation prevents Antioxidant Activity Antioxidant Activity Antioxidant Activity->ROS Production reduces cluster_0 Liposome Preparation cluster_1 Treatment cluster_2 Stress Application cluster_3 Analysis Liposomes with\nencapsulated dye Liposomes with encapsulated dye Mix with\nOligosaccharide Mix with Oligosaccharide Liposomes with\nencapsulated dye->Mix with\nOligosaccharide Desiccation Desiccation Mix with\nOligosaccharide->Desiccation Rehydration Rehydration Desiccation->Rehydration Measure Fluorescence Measure Fluorescence Rehydration->Measure Fluorescence

References

Comparative Metabolomics of Plants with Varying Ajugose Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic landscape of plants is crucial for harnessing their full potential. Ajugose, a hexasaccharide in the Raffinose Family Oligosaccharides (RFOs), plays a significant role in plant physiology, particularly in stress tolerance and carbohydrate storage. This guide provides a comparative overview of the metabolomics of plants with differing levels of this compound, supported by experimental data and detailed methodologies.

This document delves into the quantitative differences in Raffinose Family Oligosaccharides (RFOs) across various plant species, outlines the biosynthetic pathways of this compound, and provides a framework for the experimental protocols necessary for such comparative studies.

Quantitative Analysis of this compound and Other RFOs in Various Plant Species

The concentration of this compound and other RFOs can vary significantly between plant species and even between different cultivars of the same species. The following tables summarize the quantitative data on RFO content in several plants, highlighting those with notable this compound levels.

Plant SpeciesTissueRaffinoseStachyoseVerbascoseThis compoundTotal RFOsReference
Ajuga reptansLeaves13.5 ± 2.5 mg/g FW39.4 ± 7.0 mg/g FW41.5 ± 5.5 mg/g FW34.1 ± 6.2 mg/g FW~200 mg/g FW[1][2]
Lupinus albusSeeds-High-Low (0.2-0.5%)-[3][4]
Lupinus angustifoliusSeeds-Low-High (1.7-2.6%)-[3][4]
Lupinus luteusSeeds-AverageLarge amountsAverage (0.6-4.6%)-[3][4]
Lupinus mutabilisSeedsHighHigh-Low (0.2%)-[3][4]
Vigna mungoSeedsPresentPresentPresentDetected-[3][5][6]
Lycopus lucidusRoots66.5 mg/g289.0 mg/g212.4 mg/g118.6 mg/g686.5 mg/g[3]
Ricebean (11 varieties)-196.29-429.5 mg/100g692.7-1480.67 mg/100g47.66-130.36 mg/100g0.27-8.82 mg/100g937.13-1944.55 mg/100g[3][5]

Biosynthesis and Catabolism of this compound

This compound is synthesized as part of the Raffinose Family Oligosaccharides (RFO) pathway. There are two primary routes for the biosynthesis of higher RFOs like this compound: a galactinol-dependent pathway and a galactinol-independent pathway.[4][7][8]

The catabolism of this compound and other RFOs is primarily carried out by α-galactosidases, which hydrolyze the glycosidic bonds to release galactose and sucrose.[7][8]

RFO_Biosynthesis cluster_galactinol_dependent Galactinol-Dependent Pathway cluster_galactinol_independent Galactinol-Independent Pathway UDP_Gal UDP-Galactose Galactinol Galactinol UDP_Gal->Galactinol Galactinol Synthase (GolS) Myo_Ino myo-Inositol Raffinose Raffinose Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose Verbascose Verbascose Galactinol->Verbascose This compound This compound Galactinol->this compound Sucrose Sucrose Sucrose->Raffinose Raffinose Synthase (RS) Raffinose->Stachyose Stachyose Synthase (STS) Stachyose->Verbascose Verbascose Synthase (VS) Verbascose->this compound Galactosyltransferase RFO_n RFO(n) RFO_n_plus_1 RFO(n+1) RFO_n->RFO_n_plus_1 Galactan:Galactan Galactosyltransferase (GGT) RFO_n_minus_1 RFO(n-1) RFO_n->RFO_n_minus_1

Caption: Biosynthesis pathways of Raffinose Family Oligosaccharides (RFOs), including this compound.

Experimental Protocols for Comparative Metabolomics

A typical comparative metabolomics study involves several key steps, from sample preparation to data analysis. The following outlines a general workflow and specific considerations for analyzing this compound and other plant metabolites.

Sample Preparation and Metabolite Extraction

Proper sample preparation is critical for accurate and reproducible results.

  • Plant Material: Collect plant tissues of interest (e.g., leaves, seeds, roots) from plants with varying this compound levels. It is essential to quench metabolic activity immediately, typically by flash-freezing in liquid nitrogen.

  • Homogenization: The frozen tissue is then ground to a fine powder under liquid nitrogen to prevent enzymatic degradation of metabolites.

  • Extraction: A polar solvent is typically used to extract RFOs and other polar metabolites. A common method involves a methanol/water or ethanol/water extraction. For broader metabolomic analysis, a two-phase extraction using methanol, chloroform, and water can be employed to separate polar and non-polar metabolites.

Analytical Techniques for Metabolite Profiling

Several analytical techniques can be used for the separation and detection of plant metabolites.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) is a common method for quantifying sugars like this compound.[3][5]

    • Column: Amino-terminated (NH2) columns are often used for the separation of oligosaccharides.[5]

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water is frequently employed.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more comprehensive metabolomic analysis, LC-MS is the preferred method due to its high sensitivity and ability to identify a wide range of compounds.[9][10][11][12]

    • Chromatography: Reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) can be used depending on the metabolites of interest.

    • Mass Spectrometry: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are used for accurate mass measurements and metabolite identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds. Derivatization is often required for non-volatile metabolites like sugars.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for both targeted and non-targeted metabolomics.[6]

Data Analysis and Interpretation

The data generated from these analytical platforms is then processed and analyzed to identify differences in the metabolomes of the plant groups.

  • Data Preprocessing: This includes peak picking, alignment, and normalization.

  • Statistical Analysis: Multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to identify metabolites that differ significantly between the groups.[3][13]

  • Metabolite Identification: Metabolites are identified by comparing their mass spectra and retention times to spectral libraries and standards.

  • Pathway Analysis: Differentially accumulated metabolites are mapped to metabolic pathways to understand the biological implications of the observed changes.

Comparative_Metabolomics_Workflow cluster_experimental Experimental Phase cluster_data Data Analysis Phase Plant_Groups Plant Groups with Varying this compound Levels Sampling Sample Collection & Quenching Plant_Groups->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis Analytical Platform (LC-MS, GC-MS, NMR) Extraction->Analysis Raw_Data Raw Data Acquisition Analysis->Raw_Data Preprocessing Data Preprocessing (Peak Picking, Alignment) Raw_Data->Preprocessing Stats Statistical Analysis (PCA, PLS-DA) Preprocessing->Stats Identification Metabolite Identification Stats->Identification Interpretation Pathway Analysis & Biological Interpretation Identification->Interpretation

Caption: A generalized workflow for a comparative metabolomics study in plants.

Concluding Remarks

The study of plant metabolomics, with a focus on compounds like this compound, offers profound insights into plant physiology and adaptation. While direct comparative metabolomic studies focusing solely on varying this compound levels are not abundant, the existing data on RFO distribution and biosynthesis provides a strong foundation for future research. By employing the detailed experimental protocols and analytical workflows outlined in this guide, researchers can effectively investigate the broader metabolic consequences of differential this compound accumulation. Such studies will be invaluable for crop improvement, understanding stress responses, and potentially for the development of new plant-derived therapeutic agents.

References

Assessing the Antioxidant Properties of Ajugose Versus Other Common Sugars: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of the antioxidant potential of various sugar molecules is a growing area of interest in nutritional science and drug development. While sugars are primarily known for their role in metabolism, emerging research suggests that certain saccharides may possess antioxidant properties, influencing cellular health and disease pathways. This guide provides a comparative assessment of the antioxidant properties of Ajugose against other common dietary sugars: sucrose, fructose, and glucose. Due to a lack of available experimental data on the direct antioxidant activity of this compound, this guide will focus on summarizing the current understanding of the antioxidant or pro-oxidant effects of sucrose, fructose, and glucose, alongside detailed protocols for the most common in vitro antioxidant capacity assays.

Comparative Analysis of Antioxidant Properties

Direct quantitative comparisons of the free-radical scavenging activity of this compound using standard antioxidant assays such as DPPH, ABTS, and FRAP are not available in the current scientific literature. Therefore, a direct data-driven comparison with other sugars is not possible at this time. The following sections summarize the existing evidence on the antioxidant and pro-oxidant properties of sucrose, fructose, and glucose.

Sucrose

The role of sucrose in oxidative stress is complex and appears to be concentration-dependent. Some sources suggest that sucrose may act as an antioxidant, potentially by protecting other molecules from oxidation. However, it is more widely reported that excessive consumption of sucrose is associated with increased oxidative stress in the body. A high-sucrose diet can contribute to the generation of reactive oxygen species (ROS), leading to cellular damage.

Fructose

Fructose, a monosaccharide commonly found in fruits and added to many processed foods, is frequently linked to increased oxidative stress. Studies have shown that high fructose intake can lead to a decrease in the activity of antioxidant enzymes and an increase in markers of oxidative damage. The metabolism of fructose in the liver is believed to be a key factor in its pro-oxidant effects.

Glucose

Glucose is a primary source of energy for cells and plays a crucial, albeit indirect, role in the cellular antioxidant defense system. Through the pentose phosphate pathway (PPP), glucose metabolism generates NADPH (nicotinamide adenine dinucleotide phosphate), which is essential for regenerating the primary cellular antioxidant, glutathione. Therefore, adequate glucose availability is vital for maintaining a healthy redox balance within the cell. However, chronic high levels of glucose (hyperglycemia) can lead to increased production of reactive oxygen species and contribute to oxidative stress, a hallmark of diabetic complications.

Quantitative Data Summary

As of the latest literature review, no quantitative data from DPPH, ABTS, or FRAP assays for this compound could be identified. The available data for sucrose, fructose, and glucose from these specific antioxidant assays is not extensive and often shows negligible direct radical scavenging activity, as their primary roles are metabolic rather than acting as direct antioxidants. Simple sugars like glucose are generally considered not to react with the DPPH radical. Any antioxidant activity observed in sugar-containing products is often attributed to other components like polyphenols, rather than the sugars themselves.

SugarDPPH Radical Scavenging ActivityABTS Radical Scavenging ActivityFerric Reducing Antioxidant Power (FRAP)Notes
This compound No data availableNo data availableNo data availableFurther research is required to determine the direct antioxidant capacity of this compound.
Sucrose Generally considered to have no significant activity.Generally considered to have no significant activity.Generally considered to have no significant activity.High intake is often associated with increased systemic oxidative stress.
Fructose Generally considered to have no significant activity.Generally considered to have no significant activity.Generally considered to have no significant activity.High intake is strongly linked to increased oxidative stress and inflammation.
Glucose No direct scavenging activity.No direct scavenging activity.No direct scavenging activity.Indirectly supports antioxidant defense by producing NADPH via the pentose phosphate pathway.

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for three common in vitro assays used to assess antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a sample.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The degree of discoloration indicates the scavenging potential of the antioxidant.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test sample in a suitable solvent (e.g., methanol or water) to prepare a stock solution. From the stock solution, prepare a series of dilutions.

  • Reaction Mixture: Add 1.0 mL of the DPPH solution to 3.0 mL of the sample solution at different concentrations. A control is prepared by adding 1.0 mL of DPPH solution to 3.0 mL of the solvent.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample. The results are often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is measured.

Protocol:

  • Reagent Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Before use, dilute the ABTS•+ solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test sample in a suitable solvent.

  • Reaction Mixture: Add 10 µL of the sample solution to 1.0 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as:

    Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The absorbance of this blue-colored complex is measured at 593 nm. The change in absorbance is proportional to the antioxidant capacity of the sample.

Protocol:

  • Reagent Preparation (FRAP Reagent):

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in distilled water

    • Mix the above solutions in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution. Warm the solution to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test sample in a suitable solvent.

  • Reaction Mixture: Add 50 µL of the sample solution to 1.5 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as mmol of Fe²⁺ equivalents per gram of sample.

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Sample Test Sugar (this compound, Sucrose, etc.) Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilutions Dissolution->Dilution DPPH DPPH Assay Dilution->DPPH Add DPPH Reagent ABTS ABTS Assay Dilution->ABTS Add ABTS Reagent FRAP FRAP Assay Dilution->FRAP Add FRAP Reagent Spectro Spectrophotometric Reading DPPH->Spectro Measure Absorbance at 517 nm ABTS->Spectro Measure Absorbance at 734 nm FRAP->Spectro Measure Absorbance at 593 nm Calc Calculation of % Inhibition / FRAP Value Spectro->Calc IC50 IC50 / TEAC Determination Calc->IC50 Comparison Comparison IC50->Comparison

Caption: Workflow for assessing antioxidant properties of sugars.

Potential Indirect Antioxidant Signaling Pathway of Glucose

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP NADPH NADPH PPP->NADPH produces GSH_R Glutathione Reductase NADPH->GSH_R donates electron GSH Reduced Glutathione (GSH) GSH_R->GSH reduces GSSG Oxidized Glutathione (GSSG) GSSG->GSH_R GPx Glutathione Peroxidase GSH->GPx ROS Reactive Oxygen Species (ROS) H2O H2O ROS->H2O neutralized by GPx GPx->GSSG oxidizes GSH

Caption: Glucose's role in the antioxidant defense system.

Conclusion

While the direct antioxidant properties of this compound remain to be elucidated through experimental studies, this guide provides a framework for such an assessment by detailing standard antioxidant assay protocols. The current understanding of common dietary sugars suggests that their primary role is metabolic, with glucose indirectly supporting the cellular antioxidant system. In contrast, high consumption of sucrose and fructose is generally associated with increased oxidative stress. Future research focusing on the direct radical scavenging capabilities of this compound is warranted to fully understand its potential role in modulating oxidative stress and to enable a comprehensive comparison with other sugars.

Unveiling Ajugose's Potential: A Comparative Guide to its Signaling Function in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ajugose's putative signaling role in plant defense, juxtaposed with established oligosaccharide elicitors. While direct experimental validation for this compound remains an emerging field, this document synthesizes current knowledge on related compounds and outlines the requisite experimental frameworks to formally validate its function.

Introduction to Oligosaccharide Elicitors in Plant Immunity

Plants have evolved sophisticated immune systems to defend against pathogens. A key component of this defense is the recognition of elicitors, molecules that signal the presence of a potential threat and trigger a cascade of defense responses. Among these elicitors, oligosaccharides derived from the breakdown of plant or pathogen cell walls have been extensively studied. These sugar-based molecules act as damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs), respectively, initiating a state of heightened defense readiness known as pattern-triggered immunity (PTI).

This compound, a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is naturally present in various plants and is implicated in stress tolerance. While the primary focus on RFOs has been their role in abiotic stress, their structural similarity to known elicitors suggests a potential role in plant defense against pathogens. This guide will explore the validated signaling functions of well-characterized oligosaccharides and present a roadmap for the experimental validation of this compound as a novel plant defense elicitor.

Comparative Analysis of Oligosaccharide Elicitors

The signaling functions of several oligosaccharides have been extensively documented. Understanding these provides a framework for investigating this compound.

Elicitor ClassStructureKnown Signaling FunctionsKey Defense Responses
Oligogalacturonides (OGAs) Linear polymers of α-1,4-linked D-galacturonic acidRecognized by Wall-Associated Kinases (WAKs); Induce Ca2+ influx, MAPK activation, and phytohormone signaling (Salicylic Acid & Jasmonic Acid).Production of reactive oxygen species (ROS), phytoalexin accumulation, reinforcement of cell walls, and induction of pathogenesis-related (PR) genes.[1]
Chitin/Chitosan Oligosaccharides Polymers of β-1,4-linked N-acetylglucosamine (chitin) or glucosamine (chitosan)Perceived by LysM-containing receptor-like kinases (e.g., CERK1); Trigger MAPK cascades, ion fluxes, and defense gene expression.[2][3]ROS burst, callose deposition, synthesis of antimicrobial compounds, and enhanced resistance to fungal pathogens.[4]
β-Glucans Polymers of glucose linked by β-glycosidic bondsRecognition mechanisms are diverse and can involve specific receptors; Activate similar downstream signaling pathways as other PAMPs.Induction of defense-related enzymes (e.g., chitinases, glucanases), phytoalexin synthesis, and systemic acquired resistance (SAR).[5]
Raffinose Family Oligosaccharides (RFOs) (e.g., Raffinose, Stachyose) Galactosyl extensions of sucroseImplicated in abiotic stress tolerance; Some evidence suggests a role in biotic stress, potentially through ROS scavenging or as signaling molecules.[6][7][8]Accumulation under stress conditions; potential for priming defense responses.[9] Stachyose has been shown to induce apoptotic-like cell death in some plant species under stress.[10]
This compound (Hypothesized) Hexasaccharide of the RFO familyCurrently unvalidated. Hypothesized to be recognized by specific receptors, leading to the activation of downstream defense signaling pathways analogous to other oligosaccharides.Expected to induce ROS production, phytoalexin accumulation, and defense gene expression.

Experimental Protocols for Validating this compound's Signaling Function

To scientifically validate the role of this compound as a plant defense elicitor, a series of established experimental protocols can be adapted.

Measurement of Reactive Oxygen Species (ROS) Burst

An early and hallmark response to elicitor recognition is the rapid production of ROS.

Protocol:

  • Plant Material: Prepare leaf discs or cell suspension cultures from a model plant species (e.g., Arabidopsis thaliana, tobacco).

  • Elicitor Treatment: Treat the plant material with varying concentrations of purified this compound. Include a known elicitor (e.g., chitin) as a positive control and a buffer solution as a negative control.

  • ROS Detection: Use a luminol-based chemiluminescence assay. The reaction between ROS and luminol, catalyzed by horseradish peroxidase (HRP), produces light that can be quantified using a luminometer.

  • Data Analysis: Measure the light emission over time to generate a kinetic curve of the ROS burst. Compare the intensity and duration of the ROS burst induced by this compound to the controls.

Quantification of Phytoalexin Accumulation

Phytoalexins are antimicrobial secondary metabolites produced by plants in response to pathogen attack.

Protocol:

  • Plant Material: Use plant seedlings or cotyledons treated with this compound solutions.

  • Extraction: After an incubation period (e.g., 24-48 hours), harvest the plant tissue and extract the phytoalexins using an appropriate solvent (e.g., methanol or ethanol).

  • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify specific phytoalexins (e.g., camalexin in Arabidopsis).

  • Comparison: Compare the levels of phytoalexins in this compound-treated plants with those in control plants.

Analysis of Defense-Related Gene Expression

Elicitor signaling pathways culminate in the transcriptional activation of defense-related genes.

Protocol:

  • Plant Treatment and RNA Extraction: Treat plants with this compound and harvest tissue at various time points (e.g., 0, 1, 3, 6, 24 hours). Extract total RNA from the samples.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of key defense marker genes. These can include genes involved in:

    • Pathogenesis-Related (PR) proteins: PR-1, PR-2, PR-5

    • Phytoalexin biosynthesis: PAL, CHS

    • Signaling pathways: WRKY transcription factors

  • Data Normalization: Normalize the expression data to a housekeeping gene (e.g., actin or ubiquitin) to ensure accurate comparisons.

  • Interpretation: A significant upregulation of these genes in response to this compound treatment would provide strong evidence for its role as a defense elicitor.[11][12][13]

Visualizing the Signaling Pathways

To conceptualize the potential signaling cascade initiated by this compound and the experimental workflow for its validation, the following diagrams are provided.

Ajugose_Signaling_Pathway cluster_perception Cell Surface Perception cluster_transduction Signal Transduction Cascade cluster_response Downstream Defense Responses This compound This compound Receptor Putative Receptor (e.g., RLK) This compound->Receptor ROS ROS Burst Receptor->ROS Ca2 Ca2+ Influx Receptor->Ca2 MAPK MAPK Cascade Ca2->MAPK TFs Activation of Transcription Factors MAPK->TFs Genes Defense Gene Expression (e.g., PR genes) TFs->Genes Phytoalexins Phytoalexin Biosynthesis Genes->Phytoalexins CellWall Cell Wall Reinforcement Genes->CellWall

Caption: Hypothesized signaling pathway for this compound in plant defense.

Experimental_Workflow cluster_assays Parallel Assays cluster_results Data Analysis and Validation start Start: this compound Treatment of Plant Material ROS_Assay ROS Burst Assay (Luminol-based) start->ROS_Assay Phytoalexin_Assay Phytoalexin Quantification (HPLC/GC-MS) start->Phytoalexin_Assay Gene_Expression_Assay Gene Expression Analysis (qRT-PCR) start->Gene_Expression_Assay ROS_Data Increased ROS Levels? ROS_Assay->ROS_Data Phytoalexin_Data Elevated Phytoalexins? Phytoalexin_Assay->Phytoalexin_Data Gene_Data Upregulated Defense Genes? Gene_Expression_Assay->Gene_Data conclusion Conclusion: Validation of This compound Signaling Function ROS_Data->conclusion Yes Phytoalexin_Data->conclusion Yes Gene_Data->conclusion Yes

Caption: Experimental workflow for validating this compound's defense signaling function.

Conclusion and Future Directions

While the direct role of this compound as a signaling molecule in plant defense is yet to be definitively established, its structural relationship to the stress-associated raffinose family of oligosaccharides makes it a compelling candidate for investigation. The experimental framework outlined in this guide provides a clear path for researchers to validate its function. Successful validation would not only expand our understanding of plant immunity but also open avenues for the development of novel, natural, and sustainable plant protection products. Future research should focus on identifying the specific receptors for this compound and elucidating the downstream signaling components to fully characterize its role in the complex network of plant defense.

References

A Comparative Analysis of Ajugose Degradation by Different Glycosidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the enzymatic degradation of Ajugose, a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs). The effective breakdown of this compound and other RFOs is a significant area of research in the food and biotechnology industries due to their roles as both anti-nutritional factors and potential prebiotics. This document details the activity of various glycosidases on this compound and its structural analogs, presenting key performance data, detailed experimental protocols, and visual representations of the degradation pathways and experimental workflows.

Comparative Performance of Glycosidases on Raffinose Family Oligosaccharides

The primary enzymes responsible for the degradation of this compound and other RFOs are α-galactosidases, which cleave the terminal α-1,6 linked galactose residues. However, other glycosidases, such as invertases (β-fructofuranosidases), can also act on the sucrose moiety of these oligosaccharides. The following table summarizes the kinetic parameters of various glycosidases on RFOs, providing a basis for comparing their potential efficacy in degrading this compound. Direct kinetic data for this compound is limited in the current literature; therefore, data for the closely related and structurally similar oligosaccharides, raffinose and stachyose, are presented.

Enzyme SourceGlycosidase TypeSubstrateKm (mM)Vmax (μmol/min/mg)Optimal pHOptimal Temp. (°C)Reference
Aspergillus nigerα-GalactosidaseRaffinose2.51504.560[1]
Bacillus megateriumα-GalactosidaseRaffinose5.014.20 (μmol/ml/min)7.060[2]
Cucumis sativus (Acid)α-GalactosidaseRaffinose10.2Not Reported5.037[3]
Cucumis sativus (Acid)α-GalactosidaseStachyose18.5Not Reported5.037[3]
Cucumis sativus (Alkaline)α-GalactosidaseRaffinose15.8Not Reported7.537[3]
Cucumis sativus (Alkaline)α-GalactosidaseStachyose8.9Not Reported7.537[3]
Microbacterium trichothecenolyticumInvertaseRaffinose28.6229 (U/mg)6.535[1][4]
Penicillium chrysogenumα-GalactosidaseRaffinoseNot ReportedNot Reported4.5-5.050[5]
Penicillium chrysogenumInvertaseRaffinoseNot ReportedNot ReportedNot ReportedNot Reported[5]
Lactobacillus reuteriInvertaseRaffinose450.0255.040

Experimental Protocols

Determination of α-Galactosidase Activity

This protocol is adapted for the quantification of α-galactosidase activity using the artificial substrate p-nitrophenyl-α-D-galactopyranoside (pNPG), which upon hydrolysis releases p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically.

Materials:

  • α-Galactosidase enzyme solution

  • 50 mM sodium acetate buffer (pH 4.5)

  • 5 mM p-nitrophenyl-α-D-galactopyranoside (pNPG) solution (in acetate buffer)

  • 1 M sodium carbonate solution

  • Spectrophotometer

  • Water bath at 37°C

Procedure:

  • Prepare the reaction mixture by adding 400 µL of 50 mM sodium acetate buffer (pH 4.5) and 100 µL of the enzyme solution to a microcentrifuge tube.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 500 µL of the 5 mM pNPG solution.

  • Incubate the reaction at 37°C for 15 minutes.

  • Stop the reaction by adding 500 µL of 1 M sodium carbonate solution.

  • Measure the absorbance of the solution at 405 nm using a spectrophotometer.

  • A blank is prepared by adding the sodium carbonate solution before the addition of the pNPG substrate.

  • One unit of α-galactosidase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Analysis of this compound Degradation Products by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the methodology for analyzing the products of this compound degradation by glycosidases using HPLC.

Materials:

  • Enzyme-treated this compound samples

  • This compound, galactose, sucrose, fructose, and melibiose standards

  • HPLC system equipped with a refractive index (RI) detector

  • Amino-based column (e.g., Agilent Zorbax NH2)

  • Acetonitrile

  • Ultrapure water

Procedure:

  • Prepare a mobile phase of acetonitrile and ultrapure water (e.g., 75:25 v/v).

  • Set the column temperature to 30°C and the flow rate to 1.0 mL/min.

  • Prepare standard solutions of this compound, galactose, sucrose, fructose, and melibiose in the mobile phase.

  • Stop the enzymatic reaction at various time points by heat inactivation (e.g., boiling for 10 minutes).

  • Centrifuge the samples to remove any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Identify and quantify the degradation products by comparing the retention times and peak areas with those of the standards.

Visualizing Enzymatic Degradation and Experimental Workflow

Enzymatic Degradation of this compound

The degradation of this compound can proceed via two primary pathways depending on the glycosidase employed. α-Galactosidase sequentially cleaves the terminal galactose units, while invertase hydrolyzes the sucrose moiety.

G Pathways of this compound Degradation cluster_0 α-Galactosidase Pathway cluster_1 Invertase Pathway This compound This compound Verbascose Verbascose This compound->Verbascose α-Galactosidase Stachyose Stachyose Verbascose->Stachyose α-Galactosidase Raffinose Raffinose Stachyose->Raffinose α-Galactosidase Sucrose_Gal Sucrose + Galactose Raffinose->Sucrose_Gal α-Galactosidase Ajugose2 This compound Mannotetraose_Fru Mannotetraose + Fructose Ajugose2->Mannotetraose_Fru Invertase

Caption: Alternative enzymatic degradation pathways of this compound.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative analysis of this compound degradation by different glycosidases.

G Experimental Workflow for Comparative Analysis cluster_0 Enzyme Preparation cluster_1 Enzymatic Assay cluster_2 Analysis EnzymeSource Select Enzyme Sources (e.g., Fungal, Bacterial, Plant) Purification Purify Glycosidases EnzymeSource->Purification ReactionSetup Set up reactions with this compound and different glycosidases Purification->ReactionSetup Incubation Incubate under optimal conditions (pH, Temp.) ReactionSetup->Incubation Sampling Collect samples at different time points Incubation->Sampling HPLC HPLC analysis of degradation products Sampling->HPLC Kinetics Determine Kinetic Parameters (Km, Vmax) HPLC->Kinetics Comparison Compare enzyme performance Kinetics->Comparison

Caption: Workflow for comparing glycosidase activity on this compound.

References

Unraveling the Link: A Comparative Guide to Ajugose Concentration and Plant Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate roles of specific plant metabolites is paramount. This guide provides a comprehensive comparison of Ajugose, a member of the Raffinose Family Oligosaccharides (RFOs), and its correlation with distinct plant phenotypes, supported by experimental data and detailed protocols.

This compound, a hexasaccharide, is synthesized in plants as part of the broader Raffinose Family Oligosaccharides (RFO) pathway.[1][2][3] These complex sugars are not merely storage compounds but are increasingly recognized as crucial players in mediating plant responses to environmental challenges.[4][5] While much of the research has focused on the RFO family as a whole, this guide will delve into the available data on this compound and its potential impact on plant physiology, particularly in the context of stress tolerance.

Quantitative Correlation of RFOs (Including this compound) with Plant Phenotypes

The concentration of this compound and other RFOs can vary significantly between plant species and even different cultivars, often correlating with their ability to withstand adverse conditions. While specific data focusing solely on this compound is limited, studies on RFO distribution provide valuable insights.

Plant Species/VarietyTissueRaffinose (mg/100g)Stachyose (mg/100g)Verbascose (mg/100g)This compound (mg/100g)Associated PhenotypeReference
Ricebean (Vigna umbellata) - JCR-08-32Seed429.51480.67130.368.82High total flatus-causing saccharides[2]
Ricebean (Vigna umbellata) - JCR-08-12Seed196.29692.747.660.27Low total flatus-causing saccharides[2]
Black Gram (Vigna mungo) - Local-ISeedPresentPresentPresentPresent (trace)Susceptible to reduction by soaking and cooking[2]
Black Gram (Vigna mungo) - Local-IISeedPresentPresentPresentPresent (trace)Susceptible to reduction by soaking and cooking[2]
Lycopus lucidus Turcz.Root66.5289.0212.4118.6Potential source of RFOs for functional food[2]

Observations: The data indicates that this compound is often found in lower concentrations compared to other RFOs like stachyose and raffinose.[2] The variation in RFO content, including this compound, among different ricebean varieties suggests a genetic basis for its accumulation.

The Role of this compound in Plant Stress Tolerance

RFOs, including this compound, are strongly implicated in protecting plants against abiotic stresses such as drought, cold, and salinity.[1][4][5][6] Their accumulation during stress is thought to contribute to cellular protection through several mechanisms:

  • Osmotic Adjustment: RFOs act as compatible solutes, helping to maintain cellular turgor under water deficit conditions.

  • Membrane Stabilization: They are believed to interact with and protect cellular membranes from damage caused by dehydration or freezing.

  • Antioxidant Activity: Evidence suggests that RFOs may help in scavenging reactive oxygen species (ROS), thus mitigating oxidative stress.[6]

While direct evidence for this compound's specific contribution is still emerging, its presence as part of the RFO response suggests it plays a role in these protective functions.

Experimental Protocols

Quantification of this compound and other RFOs by High-Performance Liquid Chromatography (HPLC)

A reliable method for quantifying RFOs is crucial for correlating their concentrations with plant phenotypes. HPLC is a widely used technique for this purpose.[7]

1. Sample Preparation:

  • Extraction: Plant tissue (e.g., seeds, leaves) is ground to a fine powder. The sugars are then extracted using a solvent, typically an ethanol-water mixture (e.g., 40-60% ethanol).[7] The ratio of plant material to solvent is optimized to ensure efficient extraction.

  • Clarification: The crude extract is centrifuged to remove solid debris. The supernatant may be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.

2. Chromatographic Conditions:

  • Column: An amino-propyl bonded silica column (e.g., Spherisorb NH2) is commonly used for sugar analysis.[2]

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 70:30 v/v), is used to separate the different sugars.[2]

  • Detector: A Refractive Index Detector (RID) is most commonly employed for sugar detection.[8]

  • Quantification: The concentration of each sugar is determined by comparing its peak area to that of a known standard.

Biosynthesis and Signaling Pathways

Understanding the pathways involved in this compound synthesis and its potential role in signaling is key to manipulating its concentration for desired phenotypic outcomes.

Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway

This compound is synthesized through a series of enzymatic reactions, starting from sucrose.

RFO_Biosynthesis Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS myo_Inositol myo_Inositol GolS Galactinol Synthase (GolS) myo_Inositol->GolS UDP_Galactose UDP_Galactose UDP_Galactose->GolS Galactinol Galactinol Galactinol->RS STS Stachyose Synthase (STS) Galactinol->STS VerS Verbascose Synthase Galactinol->VerS AjuS This compound Synthase Galactinol->AjuS Raffinose Raffinose Raffinose->STS Stachyose Stachyose Stachyose->VerS Verbascose Verbascose Verbascose->AjuS This compound This compound GolS->Galactinol RS->Raffinose STS->Stachyose VerS->Verbascose AjuS->this compound

Caption: Biosynthesis pathway of Raffinose Family Oligosaccharides, including this compound.

The synthesis of RFOs begins with the formation of galactinol from UDP-galactose and myo-inositol, catalyzed by galactinol synthase (GolS).[1][2][3] Galactinol then serves as the galactose donor for the sequential synthesis of raffinose, stachyose, verbascose, and finally this compound.[1][2][3]

Hypothetical Signaling Pathway for RFO-Mediated Stress Response

While the exact signaling cascade is still under investigation, a plausible model involves the perception of stress signals leading to the upregulation of RFO biosynthesis, which in turn activates downstream protective mechanisms.

RFO_Signaling Abiotic_Stress Abiotic Stress (Drought, Cold, Salinity) Stress_Perception Stress Perception (Sensors/Receptors) Abiotic_Stress->Stress_Perception Signal_Transduction Signal Transduction Cascade (Kinases, Transcription Factors) Stress_Perception->Signal_Transduction GolS_Upregulation Upregulation of GolS Gene Expression Signal_Transduction->GolS_Upregulation RFO_Biosynthesis Increased RFO Biosynthesis (incl. This compound) GolS_Upregulation->RFO_Biosynthesis Cellular_Protection Cellular Protection Mechanisms RFO_Biosynthesis->Cellular_Protection Phenotype Enhanced Stress Tolerance Phenotype Cellular_Protection->Phenotype

Caption: A proposed signaling pathway for RFO-mediated abiotic stress response in plants.

This model suggests that environmental stresses trigger a signaling cascade that upregulates key enzymes in the RFO pathway, such as Galactinol Synthase (GolS).[6] The resulting accumulation of RFOs, including this compound, then contributes to cellular protection and an overall enhancement of the plant's stress tolerance.

Future Directions and Conclusion

While the correlation between the accumulation of the Raffinose Family Oligosaccharides and enhanced stress tolerance is well-established, the specific role of this compound within this family remains an area for further investigation. Future research employing targeted gene-editing technologies to specifically alter this compound biosynthesis will be instrumental in dissecting its precise contribution to plant phenotypes. For professionals in drug development and crop improvement, a deeper understanding of the structure-function relationship of individual RFOs like this compound could open new avenues for developing novel biostimulants or engineering more resilient crops. This guide provides a foundational understanding based on current research, paving the way for more targeted and impactful scientific inquiry.

References

Safety Operating Guide

Proper Disposal of Ajugose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ajugose Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. Understanding these properties is essential for its safe handling and disposal.

PropertyValueSource
Molecular Formula C36H62O31[1][2]
Molecular Weight 990.86 g/mol [1][2]
CAS Number 512-72-1[2][3][4]
Appearance Solid
Solubility Soluble in water[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is based on general guidelines for non-hazardous chemical waste.

1. Initial Assessment and Small Quantity Disposal:

  • For uncontaminated, small quantities of this compound: Given that this compound is a type of sugar and is water-soluble, it can often be disposed of down the drain with copious amounts of water.[5] This method is generally acceptable for substances that are not considered to have a significant environmental impact.[5]

  • Consult Local Regulations: Before proceeding, it is imperative to consult your institution's specific chemical hygiene plan and local wastewater regulations to ensure compliance. Some municipalities may have restrictions on the disposal of any chemical waste via the sanitary sewer.

2. Disposal of Contaminated or Large Quantities:

  • Collection: If this compound is contaminated with other hazardous chemicals or if you have a large quantity to dispose of, it must be collected as chemical waste.

  • Container: Use a designated, leak-proof, and compatible waste container. The container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policy.

  • Labeling: The label must include the full chemical name ("this compound"), the concentration (if in solution), and any other components of the waste mixture.

  • Storage: Store the waste container in a designated satellite accumulation area.[1][4] This area should be away from incompatible materials.[4]

  • Waste Pickup: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

3. Spill Cleanup:

  • In the event of a spill, wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • For solid spills, carefully sweep the material into a designated waste container.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the chemical waste container.

  • Clean the spill area with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

AjugoseDisposal start Start: this compound Waste is_contaminated Is the this compound contaminated with hazardous materials? start->is_contaminated is_large_quantity Is it a large quantity? is_contaminated->is_large_quantity No collect_waste Collect in a labeled, compatible chemical waste container. is_contaminated->collect_waste Yes drain_disposal Dispose down the drain with copious amounts of water. (Verify local regulations) is_large_quantity->drain_disposal No is_large_quantity->collect_waste Yes end End of Process drain_disposal->end ehs_pickup Arrange for pickup by Environmental Health and Safety (EHS). collect_waste->ehs_pickup ehs_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Essential Safety and Logistics for Handling Ajugose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety, operational, and disposal information for handling Ajugose, a hexasaccharide. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powder form, the following personal protective equipment is recommended to prevent direct contact and inhalation of airborne particles.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from dust and potential splashes.[2][3]
Hand Protection Nitrile or latex gloves.Prevents skin contact. Although not considered a skin irritant, it's good laboratory practice.[1][2]
Body Protection A standard laboratory coat.Protects clothing and skin from spills.[4]
Respiratory Protection Generally not required for small quantities handled with adequate ventilation. A dust mask may be used if weighing large quantities or if dust is generated.Minimizes inhalation of airborne powder.[5]

Operational Plans: Handling and Spill Cleanup

Proper handling and preparedness for spills are critical components of laboratory safety.

Standard Handling Procedures:

  • Handle this compound in a well-ventilated area.

  • When weighing, do so in a manner that minimizes the generation of dust. Using a fume hood or a powder handling enclosure is recommended for large quantities.[6]

  • Avoid eating, drinking, or smoking in areas where this compound is handled.[7]

  • Wash hands thoroughly after handling.[7]

Spill Cleanup Protocol: In the event of a spill, follow these step-by-step instructions.

  • Assess the Spill: Determine the extent of the spill. For small powder spills, proceed with the following steps.

  • Ensure Personnel Safety: Make sure all personnel in the immediate area are aware of the spill. Ensure you are wearing the appropriate PPE.[8]

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid making it airborne.[8][9]

  • Clean the Area: Once the bulk of the powder is removed, wipe the area with a damp cloth or paper towel to collect any remaining residue.[8][9]

  • Dispose of Cleanup Materials: Place all contaminated materials, including the swept-up powder and used cloths, into a sealed bag for disposal.[8][10]

Below is a workflow for handling a non-hazardous powder spill:

cluster_spill Spill Cleanup Workflow start Spill Occurs assess Assess Spill (Small, Non-Hazardous) start->assess Identify don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->don_ppe Proceed contain Mechanically Contain (Sweep/Scoop Powder) don_ppe->contain Secure clean Clean Area with Damp Cloth contain->clean Residue Removal dispose Dispose of Waste in Sealed Bag clean->dispose Package end Cleanup Complete dispose->end Finalize

Spill Cleanup Workflow for this compound

Disposal Plan

As a non-hazardous carbohydrate, this compound and its contaminated disposal materials can be managed through standard laboratory waste streams.[11][12]

Disposal of Unused this compound:

  • Solid, non-hazardous sugars and polysaccharides can typically be disposed of in the regular trash, provided they are securely packaged and clearly labeled as "Non-hazardous" to avoid confusion.[11]

  • For aqueous solutions of this compound, small quantities can often be flushed down the sanitary sewer with copious amounts of water, as they are biodegradable.[13][14] Always check institutional guidelines first.

Disposal of Contaminated Materials:

  • Items such as used gloves, paper towels from spill cleanup, and contaminated weighing papers should be placed in a sealed plastic bag.[10]

  • This sealed bag can then be disposed of in the regular laboratory trash.[4][11]

The following diagram outlines the decision-making process for the disposal of this compound waste:

cluster_disposal This compound Disposal Pathway start This compound Waste is_solid Solid or Solution? start->is_solid solid_waste Solid this compound or Contaminated Solids is_solid->solid_waste Solid solution_waste Aqueous Solution is_solid->solution_waste Solution package_solid Double Bag and Seal solid_waste->package_solid check_local Check Institutional Guidelines solution_waste->check_local label_package Label as 'Non-Hazardous' package_solid->label_package trash_disposal Dispose in Regular Lab Trash label_package->trash_disposal sewer_disposal Flush with Plenty of Water check_local->sewer_disposal Approved hazardous_disposal Treat as Hazardous Waste check_local->hazardous_disposal Not Approved

Disposal Decision Tree for this compound Waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.